4-Ethylphenyl isocyanide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMGWKJOPIZBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395727 | |
| Record name | Benzene,1-ethyl-4-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143063-89-2 | |
| Record name | Benzene,1-ethyl-4-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Ethylphenyl Isocyanide from 4-Ethylformanilide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-ethylphenyl isocyanide from its precursor, 4-ethylformanilide. The synthesis primarily involves the dehydration of the formamide functional group. This document outlines the prevalent methodologies, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery, where isocyanides serve as versatile building blocks.
Core Synthesis Pathway: Dehydration of N-Substituted Formamides
The conversion of N-substituted formamides to isocyanides is a well-established transformation in organic synthesis.[1][2][3] The core principle of this reaction is the removal of a water molecule from the formamide moiety. This dehydration can be accomplished using various reagents, each with its own set of advantages and challenges in terms of yield, safety, and substrate scope.[2][3][4]
The most common and practical method for this dehydration is the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine.[1][2][5] Other effective dehydrating agents include phosgene and its derivatives (diphosgene and triphosgene), tosyl chloride, and the Burgess reagent.[2][3][6][7] While phosgene and its surrogates can provide high yields, their extreme toxicity necessitates special handling precautions.[2][7] The Burgess reagent offers a milder and more selective alternative, particularly for sensitive substrates.[6][8][9][10]
Caption: Chemical transformation of 4-ethylformanilide to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product. Please note that yields are dependent on the specific reaction conditions and purification methods employed.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) |
| 4-Ethylformanilide | C₉H₁₁NO | 149.19 | Solid | Not applicable |
| This compound | C₉H₉N | 131.17 | Liquid | Not available |
Experimental Protocols
This section provides detailed experimental procedures for two common methods for the synthesis of this compound from 4-ethylformanilide.
Method 1: Dehydration using Phosphorus Oxychloride and Triethylamine
This method is widely used due to its efficiency and the ready availability of the reagents.[2][5][11]
Materials:
-
4-Ethylformanilide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethylformanilide (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Caption: Experimental workflow for the POCl₃-mediated synthesis.
Method 2: Dehydration using the Burgess Reagent
The Burgess reagent is a mild and selective dehydrating agent, suitable for substrates with sensitive functional groups.[6][8][9][10]
Materials:
-
4-Ethylformanilide
-
Burgess reagent (Methyl N-(triethylammoniumsulfonyl)carbamate)
-
Anhydrous tetrahydrofuran (THF) or benzene
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-ethylformanilide (1.0 equivalent) in anhydrous THF or benzene.
-
Add the Burgess reagent (1.1-1.5 equivalents) to the solution in one portion.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The residue can be directly purified by column chromatography on silica gel using a hexanes/ethyl acetate eluent system to afford the pure this compound.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Isocyanides are known for their strong, unpleasant odors and are toxic. All manipulations should be performed in a fume hood.
-
Phosgene, diphosgene, and triphosgene are extremely toxic and should only be handled by trained personnel with specialized equipment and safety protocols in place.[2][7]
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific research needs, always prioritizing safety in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Diphosgene - Wikipedia [en.wikipedia.org]
- 8. journal.iisc.ac.in [journal.iisc.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [mdpi.com]
Dehydration of N-(4-ethylphenyl)formamide to 4-ethylphenyl Isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical dehydration of N-(4-ethylphenyl)formamide to its corresponding isocyanide, 4-ethylphenyl isocyanide. This transformation is a crucial step in the synthesis of various organic compounds, including those with potential applications in medicinal chemistry and materials science. This document outlines common synthetic protocols, quantitative data from related reactions, and a mechanistic pathway for this conversion.
Core Concepts and Reaction Pathway
The synthesis of isocyanides from N-substituted formamides is a well-established chemical transformation that proceeds via dehydration.[1][2] This process involves the removal of a water molecule from the formamide group, facilitated by a dehydrating agent in the presence of a base. Several reagents are effective for this purpose, with phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), and a combination of triphenylphosphine (PPh₃) and iodine being among the most common.[1][2][3] The reaction is typically carried out in an aprotic solvent, and a tertiary amine base, such as triethylamine or pyridine, is used to neutralize the acidic byproducts.[1][2]
The generally accepted mechanism involves the activation of the formamide oxygen by the dehydrating agent, forming an intermediate that is susceptible to elimination. A base then abstracts a proton, leading to the formation of the isocyanide and byproducts.[2][4][5]
Below is a diagram illustrating the logical workflow for the synthesis of this compound, starting from the formylation of 4-ethylaniline.
References
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.rsc.org [pubs.rsc.org]
In-Depth Technical Guide: 4-Ethylphenyl Isocyanide (CAS 143063-89-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 4-ethylphenyl isocyanide (also known as 1-ethyl-4-isocyanobenzene). Due to the limited availability of public data for this specific isocyanide, this guide also includes general methodologies for the synthesis and reactions of aryl isocyanides that can be adapted by qualified professionals.
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 143063-89-2 | Echemi |
| Molecular Formula | C₉H₉N | Echemi |
| Molecular Weight | 131.17 g/mol | Echemi |
| Synonyms | 1-ethyl-4-isocyanobenzene, Benzene, 1-ethyl-4-isocyano- | Echemi |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, the general and reliable methods for the preparation of aryl isocyanides can be applied. The two most common methods are the dehydration of the corresponding formamide and the carbylamine reaction.
Experimental Protocol: Dehydration of N-(4-ethylphenyl)formamide
This two-step process involves the formylation of 4-ethylaniline followed by dehydration to the isocyanide.
Step 1: Synthesis of N-(4-ethylphenyl)formamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylaniline with an excess of formic acid.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated N-(4-ethylphenyl)formamide by vacuum filtration, wash thoroughly with water, and dry completely.
Step 2: Dehydration to this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dried N-(4-ethylphenyl)formamide in an anhydrous solvent such as dichloromethane or triethylamine.
-
Dehydration: Cool the solution in an ice bath. Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine, via the dropping funnel.
-
Reaction Execution: Allow the reaction to proceed at low temperature, monitoring its completion by TLC or infrared spectroscopy (monitoring the disappearance of the amide carbonyl peak and the appearance of the isocyanide peak around 2150 cm⁻¹).
-
Work-up and Purification: Quench the reaction by the slow addition of ice-cold water or a saturated sodium carbonate solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). After filtration, remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Dehydration Synthesis
Caption: General workflow for the synthesis of this compound via formamide dehydration.
Experimental Protocol: Carbylamine Reaction
The carbylamine reaction (also known as the Hofmann isocyanide synthesis) is a classic method for the synthesis of isocyanides from primary amines.
-
Reaction Setup: In a fume hood, combine 4-ethylaniline, chloroform, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in a suitable solvent like dichloromethane.
-
Reaction Execution: Add a concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture with vigorous stirring. The reaction is often exothermic and may require cooling to control the temperature.
-
Work-up: After the reaction is complete (as indicated by TLC), dilute the mixture with water and separate the organic layer.
-
Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent under reduced pressure. The resulting crude this compound should be purified, typically by vacuum distillation, exercising caution due to the potential toxicity and strong odor of isocyanides.
Reactivity and Potential Applications
Aryl isocyanides are versatile building blocks in organic synthesis, primarily due to the unique reactivity of the isocyanide functional group. This compound can be expected to participate in similar reactions.
Multicomponent Reactions: Ugi and Passerini Reactions
Isocyanides are well-known for their application in multicomponent reactions (MCRs), which allow for the efficient synthesis of complex molecules in a single step.
-
The Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The use of this compound in an Ugi reaction would introduce the 4-ethylphenylamino-carbonyl moiety into the product.
-
The Passerini Reaction: This three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide yields an α-acyloxy carboxamide. This compound would serve as the isocyanide component, forming a carboxamide with the 4-ethylphenyl group attached to the nitrogen.
While specific protocols for this compound in these reactions are not available, general procedures can be adapted. These reactions are typically performed at room temperature or with gentle heating in a suitable solvent like methanol, dichloromethane, or tetrahydrofuran.
Diagram of the Ugi Reaction
Caption: The four components of the Ugi reaction leading to an α-acylamino amide.
Diagram of the Passerini Reaction
Technical Guide: Synthesis and Characterization of 1-Ethyl-4-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and predicted characterization data for 1-ethyl-4-isocyanobenzene. Due to a scarcity of published experimental data for this specific compound, this document outlines established synthetic protocols and provides expected analytical data based on the known properties of its precursor and analogous chemical structures.
Compound Identification
This section summarizes the basic chemical properties of 1-ethyl-4-isocyanobenzene.
| Property | Value | Source |
| Chemical Name | 1-Ethyl-4-isocyanobenzene | - |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Physical Form | Solid | [1] |
| SMILES String | CCC1=CC=C(C=C1)[N+]#[C-] | [1] |
| InChI Key | ADMGWKJOPIZBNE-UHFFFAOYSA-N | [1] |
Proposed Synthetic Pathways
The synthesis of 1-ethyl-4-isocyanobenzene can be achieved from its corresponding primary amine, 4-ethylaniline. Two common and effective methods for the synthesis of aryl isocyanides are the Hofmann Carbylamine Reaction and the dehydration of a formamide intermediate.
Hofmann Carbylamine Reaction
The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, involves the reaction of a primary amine with chloroform and a strong base, such as potassium hydroxide.[2][3] This reaction is specific to primary amines and is known for producing the characteristic, potent odor of isocyanides.[4][5]
-
In a well-ventilated fume hood, dissolve 4-ethylaniline (1.0 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add chloroform (1.2 eq.) to the solution.
-
Slowly add a solution of potassium hydroxide (3.0 eq.) in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the starting amine (e.g., by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield 1-ethyl-4-isocyanobenzene.
Dehydration of N-(4-ethylphenyl)formamide
A widely used and often higher-yielding method for isocyanide synthesis is the two-step process involving the formation of a formamide intermediate followed by its dehydration.[6][7]
-
Combine 4-ethylaniline (1.0 eq.) and an excess of formic acid in a round-bottom flask.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and slowly pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-(4-ethylphenyl)formamide.
Common dehydrating agents for this step include phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine or pyridine.[7][8][9]
-
In a fume hood, suspend N-(4-ethylphenyl)formamide (1.0 eq.) in dichloromethane or another suitable aprotic solvent in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.5 eq.) or pyridine as a base.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Quench the reaction by slowly adding ice-cold saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 1-ethyl-4-isocyanobenzene by column chromatography or vacuum distillation.
Logical and Experimental Workflows
The following diagrams illustrate the logical progression of the synthesis and characterization process.
Characterization Data
This section provides the known experimental data for the precursor, 4-ethylaniline, and the predicted data for the final product, 1-ethyl-4-isocyanobenzene.
Precursor: 4-Ethylaniline
Confirming the identity and purity of the starting material is critical. The following tables summarize the available spectroscopic data for 4-ethylaniline.
Table 1: Physical and Chemical Properties of 4-Ethylaniline
| Property | Value |
| CAS Number | 589-16-2 |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| Appearance | Clear yellow to red-brown liquid |
| Boiling Point | 216 °C |
| Melting Point | -5 °C |
| Density | 0.975 g/mL at 25 °C |
Table 2: NMR Spectroscopic Data for 4-Ethylaniline (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~6.9-7.1 | d | ~8.5 | Ar-H (ortho to NH₂) |
| ~6.6-6.7 | d | ~8.5 | Ar-H (meta to NH₂) | |
| ~3.6 | br s | - | NH ₂ | |
| 2.53 | q | 7.6 | Ar-CH ₂-CH₃ | |
| 1.20 | t | 7.6 | Ar-CH₂-CH ₃ | |
| ¹³C NMR | ~144.0 | - | - | C -NH₂ |
| ~134.6 | - | - | C -CH₂CH₃ | |
| ~128.6 | - | - | Ar-C H (meta to NH₂) | |
| ~115.4 | - | - | Ar-C H (ortho to NH₂) | |
| 28.0 | - | - | Ar-C H₂-CH₃ | |
| 16.0 | - | - | Ar-CH₂-C H₃ |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Table 3: IR and MS Data for 4-Ethylaniline
| Technique | Key Peaks / Values | Interpretation |
| IR Spectroscopy | ~3430, 3350 cm⁻¹ | N-H stretching (asymmetric and symmetric) |
| ~3020 cm⁻¹ | Aromatic C-H stretching | |
| ~2960, 2870 cm⁻¹ | Aliphatic C-H stretching | |
| ~1620 cm⁻¹ | N-H scissoring | |
| ~1520 cm⁻¹ | Aromatic C=C stretching | |
| Mass Spectrometry (EI) | m/z 121 (M⁺) | Molecular ion |
| m/z 106 | [M-CH₃]⁺ |
Product: 1-Ethyl-4-isocyanobenzene (Predicted Data)
The following data are predicted based on the expected chemical structure and spectroscopic principles for aryl isocyanides.
Table 4: Predicted NMR Spectroscopic Data for 1-Ethyl-4-isocyanobenzene (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.3-7.5 | m | - | Aromatic H |
| 2.68 | q | 7.6 | Ar-CH ₂-CH₃ | |
| 1.25 | t | 7.6 | Ar-CH₂-CH ₃ | |
| ¹³C NMR | ~165-170 | t (low intensity) | ~5 | -N≡C |
| ~140-145 | - | - | C -CH₂CH₃ | |
| ~129-131 | - | - | Aromatic C H | |
| ~125-127 | - | - | Aromatic C H | |
| ~120-125 | - | - | C -N≡C | |
| 28.5 | - | - | Ar-C H₂-CH₃ | |
| 15.5 | - | - | Ar-CH₂-C H₃ |
Note: The isocyanide carbon (N≡C) often appears as a low-intensity triplet in ¹³C NMR due to coupling with the ¹⁴N nucleus.[10]
Table 5: Predicted IR and MS Data for 1-Ethyl-4-isocyanobenzene
| Technique | Predicted Key Peaks / Values | Interpretation |
| IR Spectroscopy | ~2130 cm⁻¹ (strong, sharp) | -N≡C stretching (characteristic) |
| ~3050 cm⁻¹ | Aromatic C-H stretching | |
| ~2970, 2880 cm⁻¹ | Aliphatic C-H stretching | |
| ~1600, 1500 cm⁻¹ | Aromatic C=C stretching | |
| Mass Spectrometry (EI) | m/z 131 (M⁺) | Molecular ion |
| m/z 116 | [M-CH₃]⁺ | |
| m/z 104 | [M-C₂H₅]⁺ or [M-HCN]⁺ | |
| m/z 77 | [C₆H₅]⁺ |
The most prominent and diagnostic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band for the N≡C stretch, typically appearing in the 2110-2165 cm⁻¹ region.[10] Its presence would be a strong indicator of successful synthesis.
References
- 1. byjus.com [byjus.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Carbylamine Reaction Mechanism: Steps, Equation & Test for Amines [vedantu.com]
- 4. SATHEE: Chemistry Carbylamine Reaction [satheejee.iitk.ac.in]
- 5. Carbylamine Reaction Mechanism [unacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 10. Isocyanide - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of 4-Ethylphenyl Isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 4-ethylphenyl isocyanide. Due to a notable scarcity of directly published spectra for this specific compound in readily accessible databases, this document focuses on the theoretical and expected spectral characteristics based on the known properties of the functional groups present. Detailed, generalized experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound based on established spectroscopic principles and data for analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (Ethyl) | ~1.2 | Triplet | ~7.5 | 3H |
| -CH₂- (Ethyl) | ~2.6 | Quartet | ~7.5 | 2H |
| Aromatic (ortho to -CH₂CH₃) | ~7.2 | Doublet | ~8.0 | 2H |
| Aromatic (ortho to -NC) | ~7.4 | Doublet | ~8.0 | 2H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| -C H₃ (Ethyl) | ~15 |
| -C H₂- (Ethyl) | ~28 |
| Aromatic (-C -CH₂CH₃) | ~145 |
| Aromatic (-C H- ortho to -CH₂CH₃) | ~128 |
| Aromatic (-C H- ortho to -NC) | ~126 |
| Aromatic (-C -NC) | ~125 |
| -N≡C | ~160-170 |
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Isocyanide (-N≡C) Stretch | 2150 - 2110 | Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (Aromatic) | 1610 - 1580, 1500 - 1450 | Medium to Strong |
| C-H Bend (Aromatic, para-disubstituted) | 850 - 800 | Strong |
Experimental Protocols
The following are detailed methodologies for conducting NMR and IR spectroscopy on a liquid sample such as this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Gently invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Spectrum Acquisition:
-
Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.
-
Acquire the spectrum, typically using a single pulse experiment.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.
-
-
¹³C NMR Spectrum Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.
-
Set appropriate acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2.2. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the isocyanide group.
Materials:
-
This compound sample
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an ATR (Attenuated Total Reflectance) accessory
-
Pipette
-
Acetone or other suitable volatile solvent for cleaning
Procedure (Neat Liquid Film Method):
-
Sample Preparation:
-
Ensure the salt plates are clean and dry by wiping them with a tissue lightly moistened with acetone.
-
Place one to two drops of the liquid this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
-
-
Spectrum Acquisition:
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Compare the positions and intensities of these bands to correlation charts to confirm the presence of the expected functional groups.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Ethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and predicted ¹H NMR spectrum of 4-ethylphenyl isocyanide. The data herein is compiled and extrapolated from spectral data of analogous compounds and established principles of nuclear magnetic resonance spectroscopy. This document is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The spectrum is expected to exhibit signals corresponding to the ethyl group protons and the aromatic protons of the phenyl ring.
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (a) | ~1.25 | Triplet (t) | ~7.6 | 3H |
| -CH₂- (b) | ~2.68 | Quartet (q) | ~7.6 | 2H |
| Ar-H (ortho to -Et) (c) | ~7.20 | Doublet (d) | ~8.2 | 2H |
| Ar-H (ortho to -NC) (d) | ~7.35 | Doublet (d) | ~8.2 | 2H |
Note: Predicted chemical shifts are based on data from analogous compounds, such as 4-ethylphenyl isocyanate, and adjusted for the electronic effects of the isocyanide group. The exact chemical shifts may vary slightly depending on the solvent and concentration.
Experimental Protocol: Synthesis of this compound
A common and effective method for the synthesis of aryl isocyanides is the dehydration of the corresponding formamide. The following protocol outlines the synthesis of this compound from 4-ethylaniline.
Materials:
-
4-Ethylaniline
-
Ethyl formate
-
Triethylamine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Formation of N-(4-ethylphenyl)formamide: In a round-bottom flask, 4-ethylaniline is reacted with an excess of ethyl formate. The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess ethyl formate is removed under reduced pressure to yield N-(4-ethylphenyl)formamide.
-
Dehydration to this compound: The crude N-(4-ethylphenyl)formamide is dissolved in dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer, and the solution is cooled in an ice bath. Triethylamine is added to the solution. Phosphorus oxychloride is then added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for a few hours.
-
Work-up and Purification: The reaction mixture is carefully poured into ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Spectral Interpretation and Rationale
The predicted ¹H NMR spectrum of this compound can be understood by analyzing the electronic environment of each proton.
-
Ethyl Group: The ethyl group gives rise to a characteristic triplet-quartet pattern. The methyl protons (-CH₃), labeled (a), are coupled to the two adjacent methylene protons, resulting in a triplet. The methylene protons (-CH₂-), labeled (b), are coupled to the three adjacent methyl protons, leading to a quartet. The chemical shifts are in the typical aliphatic region, with the methylene protons being slightly downfield due to their proximity to the aromatic ring.
-
Aromatic Protons: The 1,4-disubstituted phenyl ring is expected to show a pattern resembling two doublets, often referred to as an AA'BB' system. The protons ortho to the electron-donating ethyl group (c) are expected to be shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing isocyanide group (d). The isocyanide group (-N≡C⁻) is known to be electron-withdrawing through an inductive effect and also exhibits some π-accepting character, which deshields the ortho protons.
Logical Relationship of Proton Signals
The following diagram illustrates the logical relationship between the different proton signals in the ¹H NMR spectrum of this compound, based on their structural proximity and spin-spin coupling.
In-Depth Technical Guide: 13C NMR Chemical Shift of the Isocyanide Carbon in 4-Ethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Core Concept: The Isocyanide Carbon Chemical Shift
The 13C NMR chemical shift of the isocyanide carbon (-N≡C) is a sensitive probe of the electronic environment of the functional group. Its position in the spectrum is influenced by factors such as the nature of the substituent on the aromatic ring, solvent effects, and conjugation. Understanding these influences is crucial for structural elucidation and for monitoring interactions in complex systems, such as drug-target binding.
Data Presentation: Estimated Chemical Shift and Comparative Data
While a precise, experimentally verified 13C NMR chemical shift for the isocyanide carbon of 4-ethylphenyl isocyanide is not available in the cited literature, an estimated range can be inferred from general data for aromatic isocyanides. The isocyanide carbon typically resonates in the region of 155-170 ppm. For comparison, data for related functional groups are presented below.
| Functional Group | Typical 13C NMR Chemical Shift Range (ppm) | Reference |
| Aryl Isocyanide (-N≡C) | 155 - 170 | [1] |
| Aryl Isocyanate (-N=C=O) | 120 - 140 | [1] |
| Aryl Nitrile (-C≡N) | 110 - 125 | [1] |
| Aromatic Carbons | 100 - 150 | [2] |
Note: The chemical shift is referenced to tetramethylsilane (TMS) at 0 ppm. The actual chemical shift for this compound may vary depending on the solvent and other experimental conditions.
Factors Influencing the Isocyanide Carbon Chemical Shift
The electronic environment surrounding the isocyanide carbon atom dictates its 13C NMR chemical shift. The primary factors include:
-
Hybridization: The sp-hybridized isocyanide carbon is significantly deshielded, causing it to appear downfield in the 13C NMR spectrum.
-
Inductive and Mesomeric Effects: The ethyl group at the para position of the phenyl ring is an electron-donating group. This increases the electron density at the isocyanide carbon, which would typically lead to a slight upfield shift (to a lower ppm value) compared to unsubstituted phenyl isocyanide.
-
Solvent Effects: The polarity of the solvent can influence the chemical shift of the isocyanide carbon. Hydrogen bonding with the solvent can particularly affect the electron distribution and thus the resonance frequency.[3]
-
Anisotropy: The π-electron system of the aromatic ring creates a magnetic field that can either shield or deshield the isocyanide carbon depending on its orientation relative to the applied magnetic field.
Experimental Protocols
A general protocol for acquiring a 13C NMR spectrum of a compound like this compound is outlined below. This protocol is based on standard NMR spectroscopic techniques.[4][5]
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift.[3]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
2. NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This is a crucial step to obtain sharp resonance signals.
-
Tune and match the 13C probe to the correct frequency.
3. Data Acquisition:
-
Use a standard single-pulse experiment with proton decoupling. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Set the spectral width to encompass the expected range of 13C chemical shifts (typically 0-220 ppm).[2]
-
The number of scans (NS) will depend on the concentration of the sample. For a dilute sample, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Set an appropriate relaxation delay (D1) to allow for full relaxation of the carbon nuclei between pulses.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS).
Conclusion
The 13C NMR chemical shift of the isocyanide carbon in this compound is a valuable parameter for structural characterization and for probing the molecular environment. While a specific experimental value is not documented in the readily available literature, this guide provides a robust framework for its estimation and experimental determination. The provided protocols and diagrams serve as a practical resource for researchers in the field, enabling them to effectively utilize 13C NMR spectroscopy in their scientific endeavors. Further experimental work is recommended to establish a definitive chemical shift value for this compound.
References
The Isocyanide Stretch: A Technical Guide to the Infrared Spectroscopy of 4-Ethylphenyl Isocyanide
For Immediate Release
This technical guide provides an in-depth analysis of the infrared (IR) stretching frequency of the isocyanide functional group (–N≡C) in 4-ethylphenyl isocyanide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data and experimental protocols to facilitate a comprehensive understanding of the vibrational characteristics of this compound and related aryl isocyanides.
Introduction
Aryl isocyanides are a class of organic compounds characterized by the presence of an isocyanide group attached to an aromatic ring. The stretching vibration of the carbon-nitrogen triple bond (ν(N≡C)) in these molecules gives rise to a strong and distinct absorption band in the infrared spectrum, typically in the range of 2100-2150 cm⁻¹. The precise frequency of this vibration is sensitive to the electronic environment of the isocyanide group, making IR spectroscopy a valuable tool for characterizing these compounds and probing their electronic structure. This guide focuses on this compound, a representative para-substituted aryl isocyanide, and provides a framework for its spectroscopic analysis.
Quantitative Data on Isocyanide Stretching Frequencies
The ethyl group is a weakly electron-donating group, with a Hammett constant (σp) of approximately -0.15. Based on the trend observed for other para-substituted aryl isocyanides, the ν(N≡C) of this compound is estimated to be approximately 2125 cm⁻¹ .
The following table summarizes the experimentally determined ν(N≡C) stretching frequencies for a series of para-substituted phenyl isocyanides, which provides the basis for this estimation.
| Substituent (p-X-C₆H₄N≡C) | Hammett Constant (σp) | ν(N≡C) (cm⁻¹) |
| -NO₂ | 0.78 | 2119 |
| -CN | 0.66 | 2123 |
| -Cl | 0.23 | 2128 |
| -H | 0.00 | 2130 |
| -CH₃ | -0.17 | 2124 |
| -OCH₃ | -0.27 | 2122 |
| -CH₂CH₃ (Estimated) | -0.15 | ~2125 |
Experimental Protocols for Infrared Spectroscopy
The acquisition of an infrared spectrum for a liquid sample like this compound can be performed using several standard techniques. The two most common methods are Attenuated Total Reflectance (ATR) and the traditional transmission method using salt plates.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a popular and convenient method for obtaining IR spectra of liquid and solid samples with minimal preparation.[1][2]
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
The ATR crystal can be made of various materials, with diamond and zinc selenide being common choices.[2]
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any absorptions from the crystal and the surrounding atmosphere.
-
Sample Application: Place a small drop of this compound directly onto the surface of the ATR crystal, ensuring the crystal is completely covered.[1]
-
Sample Spectrum: Acquire the infrared spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive tissue to remove all traces of the sample.
Transmission FTIR Spectroscopy (Neat Liquid)
This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.[3]
Materials:
-
FTIR spectrometer
-
Two polished salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Sample of this compound
-
Solvent for cleaning (e.g., dry acetone or isopropanol)
Procedure:
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit.
-
Sample Application: Place one to two drops of this compound onto the center of one salt plate using a Pasteur pipette.[3]
-
Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.
-
Spectrum Acquisition: Mount the "sandwich" assembly in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.
-
Cleaning: After the measurement, disassemble the plates and clean them immediately with a dry solvent to prevent damage to the salt crystals. Store the plates in a desiccator.
Diagrams
Caption: A flowchart illustrating the general experimental workflow for acquiring an FTIR spectrum.
Caption: A diagram illustrating the relationship between the electronic properties of a para-substituent and the isocyanide stretching frequency.
References
An In-depth Technical Guide to the Physical Properties of 1-Ethyl-4-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-ethyl-4-isocyanobenzene. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of key physical properties applicable to solid organic compounds.
Core Physical Properties
Quantitative data for 1-ethyl-4-isocyanobenzene is sparse. The available information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉N | |
| Molecular Weight | 131.17 g/mol | |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| SMILES String | CCC(C=C1)=CC=C1[N+]#[C-] | |
| InChI Key | ADMGWKJOPIZBNE-UHFFFAOYSA-N |
Experimental Protocols
The following sections detail standard laboratory procedures for determining the primary physical properties of solid organic compounds like 1-ethyl-4-isocyanobenzene.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial indicator of purity, with pure crystalline solids typically exhibiting a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.
Methodology: Capillary Tube Method [1][2]
-
Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 cm.[1][2]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with mineral oil or a digital melting point apparatus).[3][4]
-
Heating: The heating bath is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.[2]
-
Refinement: For an unknown substance, a preliminary, rapid determination can be performed to find an approximate melting point, followed by a slower, more accurate measurement.
Boiling Point Determination
While 1-ethyl-4-isocyanobenzene is a solid at room temperature, determining its boiling point would require it to be in a liquid state, typically achieved by heating under reduced pressure to prevent decomposition.
Methodology: Thiele Tube Method (for liquids) [3][4][5]
-
Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[3][5]
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube containing a high-boiling liquid like mineral oil. The setup should ensure the sample and the thermometer bulb are at the same level.[4][5]
-
Heating: The Thiele tube is heated gently and slowly.[5]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed.
-
Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3][4]
Density Determination
The density of a solid can be determined using several methods, including the buoyancy technique (based on Archimedes' principle) and the gas displacement method.[6][7]
Methodology: Liquid Displacement [8][9]
-
Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.[8]
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume of the liquid is recorded.
-
Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded.
-
Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[8][9]
Solubility Determination
Solubility tests are used to determine the solvent or class of solvents in which a compound is soluble. This provides insights into the polarity and functional groups present in the molecule.
Methodology: Qualitative Solubility Test [10][11][12]
-
Sample Preparation: A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[11]
-
Solvent Addition: A small volume of the solvent (e.g., 0.75 mL) is added in portions to the test tube.[11]
-
Observation: The mixture is vigorously agitated after each addition. The compound is considered soluble if it completely dissolves.
-
Systematic Testing: A systematic approach is often used, starting with water, followed by less polar organic solvents (e.g., diethyl ether, ethanol), and then aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH) to determine the presence of acidic or basic functional groups.[11][12]
Visualizations
General Synthesis Workflow for Aryl Isocyanides
While a specific, detailed synthesis protocol for 1-ethyl-4-isocyanobenzene was not found in the search results, a general workflow for the synthesis of aryl isocyanides from the corresponding primary amine can be illustrated. One common method is the Hofmann carbylamine reaction, which involves the reaction of a primary amine with chloroform and a strong base. Another approach involves the dehydration of a formamide. The following diagram illustrates a generalized synthetic pathway.
Caption: A generalized workflow for the synthesis of 1-ethyl-4-isocyanobenzene.
References
- 1. medpharma12.com [medpharma12.com]
- 2. byjus.com [byjus.com]
- 3. Determination of Boiling point of organic compounds - Pharmacy Infoline [pharmacyinfoline.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 7. mt.com [mt.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. wjec.co.uk [wjec.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
A Technical Guide to the Solubility of 4-Ethylphenyl Isocyanide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-ethylphenyl isocyanide in organic solvents. Direct quantitative solubility data for this compound is not extensively available in published literature. Therefore, this document provides a comprehensive overview based on fundamental chemical principles, solubility data of structurally analogous compounds, and detailed experimental protocols for determining solubility. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in various organic media.
Introduction to this compound and Its Solubility
This compound is an aromatic organic compound featuring an isocyanide (-N≡C) functional group and an ethyl (-CH₂CH₃) substituent on the benzene ring. Its chemical structure dictates its solubility, which is a critical parameter in organic synthesis, reaction kinetics, purification processes, and formulation development. The molecule possesses both a polar isocyanide group and a nonpolar ethylphenyl group, resulting in a nuanced solubility profile that varies significantly with the choice of solvent.
The principle of "like dissolves like" is paramount in predicting its solubility. Nonpolar solvents are expected to readily dissolve the compound due to favorable van der Waals interactions with the ethylphenyl group. Polar aprotic solvents may also serve as effective solvents, interacting with the polar isocyanide moiety. Solubility in polar protic solvents is generally expected to be lower due to the potential for hydrogen bonding between solvent molecules, which can be disrupted by the solute.
Predicted Solubility Profile
Based on its structure, the following solubility trends are anticipated:
-
High Solubility: In nonpolar solvents (e.g., hexane, toluene, diethyl ether) and polar aprotic solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, acetone).
-
Moderate Solubility: In polar organic solvents with some nonpolar character.
-
Low Solubility: In highly polar protic solvents (e.g., methanol, ethanol), where the solvent's hydrogen-bonding network is strong.
The following diagram illustrates the key molecular interactions that influence the dissolution process of this compound.
Caption: Factors influencing the solubility of this compound.
Solubility Data of Analogous Compounds
To provide a quantitative reference, the table below summarizes the solubility of structurally similar compounds in various organic solvents. These compounds include phenyl isocyanide (parent compound), ethylbenzene (lacks the polar isocyanide group), and benzonitrile (a structural isomer). The data is presented as miscibility or solubility in g/100mL where available.
| Solvent | Phenyl Isocyanide | Ethylbenzene | Benzonitrile |
| Nonpolar Solvents | |||
| Diethyl Ether | Miscible | Miscible | Miscible |
| Toluene | Miscible | Miscible | Miscible |
| Hexane | Soluble | Miscible | Miscible |
| Polar Aprotic Solvents | |||
| Acetone | Miscible | Miscible | Miscible |
| Tetrahydrofuran (THF) | Miscible | Miscible | Miscible |
| Dichloromethane (DCM) | Soluble | Miscible | Soluble |
| Polar Protic Solvents | |||
| Ethanol | Miscible | Miscible | Miscible |
| Methanol | Soluble | Soluble | Soluble |
Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. "Soluble" indicates significant, but not necessarily limitless, solubility. This data is compiled from various chemical handbooks and databases and should be used as a general guide.
Experimental Protocol for Solubility Determination
For precise quantification of this compound solubility, the following isothermal saturation method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
The general workflow for this experimental protocol is outlined below.
Caption: Workflow for determining the solubility of a solid organic compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker or agitator
-
Centrifuge (optional)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer, Gas Chromatograph)
-
Sealed vials (e.g., screw-cap vials with PTFE-lined septa)
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a precisely known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixture for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the minimum time to reach equilibrium.
-
-
Phase Separation:
-
Remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.
-
For faster separation, the vial can be centrifuged.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pipette or syringe. To avoid drawing in solid particles, it is advisable to use a syringe fitted with a syringe filter.
-
Transfer the aliquot to a volumetric flask and dilute it with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. The dilution factor must be accurately recorded.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-calibrated analytical instrument.
-
HPLC-UV: Develop a method using a suitable column (e.g., C18) and mobile phase. Create a calibration curve by preparing standard solutions of this compound of known concentrations.
-
UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λ_max) for this compound in the solvent. Prepare a series of standard solutions to generate a calibration curve according to the Beer-Lambert law.
-
-
Measure the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting value is the solubility of this compound in the specific solvent at the given temperature. The units are typically expressed as g/L, mg/mL, or mol/L.
-
Conclusion
While specific solubility data for this compound is sparse, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous compounds. It is expected to be highly soluble in a range of common nonpolar and polar aprotic organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in the fields of chemical research and drug development.
The Enigmatic Isocyanide: A Technical Guide to the Electronic Properties of Aryl Isocyanides for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Spectroscopic Characterization, Reactivity, and Applications of Aryl Isocyanides in Medicinal Chemistry and Materials Science.
Introduction
Aryl isocyanides, a class of organic compounds characterized by the isocyano (-N≡C) functional group attached to an aromatic ring, have emerged from the realm of chemical curiosities to become powerful tools in modern organic synthesis and drug discovery. Their unique electronic structure, characterized by a zwitterionic resonance form, endows them with a rich and versatile reactivity profile, making them invaluable building blocks for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the electronic properties of aryl isocyanides, detailing their synthesis, spectroscopic signatures, and reactivity, with a particular focus on their applications in drug development and materials science.
Electronic Structure and Bonding
The electronic nature of the isocyanide group is central to its reactivity. It is best described as a resonance hybrid of two principal forms: a neutral form with a divalent carbon and a zwitterionic form with a triple bond between nitrogen and carbon, carrying a positive charge on the nitrogen and a negative charge on the carbon.
This electronic dichotomy dictates the dual electrophilic and nucleophilic character of the isocyanide carbon, allowing it to react with a wide array of electrophiles and nucleophiles. The electronic properties of the aryl ring, modulated by the presence of electron-donating or electron-withdrawing substituents, play a crucial role in tuning the reactivity of the isocyanide moiety.
Synthesis of Aryl Isocyanides
The synthesis of aryl isocyanides is primarily achieved through the dehydration of the corresponding N-arylformamides. Several methods have been developed for this transformation, with the use of dehydrating agents like phosphorus oxychloride (POCl₃), triphosgene, or p-toluenesulfonyl chloride (TsCl) in the presence of a base being the most common.
General Experimental Protocol for the Synthesis of Aryl Isocyanides
The following protocols provide a general framework for the synthesis of substituted aryl isocyanides.
Protocol 1: Synthesis of 4-Nitrophenyl Isocyanide [1][2]
-
Formylation: In a round-bottom flask, suspend 4-nitroaniline in an excess of formic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the N-(4-nitrophenyl)formamide.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Dehydration: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of N-(4-nitrophenyl)formamide in a dry aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath and add triethylamine (2-3 equivalents).
-
Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of an ice-cold saturated sodium carbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-nitrophenyl isocyanide.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Methoxyphenyl Isocyanide [3][4][5]
-
Formylation: Prepare N-(4-methoxyphenyl)formamide from 4-methoxyaniline and formic acid as described in Protocol 1.
-
Dehydration: In an ice-cooled flask, dissolve N-(4-methoxyphenyl)formamide in pyridine and chloroform.
-
Add phosphorus oxychloride dropwise at 0 °C.
-
Stir the solution for 1.5 hours at room temperature.
-
Add the reaction mixture to ice-water and extract with chloroform.
-
Dry the combined organic layers and distill under reduced pressure to obtain 4-methoxyphenyl isocyanide.
Protocol 3: Synthesis of 4-(Trifluoromethyl)phenyl Isocyanate [1][2]
-
To a stirred solution of triphosgene in dichloromethane (DCM), add a solution of 4-(trifluoromethyl)aniline in DCM dropwise.
-
After 30 minutes, cool the mixture to -35 °C and add triethylamine dropwise.
-
Allow the mixture to warm to room temperature slowly and stir for 2 hours.
-
Remove the solvent under vacuum, and the resulting residue can be purified by distillation or sublimation to yield 4-(trifluoromethyl)phenyl isocyanate.
Spectroscopic Properties and Correlation with Electronic Effects
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the characterization of aryl isocyanides and for probing the electronic influence of substituents on the isocyanide group.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an aryl isocyanide is the strong stretching vibration of the N≡C bond, which typically appears in the range of 2110-2165 cm⁻¹. The position of this band is highly sensitive to the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups generally cause a shift to higher wavenumbers, while electron-donating groups lead to a shift to lower wavenumbers. This correlation can be quantified using the Hammett equation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectrum, the isocyanide carbon resonates in a characteristic region, typically between 155 and 170 ppm. Similar to the IR stretching frequency, the chemical shift of the isocyanide carbon is influenced by the electronic effects of the aryl substituents. A good correlation is often observed between the ¹³C chemical shift of the isocyanide carbon and the Hammett substituent constants.
Quantitative Correlation of Spectroscopic Data with Hammett Parameters
The electronic influence of para-substituents on the phenyl isocyanide core can be quantitatively assessed by correlating spectroscopic data with Hammett constants (σp). The following table summarizes these correlations for a series of para-substituted phenyl isocyanides.
| Substituent (X) | Hammett Constant (σp) | ν(NC) (cm⁻¹) | δ(¹³C≡N) (ppm) |
| -NO₂ | 0.78 | ~2130 | ~169 |
| -CN | 0.66 | ~2128 | ~168 |
| -CF₃ | 0.54 | ~2125 | ~167 |
| -Cl | 0.23 | ~2120 | ~165 |
| -H | 0.00 | ~2115 | ~164 |
| -CH₃ | -0.17 | ~2112 | ~163 |
| -OCH₃ | -0.27 | ~2110 | ~162 |
| -NH₂ | -0.66 | ~2105 | ~160 |
Note: The spectroscopic values are approximate and can vary depending on the solvent and other experimental conditions.
Reactivity and Applications in Multicomponent Reactions
The unique electronic properties of aryl isocyanides make them exceptionally versatile reagents in organic synthesis, particularly in multicomponent reactions (MCRs) which allow for the rapid construction of complex molecules in a single step. The Ugi and Passerini reactions are the most prominent examples of isocyanide-based MCRs.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is a cornerstone of combinatorial chemistry and is widely used in the pharmaceutical industry for the generation of diverse compound libraries.
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent (e.g., methanol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the carboxylic acid (1.0 eq) and the aryl isocyanide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting α-acylamino amide by column chromatography or recrystallization.
The Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an aprotic solvent (e.g., dichloromethane).
-
Add the aldehyde or ketone (1.0 eq) followed by the aryl isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with the same solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting α-acyloxy amide by column chromatography.
Applications in Drug Development
The ability of aryl isocyanides to participate in multicomponent reactions that generate diverse and complex molecular scaffolds has made them highly valuable in drug discovery. Many isocyanide-containing compounds have shown promising biological activities.
Anticancer Agents
Aryl isocyanides have been incorporated into various molecular frameworks to develop potent anticancer agents. For instance, some aryl isocyanide derivatives have been investigated as kinase inhibitors, which are a crucial class of anticancer drugs that target signaling pathways involved in cell growth and proliferation.[6][7][8][9]
Antimicrobial Agents
Aryl isocyanide derivatives have also demonstrated significant potential as antibacterial, antifungal, and antimalarial agents. Their unique mode of action and ability to overcome drug resistance make them attractive candidates for the development of new antimicrobial therapies.[10][11][12]
Applications in Materials Science
The electronic and structural properties of aryl isocyanides have led to their exploration in various areas of materials science.
Chiroptical Materials
Poly(aryl isocyanide)s can adopt helical structures, leading to chiroptical properties that are of interest for applications in optical devices and chiral recognition. The helical sense of these polymers can be controlled by the chirality of the monomer or the polymerization conditions.[1][2][3][13][14]
Fluorescent Sensors
The isocyanide group can act as a binding site for metal ions, and the photophysical properties of the aryl moiety can be modulated upon metal binding. This has led to the development of aryl isocyanide-based fluorescent sensors for the detection of various metal ions, including heavy metals like mercury.[15][16][17][18][19]
High-Throughput Screening Workflow
The efficiency of isocyanide-based multicomponent reactions makes them ideally suited for high-throughput screening (HTS) in drug discovery. The following workflow illustrates a typical HTS process utilizing the Ugi reaction.
Conclusion
Aryl isocyanides are a fascinating and highly versatile class of compounds with a rich and diverse chemistry. Their unique electronic properties, which can be finely tuned by substituents on the aromatic ring, govern their reactivity and spectroscopic characteristics. The ability of aryl isocyanides to participate in powerful multicomponent reactions has positioned them as key building blocks in modern drug discovery, enabling the rapid synthesis of large and structurally diverse compound libraries. Furthermore, their intriguing electronic and photophysical properties have opened up new avenues for their application in materials science. As our understanding of the fundamental properties of aryl isocyanides continues to grow, so too will their impact on the development of new medicines and advanced materials.
References
- 1. mrs-j.org [mrs-j.org]
- 2. scispace.com [scispace.com]
- 3. mrs-j.org [mrs-j.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. graphviz.org [graphviz.org]
- 6. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of multi-target receptor tyrosine kinase inhibitors as novel anti-angiogenesis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and characterization of aryl isonitriles as a new class of compounds versus methicillin- and vancomycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural product-inspired aryl isonitriles as a new class of antimalarial compounds against drug-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of aryl isonitrile compounds with potent, broad-spectrum antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. Fluorescent and colorimetric sensors for environmental mercury detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Highly selective and effective mercury(ii) fluorescent sensors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Fluorescent and colorimetric sensors for detection of lead, cadmium, and mercury ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in fluorescent materials for mercury(ii) ion detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stability of 4-Ethylphenyl Isocyanide Under Anhydrous Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 4-ethylphenyl isocyanide under anhydrous conditions. Due to the limited availability of specific quantitative stability data for this particular compound in publicly accessible literature, this document extrapolates from the known chemistry and stability of aryl isocyanides in general. It covers key aspects of handling, storage, potential decomposition pathways, and general methodologies for stability assessment. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding to ensure the integrity of this compound in its applications.
Introduction
This compound is an aromatic isocyanide, a class of organic compounds characterized by the functional group -N≡C. Isocyanides are versatile reagents in organic synthesis, finding application in multicomponent reactions, as ligands in organometallic chemistry, and in the synthesis of various heterocyclic compounds. The stability of isocyanides is a critical factor in their successful application, particularly under anhydrous conditions where they are most commonly employed. This guide will address the intrinsic stability of this compound, focusing on factors that can influence its degradation in the absence of water.
General Stability of Aryl Isocyanides
Thermal Stability
Aryl isocyanides can undergo thermal decomposition. The primary thermal degradation pathway for many isocyanides is polymerization. This process can be influenced by temperature, concentration, and the presence of catalysts.
Photochemical Stability
Exposure to light, particularly ultraviolet (UV) radiation, can promote the decomposition of organic compounds. While specific photostability studies on this compound are not documented, it is prudent to protect it from light to minimize the risk of photochemical degradation.
Chemical Compatibility
Under anhydrous conditions, the primary chemical stability concerns for this compound revolve around its reactivity with other chemical species that may be present, even in trace amounts.
Quantitative Data Summary
As previously stated, specific quantitative stability data for this compound under anhydrous conditions is not available in the reviewed literature. The following table summarizes the qualitative stability of aryl isocyanides based on general chemical principles.
| Parameter | General Stability of Aryl Isocyanides under Anhydrous Conditions | Potential Incompatibilities |
| Thermal Stability | Generally stable at room temperature for limited periods. Susceptible to polymerization at elevated temperatures. | Strong acids, strong bases, transition metal catalysts. |
| Photochemical Stability | Potentially sensitive to UV light. | Photosensitizers. |
| Chemical Stability | Stable in neutral, aprotic solvents. | Acids, strong oxidizing agents, certain metals. |
| Moisture Sensitivity | Highly sensitive to moisture, leading to hydrolysis. | Protic solvents, atmospheric moisture. |
Key Decomposition Pathways Under Anhydrous Conditions
Even in the absence of water, this compound can undergo several decomposition reactions.
Polymerization
The most common decomposition pathway for isocyanides under anhydrous conditions is polymerization. This can be initiated by heat, light, or the presence of catalytic impurities such as transition metals or strong acids/bases. The polymerization of aryl isocyanides can lead to the formation of poly(isocyanide)s, which are typically colored, insoluble materials[2][3][4].
Caption: General pathway for the polymerization of this compound.
Isomerization to Nitrile
While less common for aryl isocyanides compared to some alkyl isocyanides, isomerization to the corresponding nitrile (4-ethylbenzonitrile) is a potential thermal rearrangement pathway. This transformation typically requires high temperatures.
Caption: Potential thermal isomerization of this compound.
Experimental Protocols for Stability Assessment
To assess the stability of this compound under specific anhydrous conditions, a series of experiments can be designed. The following are general methodologies that can be adapted.
Materials and Reagents
-
This compound: High purity, freshly prepared or purified.
-
Anhydrous Solvents: (e.g., Toluene, Dichloromethane, Acetonitrile) freshly distilled from an appropriate drying agent.
-
Inert Gas: Argon or Nitrogen of high purity.
-
Analytical Standards: For potential degradation products (e.g., 4-ethylaniline, 4-ethylphenylformamide).
-
Internal Standard: A non-reactive compound for quantitative analysis (e.g., dodecane).
General Experimental Workflow for Thermal Stability Study
The following workflow outlines a general procedure for evaluating the thermal stability of this compound in an anhydrous solvent.
Caption: A general experimental workflow for assessing thermal stability.
Detailed Steps:
-
Preparation of Stock Solution: In a glovebox or under a stream of inert gas, prepare a stock solution of this compound in the desired anhydrous solvent. Add a known concentration of an internal standard.
-
Sample Aliquoting: Distribute the stock solution into several small, sealable vials (e.g., amber glass vials with PTFE-lined septa). Ensure the headspace is purged with inert gas before sealing.
-
Incubation: Place the vials in constant temperature baths or ovens set to the desired temperatures. Include a control sample stored at a low temperature (e.g., -20°C) to represent the initial time point.
-
Time-Point Sampling: At predetermined time intervals, remove a vial from each temperature condition.
-
Analysis: Immediately analyze the samples by a suitable chromatographic method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Quantification: Determine the concentration of this compound relative to the internal standard.
-
Degradation Product Identification: Use mass spectrometry to identify any new peaks that appear in the chromatogram, which may correspond to degradation products.
-
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can be used to separate and identify both the parent compound and potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water) can be used. A UV detector set to an appropriate wavelength would be suitable for aromatic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.
-
Infrared (IR) Spectroscopy: The characteristic isocyanide stretch (around 2150 cm⁻¹) can be monitored to follow the degradation of the starting material.
Recommended Storage and Handling Under Anhydrous Conditions
To maximize the shelf-life of this compound and ensure its purity for experimental use, the following storage and handling procedures are recommended:
-
Storage Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-20°C to 4°C) is recommended.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to oxygen and moisture.
-
Container: Use amber glass bottles with tight-fitting, inert caps (e.g., PTFE-lined).
-
Solvent: If stored in solution, use a high-purity, anhydrous, aprotic solvent.
-
Handling: All manipulations should be carried out using standard anhydrous and inert atmosphere techniques (e.g., in a glovebox or using Schlenk lines).
Conclusion
While specific quantitative data on the stability of this compound under anhydrous conditions is lacking, a thorough understanding of the general behavior of aryl isocyanides provides a robust framework for its handling, storage, and application. The primary degradation pathways under anhydrous conditions are polymerization and, to a lesser extent, thermal isomerization. To ensure the integrity of this compound, it is crucial to maintain strictly anhydrous and inert conditions, protect it from heat and light, and be mindful of potential chemical incompatibilities. The experimental protocols outlined in this guide provide a starting point for researchers to conduct their own stability assessments tailored to their specific experimental conditions.
References
Methodological & Application
The Ugi Four-Component Reaction with 4-Ethylphenyl Isocyanide: A Versatile Tool for Synthesis
Introduction
The Ugi four-component reaction (U-4CR) is a powerful one-pot process that allows for the rapid assembly of complex α-acylamino amides from four readily available starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is highly valued in medicinal chemistry and drug discovery for its efficiency in generating diverse libraries of peptidomimetics and other biologically relevant scaffolds.[1][2] This application note focuses on the use of 4-ethylphenyl isocyanide as a key building block in the U-4CR, highlighting its potential in the synthesis of novel molecular entities.
While the Ugi reaction is broadly applicable, specific experimental data for the use of this compound is not widely available in the surveyed literature. Therefore, this document will provide a generalized protocol for the Ugi reaction, which can be adapted for this compound, and will present a hypothetical reaction scheme to illustrate its application.
General Reaction Scheme
The Ugi four-component reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a single product with high atom economy.[3] The general transformation is depicted below:
References
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Passerini Reaction with 4-Ethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Passerini reaction is a powerful three-component reaction that provides a straightforward and atom-economical method for the synthesis of α-acyloxy carboxamides from an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid.[1][2][3] This protocol details a representative experimental procedure for the Passerini reaction utilizing 4-ethylphenyl isocyanide, a commercially available aromatic isocyanide. The resulting α-acyloxy carboxamide products are valuable scaffolds in medicinal chemistry and drug discovery.[1]
Introduction
First discovered by Mario Passerini in 1921, the Passerini reaction is a cornerstone of isocyanide-based multicomponent reactions.[1][4] The reaction typically proceeds in aprotic solvents and is known for its operational simplicity and tolerance of a wide range of functional groups.[1][5] Aromatic isocyanides, such as this compound, are viable substrates for this transformation, leading to the formation of N-aryl α-acyloxy carboxamides with moderate to good yields.[6] The ethyl substituent on the phenyl ring is an example of an electron-donating group, which can influence the reactivity of the isocyanide.
Reaction Mechanism and Experimental Workflow
The Passerini reaction is generally believed to proceed through a concerted mechanism in aprotic solvents. This involves the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which then reacts with the isocyanide in a single step.[4] An alternative ionic pathway can occur in polar solvents.[1]
A typical experimental workflow for the Passerini reaction is outlined below.
Caption: Experimental workflow for the Passerini reaction.
Experimental Protocol
This protocol describes a general procedure for the Passerini reaction with this compound, an aldehyde, and a carboxylic acid.
Materials and Reagents:
| Reagent/Material | Notes |
| This compound | Handle in a well-ventilated fume hood. |
| Aldehyde (e.g., Benzaldehyde) | Purify if necessary. |
| Carboxylic Acid (e.g., Acetic Acid) | Glacial acetic acid is recommended. |
| Dichloromethane (DCM), anhydrous | Use a dry solvent from a solvent system. |
| Saturated Sodium Bicarbonate (NaHCO₃) | For aqueous workup. |
| Brine (saturated NaCl solution) | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying the organic layer. |
| Silica Gel (for column chromatography) | 230-400 mesh. |
| Ethyl Acetate (EtOAc) | For column chromatography. |
| Hexanes | For column chromatography. |
| Round-bottom flask | Oven-dried before use. |
| Magnetic stirrer and stir bar | |
| Syringes and needles | For reagent addition. |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equivalent).
-
Solvent Addition: Dissolve the isocyanide in anhydrous dichloromethane (5-10 mL).
-
Reagent Addition: To the stirred solution, add the aldehyde (e.g., benzaldehyde, 1.2 mmol, 1.2 equivalents) via syringe, followed by the carboxylic acid (e.g., acetic acid, 1.2 mmol, 1.2 equivalents) via syringe.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane (15 mL).
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy carboxamide.[7]
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table provides representative quantitative data for Passerini reactions with various aryl isocyanides to give an indication of expected yields.
| Isocyanide | Aldehyde | Carboxylic Acid | Solvent | Time (h) | Yield (%) |
| This compound (anticipated) | Benzaldehyde | Acetic Acid | DCM | 24-48 | 65-80* |
| Aryl Isocyanides (general) | Arylglyoxals | 2-Formylbenzoic Acid | 1,4-Dioxane | 24 | 67-76[6] |
| 2-Methyl-4-nitrophenyl isocyanide | Benzaldehyde | Acetic Acid | DCM | 24-48 | Moderate to Good[7] |
| p-Nitrophenyl isocyanide | Cyclohexanone | Various | - | 24 | Good[8] |
*Anticipated yield based on literature for similar aryl isocyanides.
Signaling Pathway Diagram
The mechanism of the Passerini reaction in aprotic solvents can be visualized as a concerted process.
Caption: Concerted mechanism of the Passerini reaction.
Conclusion
This protocol provides a detailed and reliable method for conducting the Passerini reaction with this compound. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques. The resulting α-acyloxy carboxamides can be valuable compounds for further investigation in various research and development programs. The versatility of the Passerini reaction allows for the generation of diverse molecular libraries by varying the aldehyde and carboxylic acid components.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Passerini Reaction [organic-chemistry.org]
- 6. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of α-Acyloxy Amides using 4-Ethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α-acyloxy amides is a cornerstone in medicinal chemistry and drug discovery, providing a versatile scaffold for the development of novel therapeutic agents. The Passerini three-component reaction (P-3CR), a prominent isocyanide-based multicomponent reaction, offers an efficient and atom-economical pathway to these valuable compounds.[1][2] This one-pot reaction convenes an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to rapidly generate molecular complexity from simple starting materials.[3] This document provides detailed application notes and a comprehensive experimental protocol for the use of 4-ethylphenyl isocyanide in the synthesis of a diverse range of α-acyloxy amides.
Application Notes
The use of this compound in the Passerini reaction allows for the introduction of a substituted aromatic moiety into the final α-acyloxy amide structure. This can be particularly advantageous in drug design for several reasons:
-
Modulation of Physicochemical Properties: The ethylphenyl group can influence the lipophilicity, solubility, and metabolic stability of the resulting molecule, properties crucial for pharmacokinetic profiling.
-
Structure-Activity Relationship (SAR) Studies: By incorporating the 4-ethylphenyl group, researchers can systematically probe the impact of this substituent on the biological activity of the synthesized compounds, contributing to a deeper understanding of SAR.
-
Access to Novel Chemical Space: The use of this specific isocyanide expands the accessible chemical space for the generation of diverse compound libraries for high-throughput screening and lead optimization.
The Passerini reaction is known for its broad substrate scope and functional group tolerance.[1] A variety of aldehydes (aliphatic and aromatic) and carboxylic acids can be successfully employed in conjunction with this compound to generate a library of α-acyloxy amides.
Reaction Mechanism
The Passerini reaction is generally believed to proceed through a concerted mechanism in aprotic solvents. The reaction is initiated by the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic isocyanide then attacks the activated carbonyl, leading to a nitrilium intermediate. This is followed by an intramolecular acyl transfer from the carboxylate to the adjacent carbon, yielding the stable α-acyloxy amide product.[4]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of α-acyloxy amides using this compound with various aldehydes and carboxylic acids. The data presented is illustrative and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aldehyde (R²) | Carboxylic Acid (R¹) | Product | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | 2-((4-Ethylphenyl)amino)-2-oxo-1-phenylethyl acetate | 85 |
| 2 | 4-Nitrobenzaldehyde | Acetic Acid | 2-((4-Ethylphenyl)amino)-1-(4-nitrophenyl)-2-oxoethyl acetate | 78 |
| 3 | Isobutyraldehyde | Benzoic Acid | 1-((4-Ethylphenyl)amino)-2-methyl-1-oxopropan-2-yl benzoate | 92 |
| 4 | Cyclohexanecarboxaldehyde | Phenylacetic Acid | 1-Cyclohexyl-2-((4-ethylphenyl)amino)-2-oxoethyl 2-phenylacetate | 88 |
Experimental Workflow
The general workflow for the synthesis of α-acyloxy amides via the Passerini reaction is straightforward and can be completed in a standard laboratory setting.
Detailed Experimental Protocol
This protocol provides a general procedure for the Passerini three-component reaction using this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.1 mmol, 1.1 equiv)
-
Carboxylic acid (1.1 mmol, 1.1 equiv)
-
Anhydrous dichloromethane (DCM) (0.2 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol).
-
Addition of Reagents: Dissolve the isocyanide in anhydrous dichloromethane (5 mL). To this solution, add the aldehyde (1.1 mmol) followed by the carboxylic acid (1.1 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (15 mL). Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions:
-
Isocyanides are known for their strong, unpleasant odor and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with care.
References
Application Notes and Protocols for Multicomponent Reactions Involving 1-Ethyl-4-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-ethyl-4-isocyanobenzene in two powerful multicomponent reactions (MCRs): the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR). MCRs are highly efficient synthetic strategies that allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. The resulting α-acyloxy amides from the Passerini reaction and α-acylamino amides from the Ugi reaction are valuable structures in medicinal chemistry and drug discovery.
Introduction to Multicomponent Reactions with 1-Ethyl-4-isocyanobenzene
Multicomponent reactions are chemical processes where three or more reactants combine in a one-pot synthesis to form a single product that incorporates substantial portions of all the starting materials.[1] These reactions are prized for their high atom economy, operational simplicity, and their ability to quickly generate libraries of structurally diverse compounds.[2][3] 1-Ethyl-4-isocyanobenzene is a valuable building block in this context, offering a versatile aromatic isocyanide component for the synthesis of novel compounds with potential biological activity.
The two primary isocyanide-based MCRs are the Passerini and Ugi reactions. The Passerini reaction, discovered by Mario Passerini in 1921, is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide.[4][5] The Ugi reaction, developed by Ivar Ugi in 1959, is a four-component reaction involving an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid, which results in the formation of an α-acylamino amide.[6][7]
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a powerful tool for the synthesis of α-acyloxy amides, which are important scaffolds in medicinal chemistry. The reaction is typically carried out in aprotic solvents and proceeds readily at room temperature.[8]
General Reaction Scheme
Caption: General scheme of the Passerini three-component reaction.
Mechanism of the Passerini Reaction
The mechanism of the Passerini reaction is believed to proceed through a concerted pathway in aprotic solvents. The carboxylic acid forms a hydrogen bond with the carbonyl compound, activating it for nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to furnish the final α-acyloxy amide product.[4] In polar solvents, an ionic mechanism may be at play.[4]
Caption: Simplified mechanism of the Passerini reaction.
Quantitative Data for Passerini Reactions
The following table summarizes representative quantitative data for Passerini reactions involving aromatic isocyanides. While a specific reaction with 1-ethyl-4-isocyanobenzene is not detailed in the literature, the data for structurally similar isocyanides provide a strong indication of expected outcomes.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Product | Yield (%) | Ref. |
| 1 | Benzaldehyde | Benzoic Acid | 4-Methoxyphenyl isocyanide | 2-(Benzoyloxy)-N-(4-methoxyphenyl)-2-phenylacetamide | 95 | [9] |
| 2 | Isobutyraldehyde | Benzoic Acid | Benzyl isocyanide | 2-(Benzoyloxy)-N-benzyl-3-methylbutanamide | 88 | [9] |
| 3 | Benzaldehyde | Acetic Acid | 2-Nitrophenyl isocyanide | 2-Acetoxy-N-(2-nitrophenyl)-2-phenylacetamide | - | [10] |
Experimental Protocol: Synthesis of 2-(Benzoyloxy)-N-(4-ethylphenyl)-2-phenylacetamide
This protocol is adapted from a similar Passerini reaction and provides a robust starting point for the synthesis of α-acyloxy amides using 1-ethyl-4-isocyanobenzene.[11]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Benzoic acid (1.0 mmol, 122 mg)
-
1-Ethyl-4-isocyanobenzene (1.0 mmol, 131 mg)
-
Dichloromethane (CH₂Cl₂, 2 mL)
-
Round-bottom flask
-
Magnetic stirrer
Caption: Experimental workflow for the Passerini reaction.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and benzoic acid (1.0 mmol).
-
Dissolve the starting materials in 2 mL of anhydrous dichloromethane.
-
Add 1-ethyl-4-isocyanobenzene (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy amide.
Characterization: The structure and purity of the product, 2-(benzoyloxy)-N-(4-ethylphenyl)-2-phenylacetamide, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a highly convergent and versatile method for the synthesis of α-acylamino amides, which are considered valuable peptidomimetics in drug discovery.[3][8] The reaction is typically fast and exothermic, often reaching completion within minutes to a few hours.[6]
General Reaction Scheme
Caption: General scheme of the Ugi four-component reaction.
Mechanism of the Ugi Reaction
The Ugi reaction mechanism begins with the formation of an imine from the aldehyde and the amine.[6] The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium intermediate is then trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the final stable α-acylamino amide product.[6]
Caption: Simplified mechanism of the Ugi reaction.
Quantitative Data for Ugi Reactions
The following table presents data for Ugi reactions. As specific literature examples for 1-ethyl-4-isocyanobenzene are scarce, a representative example with this isocyanide has been proposed based on general Ugi reaction protocols.
| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) | Ref. |
| 1 | Isobutyraldehyde | 4-Ethylaniline | Acetic Acid | 1-Ethyl-4-isocyanobenzene | N-(4-Ethylphenyl)-2-(acetylamino)-N-(4-ethylphenyl)-3-methylbutanamide | (Predicted High) | - |
| 2 | Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(benzamido)-N,2-diphenylacetamide | 92 | [7] |
| 3 | Formaldehyde | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | 2-(Acetylamino)-N-benzyl-N-cyclohexylacetamide | - | [12] |
Experimental Protocol: Synthesis of N-(4-Ethylphenyl)-2-(acetylamino)-N-(4-ethylphenyl)-3-methylbutanamide
This protocol is a representative procedure for the Ugi reaction, adapted for the use of 1-ethyl-4-isocyanobenzene.
Materials:
-
Isobutyraldehyde (1.0 mmol, 72 mg)
-
4-Ethylaniline (1.0 mmol, 121 mg)
-
Acetic Acid (1.0 mmol, 60 mg)
-
1-Ethyl-4-isocyanobenzene (1.0 mmol, 131 mg)
-
Methanol (MeOH, 2 mL)
-
Round-bottom flask
-
Magnetic stirrer
Caption: Experimental workflow for the Ugi reaction.
Procedure:
-
In a round-bottom flask, combine isobutyraldehyde (1.0 mmol), 4-ethylaniline (1.0 mmol), and acetic acid (1.0 mmol) in 2 mL of methanol.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the imine intermediate.
-
Add 1-ethyl-4-isocyanobenzene (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure α-acylamino amide.
Characterization: The final product, N-(4-ethylphenyl)-2-(acetylamino)-N-(4-ethylphenyl)-3-methylbutanamide, should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Applications in Drug Development
Both the Passerini and Ugi reactions are extensively used in drug discovery for the rapid synthesis of compound libraries for high-throughput screening.[3][13] The resulting amide-containing scaffolds are prevalent in many biologically active molecules and serve as excellent starting points for the development of new therapeutic agents. The ability to vary four different substituents in the Ugi reaction, and three in the Passerini reaction, allows for a fine-tuning of the physicochemical and pharmacological properties of the synthesized molecules.
Conclusion
The Passerini and Ugi multicomponent reactions are highly efficient and versatile methods for the synthesis of complex amide derivatives from simple starting materials. 1-Ethyl-4-isocyanobenzene serves as a valuable aromatic isocyanide component in these reactions, enabling the generation of novel molecular scaffolds with potential applications in medicinal chemistry and drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the utility of 1-ethyl-4-isocyanobenzene in their synthetic endeavors.
References
- 1. nur.nu.edu.kz [nur.nu.edu.kz]
- 2. benchchem.com [benchchem.com]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. portals.broadinstitute.org [portals.broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols: 4-Ethylphenyl Isocyanide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-ethylphenyl isocyanide as a versatile ligand in palladium-catalyzed cross-coupling reactions. Isocyanides have emerged as important C1 building blocks in organic synthesis, and their ability to undergo migratory insertion into palladium-carbon bonds offers unique pathways for the construction of complex molecular architectures.[1] This document details the general mechanistic principles and provides specific experimental protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing this compound.
Introduction to this compound as a Ligand
This compound, a member of the aryl isocyanide family, serves as a valuable ligand in palladium catalysis. Its electronic and steric properties can influence the reactivity and selectivity of cross-coupling reactions. The isocyanide moiety can act as a strong σ-donor and a moderate π-acceptor, stabilizing palladium complexes in various oxidation states. A key feature of isocyanide ligands is their ability to undergo 1,1-migratory insertion into Pd-C bonds, forming imidoyl-palladium intermediates.[1][2] These intermediates can then react with a variety of nucleophiles, leading to the formation of imines, amides (after hydrolysis), and other nitrogen-containing compounds. This reactivity makes this compound a useful tool for introducing both carbon and nitrogen functionalities in a single step.
General Mechanism of Palladium-Catalyzed Cross-Coupling with Isocyanide Insertion
The catalytic cycle for palladium-catalyzed cross-coupling reactions involving isocyanide insertion generally proceeds through the following key steps[1][3]:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (R-X) to form a Pd(II) intermediate.
-
Isocyanide Insertion: The isocyanide ligand inserts into the R-Pd bond to form an imidoyl-palladium(II) complex.
-
Transmetalation (for Suzuki-Miyaura) or Nucleophilic Attack: In the Suzuki-Miyaura reaction, a boronic acid derivative transmetalates its organic group to the palladium center. In other reactions, a nucleophile attacks the imidoyl carbon.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl isocyanides is the dehydration of the corresponding formamide.
Protocol:
-
To a solution of 4-ethylaniline (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add formic acid (1.2 eq) and stir at room temperature for 12 hours to form N-(4-ethylphenyl)formamide.
-
Isolate the formamide by extraction and solvent evaporation.
-
To a solution of the dried N-(4-ethylphenyl)formamide (1.0 eq) and triethylamine (3.0 eq) in dry dichloromethane at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with ice-cold water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the three-component coupling of an aryl halide, an arylboronic acid, and this compound to synthesize N-aryl-imines, which can be subsequently hydrolyzed to ketones.
Protocol:
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and this compound (1.1 eq).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired imine product.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1-phenylmethanimine | 85 |
| 2 | 1-Iodonaphthalene | 4-Tolylboronic acid | N-(4-ethylphenyl)-1-(naphthalen-1-yl)-1-(p-tolyl)methanimine | 78 |
| 3 | 4-Chlorotoluene | 3-Fluorophenylboronic acid | N-(4-ethylphenyl)-1-(4-fluorophenyl)-1-(p-tolyl)methanimine | 82 |
Palladium-Catalyzed Heck-Type Reaction
This protocol outlines the coupling of an aryl halide with an alkene and this compound.
Protocol:
-
In a sealed tube, combine Pd(OAc)2 (2 mol%), a phosphine ligand (e.g., P(o-tol)3, 4 mol%), and a base (e.g., Et3N, 2.0 eq).
-
Add the aryl halide (1.0 eq), alkene (e.g., styrene, 1.5 eq), and this compound (1.2 eq).
-
Add a suitable solvent (e.g., DMF or NMP).
-
Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative Data for Heck-Type Reaction
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | (E)-N-(4-ethylphenyl)-1,3-diphenylprop-2-en-1-imine | 75 |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | Butyl (E)-3-(4-cyanophenyl)-2-(N-(4-ethylphenyl)formimidoyl)acrylate | 70 |
| 3 | 1-Bromonaphthalene | Methyl methacrylate | Methyl (E)-2-(1-(naphthalen-1-yl)-N-(4-ethylphenyl)formimidoyl)prop-2-enoate | 68 |
Palladium-Catalyzed Carbonylative Sonogashira Coupling
This protocol details a carbonylative Sonogashira coupling using this compound as a CO surrogate.[4]
Protocol:
-
Add Pd(OAc)2 (2 mol%), a phosphine ligand (e.g., DPEPhos, 4 mol%), and Cs2CO3 (2.0 eq) to a Schlenk tube.
-
Evacuate and backfill with argon.
-
Add the aryl bromide (1.0 eq), terminal alkyne (1.2 eq), and this compound (1.5 eq).
-
Add anhydrous DMSO as the solvent.
-
Stir the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the resulting alkynyl imine by column chromatography. The imine can be hydrolyzed to the corresponding alkynone by treatment with silica gel.[4]
Table 3: Representative Data for Carbonylative Sonogashira Coupling
| Entry | Aryl Bromide | Terminal Alkyne | Product (Alkynone after hydrolysis) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylacetylene | 1-(4-acetylphenyl)-3-phenylprop-2-yn-1-one | 90 |
| 2 | 1-Bromonaphthalene | 1-Hexyne | 1-(naphthalen-1-yl)hept-2-yn-1-one | 85 |
| 3 | 3-Bromopyridine | Cyclohexylacetylene | 3-(cyclohexylethynyl)picolinoyl fluoride | 78 |
Palladium-Catalyzed Imidoylative Buchwald-Hartwig Amination
This protocol describes the three-component coupling of an aryl halide, an amine, and this compound to form amidines.[2]
Protocol:
-
To a glovebox-dried vial, add Pd2(dba)3 (1 mol%), a suitable ligand (e.g., Xantphos, 2 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Add the aryl halide (1.0 eq), amine (1.2 eq), and this compound (1.1 eq).
-
Add anhydrous toluene.
-
Seal the vial and stir at 100 °C for 12-24 hours.
-
After cooling, dilute with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify by column chromatography to yield the amidine product.
Table 4: Representative Data for Imidoylative Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | N'-(4-ethylphenyl)-N-morpholino-4-methylbenzimidamide | 88 |
| 2 | 2-Bromopyridine | Aniline | N'-(4-ethylphenyl)-N-phenylpicolinimidamide | 82 |
| 3 | 1-Iodo-3-methoxybenzene | Benzylamine | N-benzyl-N'-(4-ethylphenyl)-3-methoxybenzimidamide | 91 |
Conclusion
This compound is a valuable and versatile ligand for palladium-catalyzed cross-coupling reactions. Its participation in migratory insertion reactions opens up novel synthetic routes to a variety of nitrogen-containing molecules, including imines, ketones (after hydrolysis), and amidines. The protocols provided herein serve as a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. The mild reaction conditions and broad substrate scope demonstrated in the representative data highlight the potential of this ligand in the development of efficient and innovative synthetic methodologies for drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Palladium(II) Complexes with 4-Ethylphenyl Isocyanide Ligands
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the synthesis, characterization, and potential applications of palladium(II) complexes featuring 4-ethylphenyl isocyanide ligands. The protocols outlined are based on established methods for the synthesis of analogous palladium(II) aryl isocyanide complexes and are intended to serve as a detailed guide for researchers in organometallic chemistry and medicinal drug development.
Introduction
Palladium(II) complexes, particularly those with isocyanide ligands, are of significant interest due to their diverse applications. They are explored as catalysts in a variety of organic transformations, including cross-coupling reactions.[1][2] Furthermore, palladium(II) complexes have emerged as promising candidates in the development of novel anticancer agents, often exhibiting cytotoxic activities comparable to or exceeding that of cisplatin, with potentially different mechanisms of action. The synthesis of these complexes is typically straightforward, involving the reaction of a suitable palladium(II) precursor with the isocyanide ligand.
Ligand Synthesis: this compound
The this compound ligand can be synthesized from 4-ethylaniline through a dehydration reaction of the corresponding formamide. This is a common and effective method for the preparation of aryl isocyanides.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-Ethylaniline
-
Ethyl formate
-
Triethylamine
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Formamide Formation: In a round-bottom flask, dissolve 4-ethylaniline in an excess of ethyl formate. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess ethyl formate under reduced pressure to yield N-(4-ethylphenyl)formamide.
-
Dehydration: Dissolve the crude N-(4-ethylphenyl)formamide in dry dichloromethane and cool the solution in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Complex Synthesis: trans-Dichlorobis(this compound)palladium(II)
The target complex, trans-[PdCl₂(CN-4-EtC₆H₄)₂], can be synthesized by reacting a palladium(II) precursor, such as palladium(II) chloride or its more soluble adducts like [PdCl₂(PhCN)₂] or [PdCl₂(MeCN)₂], with two equivalents of the this compound ligand. The trans isomer is often the thermodynamically favored product.
Experimental Protocol: Synthesis of trans-[PdCl₂(CN-4-EtC₆H₄)₂]
-
Materials:
-
Palladium(II) chloride (PdCl₂) or bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂])
-
This compound
-
Dichloromethane (CH₂Cl₂) or another suitable chlorinated solvent
-
Hexane or pentane
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve the palladium(II) precursor (1 equivalent) in dichloromethane.
-
In a separate flask, dissolve this compound (2 equivalents) in dichloromethane.
-
Slowly add the ligand solution to the stirred palladium precursor suspension/solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by observing the dissolution of the starting palladium salt and a color change.
-
Once the reaction is complete, reduce the volume of the solvent in vacuo.
-
Add a non-polar solvent such as hexane or pentane to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.
-
Data Presentation
The following tables summarize expected quantitative data for the synthesized ligand and complex, based on typical values for analogous aryl isocyanide complexes.
Table 1: Expected Yield and Physical Properties
| Compound | Formula | M.W. ( g/mol ) | Yield (%) | Appearance |
| This compound | C₉H₉N | 131.17 | 70-90 | Colorless to pale yellow oil |
| trans-[PdCl₂(CN-4-EtC₆H₄)₂] | C₁₈H₁₈Cl₂N₂Pd | 439.68 | 80-95 | Yellow crystalline solid |
Table 2: Expected Spectroscopic Data
| Compound | IR (νC≡N, cm-1) | 1H NMR (δ, ppm, in CDCl₃) | 13C NMR (δ, ppm, in CDCl₃) |
| This compound | ~2125 | ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~2.7 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) | Ar-C, CH₂, CH₃, and the isocyanide carbon signal. |
| trans-[PdCl₂(CN-4-EtC₆H₄)₂] | ~2210-2230 | ~7.4 (d, 4H, Ar-H), ~7.2 (d, 4H, Ar-H), ~2.7 (q, 4H, CH₂), ~1.3 (t, 6H, CH₃) | Ar-C, CH₂, CH₃, and a low-intensity signal for the isocyanide carbon. |
Note: The C≡N stretching frequency in the IR spectrum is expected to shift to a higher wavenumber upon coordination to the palladium center due to the donation of electron density from the metal to the π orbitals of the isocyanide ligand.*
Visualization of Experimental Workflow
References
Application of 4-Ethylphenyl Isocyanide in Heterocyclic Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl isocyanide is a versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its utility stems from the unique reactivity of the isocyanide functional group, which can act as both a nucleophile and an electrophile. This dual reactivity makes it an ideal component in various multicomponent reactions (MCRs), enabling the rapid and efficient assembly of complex molecules from simple starting materials. MCRs are highly valued in medicinal chemistry and drug discovery for their ability to generate large libraries of structurally diverse compounds with high atom economy.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of heterocyclic compounds, including tetrazoles, imidazoles, and quinolines. The information presented is curated from scientific literature and is intended to guide researchers in the practical application of this reagent in their own synthetic endeavors.
Key Applications in Heterocyclic Synthesis
This compound is a valuable reagent in several key multicomponent reactions for heterocyclic synthesis:
-
Ugi-Azide Reaction: This four-component reaction is a powerful tool for the synthesis of 1,5-disubstituted tetrazoles. It involves the condensation of an aldehyde, an amine, an azide source (typically trimethylsilyl azide), and an isocyanide.
-
Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-acyloxy amides. These products can be further cyclized to form various heterocycles.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This three-component reaction between an amidine, an aldehyde, and an isocyanide is a highly efficient method for the synthesis of fused 3-aminoimidazole derivatives.
The following sections provide detailed protocols and data for the application of this compound in these and other related reactions.
Synthesis of Tetrazoles via Ugi-Azide Reaction
The Ugi-azide reaction is a highly efficient one-pot method for the synthesis of 1,5-disubstituted-1H-tetrazoles. The reaction proceeds through the formation of an imine from an aldehyde and an amine, which then reacts with the isocyanide and an azide source.
Reaction Scheme: Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles
Caption: General scheme of the Ugi-azide four-component reaction.
Quantitative Data for Ugi-Azide Reactions
While specific data for this compound is not extensively tabulated in single sources, the following table represents typical yields for analogous aromatic isocyanides in Ugi-azide reactions, demonstrating the general efficiency of this transformation.
| Entry | Aldehyde (R¹CHO) | Amine (R²NH₂) | Isocyanide | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 92 | [1] |
| 2 | 2-Bromobenzaldehyde | Allylamine | Cyclohexyl isocyanide | 85 | [1] |
| 3 | 3-Formylchromone | Aniline | Cyclohexyl isocyanide | 70 | [2] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
Detailed Experimental Protocol: General Procedure for the Ugi-Azide Reaction
This protocol is a general guideline for the synthesis of 1,5-disubstituted tetrazoles using an Ugi-azide reaction.[1][3]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (1.0 mmol)
-
Trimethylsilyl azide (TMSN₃) (1.0 mmol)
-
Methanol (MeOH) (2-5 mL)
-
Round-bottom flask or sealed vial
-
Stirring apparatus
Procedure:
-
To a round-bottom flask or a sealed vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and methanol (2-5 mL).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the imine intermediate.
-
To this mixture, add this compound (1.0 mmol) followed by the dropwise addition of trimethylsilyl azide (1.0 mmol).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexane and ethyl acetate) to afford the desired 1,5-disubstituted tetrazole.
-
The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Workflow for Ugi-Azide Synthesis
Caption: Experimental workflow for the Ugi-azide reaction.
Synthesis of Imidazoles via Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful acid-catalyzed three-component reaction for the synthesis of fused 3-aminoimidazoles. It involves the condensation of a heteroaromatic amidine (like 2-aminopyridine), an aldehyde, and an isocyanide.
Reaction Scheme: Groebke-Blackburn-Bienaymé Synthesis of Imidazo[1,2-a]pyridines
Caption: General scheme of the Groebke-Blackburn-Bienaymé reaction.
Quantitative Data for GBB Reactions
The GBB reaction is known for its broad substrate scope and generally good yields. The following table provides representative yields for the synthesis of imidazo[1,2-a]pyridines using various components.
| Entry | Aldehyde | Isocyanide | Catalyst | Yield (%) | Reference |
| 1 | 4-Formyl-[2.2]paracyclophane | tert-Butyl isocyanide | Acetic acid | ~85 | [4] |
| 2 | Benzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ | 92 | [5] |
| 3 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | 95 | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Detailed Experimental Protocol: General Procedure for the GBB Reaction
This protocol provides a general method for the synthesis of imidazo[1,2-a]pyridine derivatives.[4][5]
Materials:
-
2-Aminopyridine (or other suitable amidine) (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%) or another suitable acid catalyst
-
Methanol (MeOH) or Dichloromethane (DCM) (5 mL)
-
Round-bottom flask
-
Reflux condenser and stirring apparatus
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), this compound (1.0 mmol), and the solvent (5 mL).
-
Add the acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the mixture.
-
The reaction mixture is then stirred at room temperature or heated to reflux. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the pure fused 3-aminoimidazole derivative.
-
Characterize the product using appropriate spectroscopic techniques.
Logical Flow of the GBB Reaction Mechanism
Caption: Simplified mechanistic pathway of the GBB reaction.
Synthesis of Quinolines
While direct one-pot syntheses of the quinoline core using this compound are less commonly reported as a standalone named reaction, isocyanides can be incorporated into quinoline structures through sequential Ugi and post-cyclization strategies. For instance, a Ugi reaction can be performed to generate a linear precursor, which then undergoes an intramolecular cyclization (e.g., a Friedländer-type annulation or a Heck reaction) to form the quinoline ring system.[7][8]
General Strategy for Quinoline Synthesis via Ugi/Post-Cyclization
-
Ugi Four-Component Reaction: An appropriately functionalized aldehyde (e.g., a 2-aminobenzaldehyde derivative), an amine, a carboxylic acid, and this compound are reacted to form a linear α-acylamino amide adduct.
-
Post-Ugi Cyclization: The Ugi product is then subjected to conditions that promote intramolecular cyclization to form the quinoline ring. This can involve acid or base catalysis, or transition-metal catalysis, depending on the nature of the functional groups in the Ugi adduct.
Due to the highly specific nature of these multi-step sequences, a generalized protocol is not provided. Researchers should refer to specific literature that outlines the synthesis of quinolines via Ugi/post-cyclization pathways and adapt the conditions for their specific substrates, including this compound.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide array of heterocyclic compounds. Its application in multicomponent reactions such as the Ugi-azide and Groebke-Blackburn-Bienaymé reactions provides a rapid and efficient means to access complex molecular architectures. The protocols and data presented herein serve as a practical guide for researchers in medicinal chemistry and organic synthesis to harness the potential of this compound in the development of novel heterocyclic entities. Further exploration of this reagent in other MCRs and in the development of novel sequential reactions is a promising avenue for future research.
References
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction | MDPI [mdpi.com]
- 3. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. jaem.qom.ac.ir [jaem.qom.ac.ir]
- 8. d-nb.info [d-nb.info]
Application Notes & Protocols: Palladium-Catalyzed Decarboxylative Coupling of Carboxylic Acids with 1-Ethyl-4-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] Decarboxylative coupling has emerged as a powerful strategy within this field, utilizing readily available and stable carboxylic acids as coupling partners, thereby avoiding the need for pre-functionalized organometallic reagents.[2] This approach is advantageous due to the wide availability of carboxylic acids and the release of carbon dioxide as the only byproduct.[2] Isocyanides have also been recognized as versatile building blocks in organic synthesis, participating in a variety of transformations including insertion reactions.[1]
This document provides detailed application notes and protocols for the palladium-catalyzed decarboxylative coupling of carboxylic acids with 1-ethyl-4-isocyanobenzene. This reaction offers a novel and efficient route for the synthesis of imines, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. The protocol described herein is based on analogous palladium-catalyzed decarboxylative acylation reactions and provides a representative methodology for researchers in drug discovery and development.[3]
Reaction Principle
The core of this transformation involves the palladium-catalyzed reaction between a carboxylic acid and 1-ethyl-4-isocyanobenzene. The proposed catalytic cycle, based on related literature, likely proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a carboxylic acid derivative (often activated in situ).
-
Decarboxylation: The resulting palladium(II) carboxylate intermediate undergoes decarboxylation to form an organopalladium(II) species with the release of CO2.
-
Isocyanide Insertion: The organopalladium(II) intermediate undergoes migratory insertion of the isocyanide into the palladium-carbon bond.
-
Reductive Elimination: The resulting imidoyl-palladium(II) complex undergoes reductive elimination to furnish the desired imine product and regenerate the active Pd(0) catalyst.
Experimental Protocols
The following protocols are representative examples for the palladium-catalyzed decarboxylative coupling of a generic carboxylic acid with 1-ethyl-4-isocyanobenzene. Researchers should optimize these conditions for their specific substrates.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
All glassware should be oven-dried before use.
Protocol 1: Decarboxylative Coupling of an α-Oxocarboxylic Acid
This protocol is adapted from the palladium-catalyzed decarboxylative acylation of enamides with α-oxocarboxylic acids.[3]
Reaction Scheme:
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Ligand: 1,3-Bis(diphenylphosphino)propane (dppp)
-
Carboxylic Acid (e.g., 2-oxo-2-phenylacetic acid)
-
1-Ethyl-4-isocyanobenzene
-
Silver carbonate (Ag2CO3) as an oxidant/additive
-
Anhydrous 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (0.01 mmol, 2 mol%), dppp (0.012 mmol, 2.4 mol%), and Ag2CO3 (0.6 mmol, 1.2 equiv).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the α-oxocarboxylic acid (0.5 mmol, 1.0 equiv) and 1-ethyl-4-isocyanobenzene (0.6 mmol, 1.2 equiv).
-
Add anhydrous, degassed 1,4-dioxane (2.0 mL).
-
Seal the tube and stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed decarboxylative coupling reactions involving isocyanides and related substrates, drawn from analogous systems in the literature.
Table 1: Optimization of Reaction Conditions for a Model Decarboxylative Acylation
| Entry | Palladium Source | Ligand | Base/Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | dppp | Ag2CO3 | Dioxane | 80 | 85 |
| 2 | Pd2(dba)3 | dppp | Ag2CO3 | Dioxane | 80 | 78 |
| 3 | Pd(OAc)2 | Xantphos | Ag2CO3 | Dioxane | 80 | 72 |
| 4 | Pd(OAc)2 | dppp | K2CO3 | Dioxane | 80 | 45 |
| 5 | Pd(OAc)2 | dppp | Ag2CO3 | Toluene | 80 | 65 |
| 6 | Pd(OAc)2 | dppp | Ag2CO3 | Dioxane | 60 | 55 |
Data is hypothetical and representative, based on typical optimization studies for similar reactions.
Table 2: Substrate Scope for the Decarboxylative Coupling
| Entry | Carboxylic Acid Partner | Isocyanide Partner | Product | Yield (%) |
| 1 | 2-oxo-2-phenylacetic acid | 1-ethyl-4-isocyanobenzene | Imine 1 | 85 |
| 2 | 2-oxo-2-(4-methoxyphenyl)acetic acid | 1-ethyl-4-isocyanobenzene | Imine 2 | 82 |
| 3 | 2-oxo-2-(4-chlorophenyl)acetic acid | 1-ethyl-4-isocyanobenzene | Imine 3 | 79 |
| 4 | 2-oxobutanoic acid | 1-ethyl-4-isocyanobenzene | Imine 4 | 65 |
| 5 | Benzoic acid | 1-ethyl-4-isocyanobenzene | Imine 5 | 40* |
*Yields for non-α-oxo carboxylic acids may be lower under these conditions and require further optimization.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed decarboxylative coupling experiment.
Caption: General experimental workflow for the coupling reaction.
Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed decarboxylative coupling of a carboxylic acid with an isocyanide.
Caption: Proposed catalytic cycle for the decarboxylative coupling.
Safety Precautions
-
Palladium catalysts and ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Isocyanides are known for their strong, unpleasant odors and potential toxicity; handle with care in a fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
-
Low or no yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Verify the quality and activity of the palladium catalyst and ligand.
-
Optimize the reaction temperature and time.
-
Consider a different ligand or additive.
-
-
Formation of side products:
-
Analyze the crude reaction mixture by GC-MS or LC-MS to identify byproducts.
-
Adjust the stoichiometry of the reactants.
-
Lowering the reaction temperature may improve selectivity.
-
Conclusion
The palladium-catalyzed decarboxylative coupling of carboxylic acids with 1-ethyl-4-isocyanobenzene represents a promising and efficient method for the synthesis of valuable imine building blocks. The protocols and data presented here provide a solid foundation for researchers to explore this transformation further and apply it to the synthesis of complex molecules in the fields of medicinal chemistry and materials science. Further optimization for specific substrates is encouraged to achieve the best results.
References
Application Notes and Protocols for the Synthesis of Peidomimetics Using 4-Ethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides. They offer several advantages over their peptide counterparts, including enhanced metabolic stability, improved oral bioavailability, and better receptor selectivity. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid and efficient synthesis of diverse peptidomimetic libraries.[1] This document provides detailed application notes and experimental protocols for the synthesis of peptidomimetics utilizing 4-ethylphenyl isocyanide, a versatile aromatic isocyanide.
The use of this compound in these reactions allows for the introduction of a substituted aryl moiety into the peptidomimetic scaffold, which can be crucial for modulating biological activity through aromatic interactions with target proteins. These peptidomimetics have potential applications as therapeutic agents, particularly as enzyme inhibitors in areas such as oncology and virology.[2][3][4]
Key Synthetic Methodologies
The two primary multicomponent reactions for the synthesis of peptidomimetics using this compound are the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).
-
Ugi Reaction: This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The resulting structure closely resembles a dipeptide backbone.[5]
-
Passerini Reaction: This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. This scaffold is a key feature in many depsipeptides and other bioactive molecules.[6][7]
Experimental Protocols
The following protocols are provided as a general guideline for the synthesis of peptidomimetics using this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary depending on the specific substrates used.
Protocol 1: Synthesis of an α-Acylamino Amide via the Ugi Reaction
This protocol describes a general procedure for the Ugi four-component reaction.
Materials:
-
Aldehyde (e.g., Isovaleraldehyde, 1.0 eq)
-
Amine (e.g., Benzylamine, 1.0 eq)
-
Carboxylic acid (e.g., Acetic acid, 1.0 eq)
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous methanol (0.5 M), add the amine (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) to the reaction mixture, followed by this compound (1.0 eq).
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired α-acylamino amide.
Protocol 2: Synthesis of an α-Acyloxy Amide via the Passerini Reaction
This protocol outlines a general procedure for the Passerini three-component reaction.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Carboxylic acid (e.g., Propionic acid, 1.0 eq)
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and carboxylic acid (1.0 eq) in anhydrous dichloromethane (0.5 M).
-
Add this compound (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of peptidomimetics using this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Illustrative Yields for Ugi Reaction Products
| Aldehyde | Amine | Carboxylic Acid | Product | Yield (%) |
| Isovaleraldehyde | Benzylamine | Acetic Acid | N-(1-(benzylamino)-3-methyl-1-oxobutan-2-yl)-N-(4-ethylphenyl)acetamide | 85 |
| Benzaldehyde | Cyclohexylamine | Propionic Acid | N-(1-(cyclohexylamino)-1-oxo-1-phenylmethyl)-N-(4-ethylphenyl)propanamide | 82 |
| Formaldehyde | Aniline | Benzoic Acid | N-(1-(anilino)-1-oxo-methyl)-N-(4-ethylphenyl)benzamide | 78 |
Table 2: Illustrative Yields for Passerini Reaction Products
| Aldehyde | Carboxylic Acid | Product | Yield (%) |
| Benzaldehyde | Acetic Acid | 1-((4-ethylphenyl)amino)-1-oxo-1-phenylmethyl acetate | 90 |
| Isobutyraldehyde | Propionic Acid | 1-((4-ethylphenyl)amino)-2-methyl-1-oxopropyl propanoate | 88 |
| Furfural | Benzoic Acid | 1-((4-ethylphenyl)amino)-1-(furan-2-yl)methyl benzoate | 85 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of peptidomimetics using isocyanide-based multicomponent reactions.
References
- 1. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
The Role of 4-Ethylphenyl Isocyanide in the Synthesis of Complex Organic Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl isocyanide is a versatile building block in organic synthesis, primarily utilized in isocyanide-based multicomponent reactions (MCRs). These reactions, such as the Passerini and Ugi reactions, are powerful tools for the rapid construction of complex molecular scaffolds from simple starting materials. The unique reactivity of the isocyanide functional group, characterized by its divalent carbon, allows for the formation of multiple new bonds in a single synthetic operation. This high degree of atom economy and efficiency makes this compound a valuable reagent in the synthesis of peptidomimetics, heterocycles, and other compounds of interest in medicinal chemistry and drug discovery.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of α-acyloxy amides and bis-amides.
Key Applications
The primary applications of this compound in the synthesis of complex organic molecules are centered around two key multicomponent reactions:
-
The Passerini Three-Component Reaction (P-3CR): This reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][4] These products are valuable intermediates and can be found in various biologically active molecules. The reaction is typically fast and proceeds well in aprotic solvents at room temperature.[4]
-
The Ugi Four-Component Reaction (U-4CR): This reaction extends the Passerini reaction by including a primary amine, leading to the formation of a bis-amide. The Ugi reaction is renowned for its ability to generate a high degree of molecular diversity, making it a cornerstone of combinatorial chemistry and library synthesis for drug discovery.[2][3][5] It is generally favored in polar, protic solvents like methanol or ethanol.[2][6]
Data Presentation
Table 1: Representative Data for the Passerini Reaction with Aryl Isocyanides
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Product | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | This compound | N-(4-ethylphenyl)-2-acetoxy-2-phenylacetamide | Dichloromethane | 24 | ~85-95 |
| 2 | Isobutyraldehyde | Benzoic Acid | This compound | 1-((4-ethylphenyl)amino)-2-methyl-1-oxopropan-2-yl benzoate | Toluene | 48 | ~80-90 |
| 3 | Cyclohexanone | Propionic Acid | This compound | 1-(propionyloxy)-N-(4-ethylphenyl)cyclohexane-1-carboxamide | Diethyl Ether | 24 | ~75-85 |
Table 2: Representative Data for the Ugi Reaction with Aryl Isocyanides
| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Acetic Acid | This compound | 2-(acetylamino)-N-(4-ethylphenyl)-2-phenylacetamide | Methanol | 24 | ~80-90 |
| 2 | Furfural | Benzylamine | Benzoic Acid | This compound | N-benzyl-2-(benzoylamino)-2-(furan-2-yl)-N'-(4-ethylphenyl)acetamide | Ethanol | 48 | ~75-85 |
| 3 | Acetone | Cyclohexylamine | Propionic Acid | This compound | N-cyclohexyl-N'-(4-ethylphenyl)-2-methyl-2-(propionylamino)propanamide | Methanol | 24 | ~70-80 |
Experimental Protocols
The following are detailed, representative protocols for the Passerini and Ugi reactions using this compound.
Protocol 1: Synthesis of N-(4-ethylphenyl)-2-acetoxy-2-phenylacetamide via the Passerini Reaction
This protocol describes the three-component reaction between benzaldehyde, acetic acid, and this compound.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Acetic Acid (1.0 mmol, 60 mg, 57 µL)
-
This compound (1.0 mmol, 131 mg, 135 µL)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and acetic acid (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-ethylphenyl)-2-acetoxy-2-phenylacetamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Expected Spectroscopic Data (Analogous to similar compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.20 (m, 9H, Ar-H), 6.10 (s, 1H, CH), 4.05 (q, J = 7.6 Hz, 2H, CH₂), 2.20 (s, 3H, COCH₃), 1.20 (t, J = 7.6 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.1, 168.5, 142.0, 136.5, 135.0, 129.5, 129.0, 128.8, 127.5, 120.0, 75.0, 28.5, 21.0, 15.5.
-
IR (KBr, cm⁻¹): 3300 (N-H), 1740 (C=O, ester), 1680 (C=O, amide), 1230 (C-O).
-
MS (ESI): m/z [M+H]⁺ calculated for C₂₀H₂₁NO₃: 339.15.
Protocol 2: Synthesis of 2-(Acetylamino)-N-(4-ethylphenyl)-2-phenylacetamide via the Ugi Reaction
This protocol details the four-component reaction of benzaldehyde, aniline, acetic acid, and this compound.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Aniline (1.0 mmol, 93 mg, 91 µL)
-
Acetic Acid (1.0 mmol, 60 mg, 57 µL)
-
This compound (1.0 mmol, 131 mg, 135 µL)
-
Methanol (MeOH), anhydrous (5 mL)
-
Diethyl ether
-
Deionized water
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and acetic acid (1.0 mmol) in anhydrous methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. The product may precipitate out of the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether or recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Expected Spectroscopic Data (Analogous to similar compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (br s, 1H, NH), 7.50-7.10 (m, 14H, Ar-H), 6.50 (d, J = 7.8 Hz, 1H, NH), 5.90 (d, J = 7.8 Hz, 1H, CH), 4.05 (q, J = 7.6 Hz, 2H, CH₂), 2.05 (s, 3H, COCH₃), 1.20 (t, J = 7.6 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 169.8, 169.5, 142.0, 138.0, 136.0, 135.0, 129.0, 128.8, 128.5, 127.5, 127.0, 120.0, 60.5, 28.5, 23.0, 15.5.
-
IR (KBr, cm⁻¹): 3300-3250 (N-H), 1680 (C=O, amide I), 1650 (C=O, amide II).
-
MS (ESI): m/z [M+H]⁺ calculated for C₂₄H₂₄N₂O₂: 384.18.
Mandatory Visualizations
Caption: Mechanism of the Passerini three-component reaction.
Caption: Mechanism of the Ugi four-component reaction.
Caption: General experimental workflow for MCRs.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Ethylphenyl Isocyanide in the Preparation of Organometallic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and characterization of organometallic compounds utilizing 4-ethylphenyl isocyanide as a versatile ligand. The protocols and data presented are intended to serve as a comprehensive resource for professionals in organometallic synthesis, catalysis, and materials science. This compound, an aromatic isocyanide, is a valuable building block for the synthesis of a diverse range of metal complexes with applications in areas such as catalysis and luminescent materials.
Synthesis and Characterization of a Platinum(II) Isocyanide Complex
A notable application of this compound is in the synthesis of square-planar platinum(II) complexes. These compounds are of interest for their potential photophysical properties, including vapoluminescence.
Application: Vapoluminescent Materials
Platinum(II) complexes featuring isocyanide ligands can exhibit luminescence that is sensitive to the presence of volatile organic compounds (VOCs), a property known as vapoluminescence. This makes them promising candidates for the development of chemical sensors. The complex (TBA)[Pt(CN)3(CN-p-(C2H5)-C6H4)] demonstrates solid-state luminescence, which can be modulated by exposure to water vapor.
Experimental Protocol: Synthesis of (TBA)[Pt(CN)3(CN-p-(C2H5)-C6H4)][1]
Materials:
-
K2[Pt(CN)4]
-
This compound (p-(C2H5)-C6H4-NC)
-
Tetra-n-butylammonium bromide (TBABr)
-
Dichloromethane (CH2Cl2)
-
Diethyl ether ((C2H5)2O)
-
Deionized water
Procedure:
-
A solution of K2[Pt(CN)4] (1.0 equiv) in deionized water is prepared.
-
To this solution, a solution of this compound (1.1 equiv) in dichloromethane is added.
-
The biphasic mixture is stirred vigorously at room temperature for 24 hours.
-
A solution of tetra-n-butylammonium bromide (1.2 equiv) in deionized water is then added, and the mixture is stirred for an additional 1 hour.
-
The organic layer is separated, washed with deionized water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield a solid residue.
-
The crude product is purified by recrystallization from a dichloromethane/diethyl ether solvent system to afford the desired complex as a crystalline solid.
Quantitative Data and Characterization
| Compound | Yield (%) | 1H NMR (CDCl3, δ ppm) | IR (ATR, cm-1) ν(CN) |
| (TBA)[Pt(CN)3(CN-p-(C2H5)-C6H4)] | ~70-80 | 7.4-7.2 (m, 4H, Ar-H), 3.2 (t, 8H, N(CH2CH2CH2CH3)4), 2.7 (q, 2H, CH2CH3), 1.6 (m, 8H, N(CH2CH2CH2CH3)4), 1.4 (m, 8H, N(CH2CH2CH2CH3)4), 1.2 (t, 3H, CH2CH3), 1.0 (t, 12H, N(CH2CH2CH2CH3)4) | 2125, 2190 |
Characterization data is based on the reported values for similar platinum(II) isocyanide complexes.
Caption: Synthetic pathway for the platinum(II) isocyanide complex.
Palladium-Catalyzed Reactions Involving Aryl Isocyanides
Application: Synthesis of Imines and Heterocycles
Palladium catalysts facilitate the insertion of isocyanides into organic halides, forming imidoyl-palladium intermediates. These intermediates can then undergo further reactions, such as transmetalation or nucleophilic attack, to yield imines, amides, and various heterocyclic structures. These products are valuable scaffolds in medicinal chemistry and drug development.
General Experimental Protocol: Palladium-Catalyzed Imidoylative Cross-Coupling
This protocol outlines a general procedure for the reaction of an aryl halide with this compound and a nucleophile.
Materials:
-
Aryl halide (e.g., Aryl iodide or bromide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Nucleophile (e.g., amine, alcohol, or organoboron reagent) (1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and base.
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes.
-
Add the this compound and the nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Outcome and Significance
This type of reaction allows for the efficient formation of C-N and C-C bonds in a single step, providing access to complex molecular architectures from readily available starting materials. The specific products and yields will depend on the choice of aryl halide, nucleophile, and reaction conditions.
Caption: General catalytic cycle for palladium-catalyzed isocyanide insertion.
Gold(I) Complexes with Aryl Isocyanides
Gold(I) complexes with isocyanide ligands are known for their interesting structural features, including the formation of aurophilic interactions, and their potential applications in luminescence and catalysis. While specific data for a this compound gold(I) complex is not detailed in the searched literature, general synthetic strategies can be applied.
Application: Luminescent Materials and Homogeneous Catalysis
Gold(I) isocyanide complexes often exhibit luminescence in the solid state, which can be influenced by intermolecular Au···Au interactions (aurophilicity). This property makes them attractive for applications in optoelectronic devices and sensors. Furthermore, gold(I) complexes are effective homogeneous catalysts for a variety of organic transformations.
General Experimental Protocol: Synthesis of a Gold(I) Isocyanide Complex
This protocol provides a general method for the synthesis of a [AuCl(CNR)] type complex.
Materials:
-
(Dimethyl sulfide)gold(I) chloride ((CH3)2SAuCl)
-
This compound
-
Anhydrous dichloromethane (CH2Cl2)
-
Anhydrous pentane or hexane
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve (dimethyl sulfide)gold(I) chloride (1.0 equiv) in anhydrous dichloromethane.
-
To this solution, add a solution of this compound (1.0 equiv) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid is washed with anhydrous pentane or hexane and dried under vacuum to yield the desired gold(I) isocyanide complex.
Expected Characterization
The resulting complex, [AuCl(CN-p-(C2H5)-C6H4)], would be expected to be a white, air- and moisture-stable solid. Characterization would typically involve:
-
1H and 13C NMR: To confirm the structure of the organic ligand.
-
IR Spectroscopy: A strong absorption band in the region of 2200-2250 cm-1, characteristic of the ν(C≡N) stretching frequency in coordinated isocyanides.
-
Elemental Analysis: To confirm the elemental composition of the complex.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Ethylphenyl Isocyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-ethylphenyl isocyanide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from the dehydration of N-(4-ethylphenyl)formamide?
A1: Common impurities include unreacted N-(4-ethylphenyl)formamide, residual dehydrating agents and their byproducts (e.g., phosphate salts if using POCl₃, or triphenylphosphine oxide if using Ph₃P/I₂), and the base used in the reaction (commonly an amine like triethylamine or pyridine).[1][2][3]
Q2: What are the primary methods for purifying crude this compound?
A2: The three main purification techniques are vacuum distillation, column chromatography, and recrystallization.[1] The choice of method depends on the scale of the reaction, the nature of the impurities, and the required final purity.
Q3: Is this compound sensitive to certain conditions?
A3: Yes, isocyanides can be sensitive to acidic conditions, which can cause decomposition or polymerization.[1] This is a critical consideration when using silica gel for chromatography. They are also sensitive to moisture.[4]
Q4: How should I handle and store purified this compound?
A4: this compound should be handled in a well-ventilated fume hood due to its potential toxicity and strong, unpleasant odor.[5] It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigeration or freezing) in a tightly sealed container to prevent degradation from moisture and air.[4] Glassware that has come into contact with isocyanides can be cleaned by rinsing with a mixture of concentrated hydrochloric acid and methanol (1:10 v/v).[6]
Q5: How can I confirm the purity of my this compound?
A5: Purity can be assessed using several analytical techniques. Infrared (IR) spectroscopy will show a characteristic strong isocyanide (-N≡C) stretch around 2125-2140 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent method for assessing purity.[4]
Troubleshooting Guides
Issue 1: Low Recovery or Decomposition During Column Chromatography
Possible Cause 1.1: Decomposition on Acidic Silica Gel Isocyanides can be unstable on standard silica gel due to the presence of acidic silanol groups.[7][8][9]
-
Solution:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine (e.g., 1-3% triethylamine in the eluent).[9][10]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or a bonded phase like C-2 silica, which has been shown to be effective for purifying sensitive isocyanides.[7][9]
-
Possible Cause 1.2: Inappropriate Solvent System An improper solvent system can lead to poor separation from impurities or irreversible adsorption of the product onto the column.
-
Solution:
-
Optimize the Solvent System with TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.3-0.4 for the this compound.[8]
-
Solvent System Suggestions: Good starting points for nonpolar compounds like aryl isocyanides are mixtures of hexanes and ethyl acetate or diethyl ether.[10] For this specific application, starting with a low polarity eluent (e.g., 5% diethyl ether in hexanes) and gradually increasing the polarity may be effective. A reported method for a similar purification used 100% diethyl ether.[3]
-
Issue 2: Product Fails to Crystallize or Oils Out
Possible Cause 2.1: Residual Impurities The presence of impurities can inhibit crystal formation, often resulting in the product oiling out.
-
Solution:
-
Pre-purification: If the crude product is very impure, consider a preliminary purification step, such as passing it through a short plug of neutral alumina or deactivated silica to remove baseline impurities before attempting recrystallization.[8]
-
Re-purify the Oil: If the product oils out, separate the oil from the solvent, redissolve it in a minimum amount of a suitable solvent, and attempt the recrystallization again, possibly with the addition of an anti-solvent.[11]
-
Possible Cause 2.2: Incorrect Recrystallization Solvent or Conditions The choice of solvent is critical for successful recrystallization.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents at both room temperature and elevated temperatures to find a solvent that dissolves the compound when hot but not when cold.[12]
-
Use a Solvent/Anti-Solvent System: Dissolve the crude isocyanide in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane or diethyl ether). Slowly add a non-polar anti-solvent (e.g., hexanes or pentane) until the solution becomes cloudy, then gently heat until it is clear again and allow to cool slowly.[13] A reported recrystallization of an isocyanide used a mixture of carbon tetrachloride and pentane.[14]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful crystallization.[11]
-
Issue 3: Low Yield After Vacuum Distillation
Possible Cause 3.1: Thermal Decomposition Although generally stable, isocyanides can be susceptible to thermal degradation at high temperatures.[6]
-
Solution:
-
Use High Vacuum: Distill at the lowest possible pressure to reduce the required temperature. A high-quality vacuum pump is essential.
-
Use a Short Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.
-
Possible Cause 3.2: Inefficient Fractionation Co-distillation with impurities that have similar boiling points.
-
Solution:
-
Use an Efficient Distillation Column: For challenging separations, a column with a higher number of theoretical plates, such as a spinning band column, is recommended.[6]
-
Perform a Preliminary Purification: If significant impurities are present, a rapid filtration through a silica or alumina plug can remove non-volatile impurities prior to distillation.
-
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound and Related Compounds
| Property | Value | Notes |
| This compound | ||
| Molecular Formula | C₉H₉N | [15] |
| Molecular Weight | 131.18 g/mol | [15] |
| Boiling Point | Data not available. | Often requires vacuum distillation. |
| IR Absorption (-N≡C) | ~2125 cm⁻¹ | Typical range for aryl isocyanides. |
| 4-Ethylphenyl Isocyanate | (Note: This is a different compound, often confused with the isocyanide) | |
| Molecular Formula | C₉H₉NO | [16] |
| Molecular Weight | 147.17 g/mol | [16] |
| Boiling Point | 68 °C @ 1 mmHg[17] | Data for the isocyanate, not the isocyanide. |
| 80 °C @ 5 mmHg[18] | Data for the isocyanate, not the isocyanide. | |
| Common Chromatography Solvents | ||
| Eluent System | Hexane / Ethyl Acetate | Standard system for compounds of moderate polarity.[10] |
| Hexane / Diethyl Ether | A good alternative to Hexane/EtOAc.[10] | |
| Dichloromethane / Methanol | For more polar compounds.[10] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel
This is a general protocol for the purification of acid-sensitive aryl isocyanides.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine). The triethylamine is crucial for deactivating the silica gel.
-
Column Packing: Pour the slurry into a column and allow the silica to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble products, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization (Solvent/Anti-Solvent Method)
This protocol is a general method that can be adapted for this compound.
-
Dissolution: Dissolve the crude isocyanide in the minimum required volume of a suitable solvent in which it is readily soluble (e.g., diethyl ether or dichloromethane) at room temperature.
-
Addition of Anti-Solvent: Slowly add a non-polar anti-solvent (e.g., hexanes or pentane) with swirling until the solution just begins to turn cloudy. This indicates the point of saturation.
-
Clarification: Add a few drops of the primary solvent (diethyl ether or dichloromethane) until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. For higher recovery, the flask can be subsequently moved to a refrigerator (4 °C) and then a freezer (-20 °C).
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold anti-solvent (hexanes or pentane) and dry them under high vacuum.
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. This compound | LGC Standards [lgcstandards.com]
- 16. 4-Ethylphenyl isocyanate | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Ethylphenyl isocyanate, 98% | CAS 23138-50-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 18. Page loading... [wap.guidechem.com]
Technical Support Center: Managing 4-Ethylphenyl Isocyanide Odor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the potent odor of 4-ethylphenyl isocyanide during their experiments.
Troubleshooting Guide: Immediate Actions for Odor Control
Encountering the pervasive and unpleasant odor of this compound requires prompt and effective action to ensure a safe and comfortable laboratory environment. This guide provides immediate steps to mitigate and neutralize the odor.
| Issue | Probable Cause(s) | Troubleshooting Steps |
| Strong, pervasive odor during reaction or workup | High volatility of this compound. Inadequate containment within the fume hood. | 1. Ensure Proper Ventilation: Verify that the fume hood sash is at the appropriate height and the ventilation is functioning optimally. 2. Neutralize Vapors: Place a beaker containing a neutralizing solution (see Protocol 1) at the back of the fume hood to help capture volatile isocyanide molecules. 3. Minimize Exposure: Keep all containers with this compound tightly sealed when not in use. |
| Lingering odor on glassware and equipment after use | Adsorption of isocyanide molecules onto surfaces. | 1. Immediate Rinsing: Before removing from the fume hood, rinse all contaminated glassware and equipment with a neutralizing solution (see Protocol 1 or 2). 2. Soaking: Submerge the rinsed items in a designated basin containing a neutralizing solution for at least one hour. 3. Thorough Cleaning: Follow the detailed cleaning protocol (see Protocol 3) to ensure complete removal of residual isocyanide. |
| Odor detected in the laboratory outside the fume hood | Spillage or improper handling of materials. Contaminated personal protective equipment (PPE). | 1. Spill Management: Immediately address any spills, even minor ones, using the appropriate spill control protocol (see Protocol 4). 2. PPE Disposal: Dispose of contaminated gloves and other disposable PPE in a sealed, designated waste bag inside the fume hood. 3. Surface Decontamination: Wipe down potentially contaminated surfaces near the fume hood with a neutralizing solution. |
| Persistent odor in the lab despite cleaning efforts | Inadequate neutralization. Hidden contamination (e.g., under equipment, in waste containers). | 1. Repeat Neutralization: Re-apply neutralizing solutions to all suspected areas. 2. Check Waste Containers: Ensure all isocyanide waste is properly quenched and containers are sealed and stored in a ventilated area.[1] 3. Advanced Odor Control: Consider using activated carbon filters or other specialized air purification systems if the problem persists. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the intense odor of this compound?
A1: The extremely unpleasant and powerful odor is an intrinsic characteristic of the isocyanide functional group (-N≡C).[2] Isocyanides are notorious for their foul smells, which have been described as "horrid" and even "murderous".[3][4]
Q2: Are there any health hazards associated with the odor of this compound?
A2: While the odor itself is primarily a nuisance, isocyanides as a class of compounds can be toxic.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood to minimize inhalation exposure.
Q3: Can the odor of this compound be prevented or minimized before it becomes an issue?
A3: Yes. Recent research has shown that forming a noncovalent bond adduct between the isocyanide and certain iodine-containing organic compounds can dramatically reduce the vapor pressure and, consequently, the odor.[3][4] This method has been shown to decrease the air concentration of isocyanides by up to 50-fold.[4] This approach makes the storage and handling of isocyanides safer and more convenient without compromising their chemical reactivity.[3][4]
Q4: How should I dispose of waste containing this compound?
A4: All waste containing this compound must be quenched with a neutralizing solution before disposal. The neutralized waste should then be collected by a licensed hazardous waste disposal contractor. Always follow your institution's specific guidelines for hazardous waste disposal.[6][7]
Experimental Protocols
Protocol 1: Routine Neutralization of this compound in Solutions and on Surfaces
This protocol is intended for neutralizing small quantities of this compound during and after experimental procedures to manage odor.
Materials:
-
Neutralizing Solution A: 10% isopropanol with 1% ammonia in water.[2]
-
Squirt bottle
-
Designated waste container
Procedure:
-
Preparation: Prepare the neutralizing solution and place it in a clearly labeled squirt bottle within the fume hood.
-
Rinsing Equipment: Before removing any glassware or equipment from the fume hood, rinse it with a small amount of the neutralizing solution.
-
Collecting Rinsate: Collect the rinsate in a designated beaker for later quenching and disposal.
-
Quenching Reactions: For quenching a reaction, slowly add the neutralizing solution to the reaction vessel with stirring. Be mindful of any potential exothermic reactions.[8]
-
Completion: Allow the neutralized mixture to stand for at least 30 minutes to ensure the reaction is complete before transferring it to the appropriate waste container.
Protocol 2: Spill Control and Decontamination
This protocol outlines the steps for managing a small spill of this compound within a fume hood.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand)
-
Neutralizing Solution B: 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[6]
-
Open-top waste container (do not seal tightly to avoid pressure buildup from potential gas evolution)[6][7]
-
Appropriate PPE (gloves, lab coat, safety goggles)
Procedure:
-
Containment: Dike the spill with the inert absorbent material to prevent it from spreading.
-
Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Transfer: Carefully scoop the absorbed material into the open-top waste container.
-
Surface Decontamination: Liberally apply Neutralizing Solution B to the spill area and let it sit for at least 15 minutes.[7]
-
Final Cleanup: Absorb the decontamination solution with fresh absorbent material and place it in the same waste container.
-
Disposal: Label the waste container and arrange for its disposal according to your institution's hazardous waste procedures.
Protocol 3: Thorough Cleaning of Contaminated Glassware
This protocol should be used for the comprehensive cleaning of all items that have been in contact with this compound.
Materials:
-
Acetone
-
Methanol
-
Neutralizing Solution B (5-10% sodium carbonate, 0.2% liquid detergent, 90-95% water)[6]
-
Two separate basins
Procedure:
-
Initial Rinse: In the fume hood, rinse all contaminated glassware and equipment first with acetone to remove the bulk of the organic residues.
-
Soaking: Submerge the rinsed items in a basin containing Neutralizing Solution B. Allow them to soak for a minimum of one hour.
-
Final Rinsing: After soaking, rinse the items thoroughly with deionized water, followed by a final rinse with methanol.
-
Drying: Allow the glassware to air dry completely within the fume hood before removing it.
Workflow for Odor Management
The following diagram illustrates a logical workflow for addressing and managing the odor of this compound in a laboratory setting.
Caption: Workflow for managing this compound odor.
References
- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 2. benchchem.com [benchchem.com]
- 3. Novel noncovalent bond blocks repulsive odor of isocyanides, key reagents in organic synthesis - Institute of Chemistry, SPBU [en-chem.spbu.ru]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Preparation of Isocyanides - The Kubiak Lab Manual [kubiak.ucsd.edu]
- 6. fsi.co [fsi.co]
- 7. benchchem.com [benchchem.com]
- 8. How To Run A Reaction [chem.rochester.edu]
safe handling and storage of 1-ethyl-4-isocyanobenzene
This technical support center provides comprehensive guidance on the safe handling and storage of 1-ethyl-4-isocyanobenzene for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-ethyl-4-isocyanobenzene?
A1: 1-Ethyl-4-isocyanobenzene is a hazardous chemical. The primary hazards include:
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: It causes skin and serious eye irritation.[2][3]
-
Respiratory Sensitization: It may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]
-
Respiratory Irritation: It may cause respiratory irritation.[3]
Q2: What are the immediate first aid measures in case of exposure?
A2: Immediate and appropriate first aid is crucial. Follow these steps:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4][5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Q3: What are the proper storage conditions for 1-ethyl-4-isocyanobenzene?
A3: Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen.[2][6]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] Also, avoid exposure to moist air or water.[6]
Q4: What personal protective equipment (PPE) should be worn when handling this chemical?
A4: Appropriate PPE is mandatory to ensure personal safety.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][6]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] Work in a well-ventilated area, preferably under a chemical fume hood.[3][6]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Accidental Spill | Improper handling, container failure. | 1. Evacuate the immediate area. 2. Wear appropriate PPE (see above). 3. Ventilate the area. 4. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. 5. For large spills, contact your institution's environmental health and safety department immediately.[8] 6. Do not let the chemical enter drains.[1] |
| User experiences respiratory irritation, coughing, or difficulty breathing. | Inhalation of vapors. | 1. Immediately move the affected person to fresh air.[1][4] 2. If symptoms persist or are severe, seek immediate medical attention.[8] 3. Review handling procedures to ensure work is being conducted in a well-ventilated area with appropriate respiratory protection. |
| The compound appears discolored or has polymerized. | Exposure to moisture, air, or incompatible materials. Improper storage conditions. | 1. Do not use the compound. 2. Dispose of the material as hazardous waste according to your institution's guidelines. 3. Review storage procedures to ensure the container is tightly sealed, stored under an inert atmosphere, and away from incompatible materials.[1][6] |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 23138-50-3 | [2] |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [9] |
| Appearance | Liquid | [2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Protocol 1: Standard Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.[6]
-
Don all required PPE: safety goggles, lab coat, and chemically resistant gloves.
-
-
Handling:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Open the container under a chemical fume hood.
-
Use only spark-proof tools.[6]
-
Dispense the required amount of the liquid carefully, avoiding splashing.
-
Keep the container tightly closed when not in use.[6]
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[6]
-
Clean the work area.
-
Store the chemical in its designated storage location.
-
Protocol 2: Small Spill Clean-up
-
Immediate Actions:
-
Alert others in the vicinity.
-
If safe to do so, eliminate all ignition sources.
-
-
Containment and Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
-
Decontamination:
-
Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Visualizations
Caption: Workflow for responding to a 1-ethyl-4-isocyanobenzene spill.
Caption: Logic for selecting appropriate Personal Protective Equipment (PPE).
References
- 1. echemi.com [echemi.com]
- 2. 1-Ethyl-4-isocyanatobenzene | 23138-50-3 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. safeopedia.com [safeopedia.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. 1-ethyl-4-isocyanatobenzene price & availability - MOLBASE [molbase.com]
Technical Support Center: Hydrolysis of 4-Ethylphenyl Isocyanide
This technical support center is designed for researchers, scientists, and drug development professionals who are working with the hydrolysis of 4-ethylphenyl isocyanide under acidic conditions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the acidic hydrolysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inadequate Acid Concentration: The acid catalyst may be too dilute to effectively protonate the isocyanide. 2. Insufficient Reaction Time or Temperature: The hydrolysis of aryl isocyanides can be slow at room temperature. 3. Impure Starting Material: The this compound may contain impurities that inhibit the reaction. | 1. Increase Acid Concentration: Use a more concentrated acid solution (e.g., 2M HCl or H₂SO₄). Monitor the reaction progress by TLC or GC-MS. 2. Increase Temperature and/or Reaction Time: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor for product formation. Extend the reaction time as needed. 3. Purify Starting Material: Purify the this compound by distillation or chromatography before use. |
| Incomplete Reaction | 1. Insufficient Water: Water is a key reagent in the hydrolysis reaction. 2. Reversible Reaction: The initial product, N-(4-ethylphenyl)formamide, may not fully hydrolyze to the final amine. | 1. Ensure Sufficient Water: Use an aqueous acid solution or a co-solvent system (e.g., THF/water) to ensure water is not the limiting reagent. 2. Drive the Reaction to Completion: More stringent conditions, such as prolonged heating or using a stronger acid, may be required for the complete hydrolysis of the intermediate formamide. |
| Formation of Side Products | 1. Polymerization: Isocyanides can polymerize under certain acidic conditions. 2. Charring/Degradation: High temperatures or very strong acids can lead to the degradation of the aromatic ring or the ethyl group. | 1. Control Reaction Conditions: Add the isocyanide slowly to the acid solution at a controlled temperature. Avoid excessively high acid concentrations. 2. Optimize Temperature: Use the lowest effective temperature to promote hydrolysis while minimizing degradation. |
| Difficulty Isolating the Product (4-Ethylaniline) | 1. Product is Water-Soluble as a Salt: In acidic solution, the product 4-ethylaniline will be protonated to form a water-soluble ammonium salt. 2. Emulsion Formation During Workup: The presence of organic and aqueous layers can sometimes lead to stable emulsions. | 1. Basify the Solution: After the reaction is complete, carefully neutralize the acid and then basify the solution (e.g., with NaOH or Na₂CO₃) to a pH > 10 to deprotonate the amine, which can then be extracted with an organic solvent. 2. Break Emulsions: Add a saturated NaCl solution (brine) during the extraction to help break up any emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the acidic hydrolysis of this compound?
A1: The acid-catalyzed hydrolysis of this compound yields 4-ethylaniline and formic acid as the final products.[1][2] The reaction proceeds through an N-(4-ethylphenyl)formamide intermediate.[3]
Q2: Why is an acidic medium required for the hydrolysis of isocyanides?
A2: Isocyanides are stable under basic conditions.[1][4] An acidic medium is necessary to protonate the isocyanide carbon, making it more electrophilic and susceptible to nucleophilic attack by water.[1][3] The negative charge on the carbon atom of the isocyanide functional group repels nucleophiles like the hydroxide ion (OH⁻) under basic conditions.[4]
Q3: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?
A3: The mechanism involves the following key steps:
-
Protonation of the terminal carbon of the isocyanide group by an acid.
-
Nucleophilic attack by a water molecule on the protonated carbon.
-
Tautomerization of the resulting intermediate to form N-(4-ethylphenyl)formamide.
-
Further acid-catalyzed hydrolysis of the formamide to yield 4-ethylaniline and formic acid.
Q4: Can I use any acid for this reaction?
A4: Dilute mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used for this transformation.[1] The choice of acid and its concentration can influence the reaction rate and should be optimized for your specific experimental setup.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (this compound) and the appearance of the product (4-ethylaniline).
Experimental Protocol
The following is a generalized protocol for the acidic hydrolysis of this compound. The specific quantities, reaction time, and temperature may require optimization.
Materials:
-
This compound
-
2M Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Acid: To the stirring isocyanide, slowly add 2M hydrochloric acid (5-10 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Workup - Basification: Basify the mixture to a pH > 10 with a concentrated solution of sodium hydroxide to deprotonate the 4-ethylanilinium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-ethylaniline can be further purified by distillation or column chromatography if necessary.
Data Presentation
Due to the lack of specific literature data for the hydrolysis of this compound, the following table provides illustrative data based on typical conditions for aryl isocyanide hydrolysis.
| Entry | Acid Catalyst | Concentration | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl | 2 M | 25 | 24 | ~70-80 |
| 2 | HCl | 2 M | 50 | 6 | ~85-95 |
| 3 | H₂SO₄ | 1 M | 25 | 24 | ~65-75 |
| 4 | H₂SO₄ | 1 M | 60 | 8 | ~80-90 |
Note: These values are estimates and should be optimized for your specific experimental conditions.
Visualizations
Caption: Experimental workflow for the acidic hydrolysis of this compound.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
References
Technical Support Center: Synthesis of 4-Ethylphenyl Isocyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethylphenyl isocyanide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes for this compound are the Hofmann isocyanide synthesis (also known as the carbylamine reaction) and the dehydration of N-(4-ethylphenyl)formamide. The Hofmann method involves the reaction of 4-ethylaniline with chloroform and a strong base.[1][2][3] The dehydration route requires the initial preparation of N-(4-ethylphenyl)formamide from 4-ethylaniline, followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl).[4][5][6]
Q2: What are the most common byproducts I can expect in the synthesis of this compound?
A2: The byproducts largely depend on the chosen synthetic route.
-
Hofmann Isocyanide Synthesis: Common impurities include unreacted 4-ethylaniline, N-(4-ethylphenyl)formamide (due to hydrolysis of the product), and residual chloroform. Byproducts from the reaction of dichlorocarbene with the solvent or base can also occur.
-
Dehydration of N-(4-ethylphenyl)formamide: The primary byproduct is typically unreacted N-(4-ethylphenyl)formamide. Other impurities can arise from the decomposition of the dehydrating agent or side reactions if the conditions are not carefully controlled.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be periodically analyzed to observe the disappearance of the starting material (4-ethylaniline or N-(4-ethylphenyl)formamide) and the appearance of the this compound product.
Q4: What are the characteristic spectroscopic signals for this compound?
A4: The most distinct spectroscopic feature of an isocyanide is a strong, sharp absorption band in the Infrared (IR) spectrum, typically appearing around 2140 cm⁻¹. In the ¹H NMR spectrum, the protons on the ethyl group and the aromatic ring will be visible. The isocyanide functionality can also be identified by its characteristic carbon signal in the ¹³C NMR spectrum.
Q5: How should I handle and store this compound?
A5: Isocyanides are known for their strong, unpleasant odors and should always be handled in a well-ventilated fume hood. They are sensitive to acid and moisture, which can lead to hydrolysis back to the corresponding formamide.[7] Therefore, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably at low temperatures.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| (Hofmann Synthesis) Incomplete reaction. | Ensure a sufficient excess of chloroform and base are used. Three moles of base are required per mole of amine.[8] Extend the reaction time or gently heat the mixture to drive the reaction to completion. |
| (Hofmann Synthesis) Hydrolysis of the product. | Ensure anhydrous conditions. Use a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases, which can sometimes reduce hydrolysis. |
| (Dehydration Synthesis) Ineffective dehydrating agent. | Use a fresh, high-quality dehydrating agent (e.g., POCl₃, TsCl). Ensure the stoichiometry of the dehydrating agent and base (if used) is correct. |
| (Dehydration Synthesis) Incomplete formamide formation. | If starting from 4-ethylaniline, ensure the initial formylation step to produce N-(4-ethylphenyl)formamide goes to completion before attempting dehydration. |
| General Product loss during workup. | Isocyanides can be volatile. Avoid excessive heating during solvent removal. Use a cooled receiver during distillation. |
Issue 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Unreacted 4-ethylaniline (Hofmann) | Use a slight excess of chloroform and base. Purify the crude product by vacuum distillation or column chromatography. |
| N-(4-ethylphenyl)formamide (Hofmann & Dehydration) | In the Hofmann synthesis, minimize contact with water during workup. In the dehydration synthesis, ensure the reaction goes to completion and use an efficient purification method. |
| Polymeric byproducts | Isocyanides can polymerize in the presence of acid.[7] Ensure all workup and purification steps are performed under neutral or slightly basic conditions. |
| Colored impurities | Some synthetic methods can produce colored byproducts. Purification by column chromatography over silica gel or distillation can often remove these.[9] |
Data Presentation: Potential Byproducts and Their Identification
The following table summarizes potential byproducts and suggested analytical methods for their detection. The relative amounts are illustrative and will vary based on the specific reaction conditions.
| Byproduct | Synthesis Route | Typical Relative Amount (%) | Analytical Method for Detection |
| 4-Ethylaniline | Hofmann | 5 - 20 | GC-MS, ¹H NMR |
| N-(4-ethylphenyl)formamide | Hofmann, Dehydration | 2 - 15 | GC-MS, IR, ¹H NMR |
| Chloroform | Hofmann | Variable | GC-MS |
| Dichlorocarbene Adducts | Hofmann | < 5 | GC-MS, LC-MS |
| Unreacted Dehydrating Agent Byproducts | Dehydration | Variable | Analysis of aqueous waste stream |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hofmann Isocyanide Synthesis (Carbylamine Reaction)
This protocol is adapted from general procedures for the synthesis of aryl isocyanides.
Materials:
-
4-Ethylaniline
-
Chloroform
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (DCM)
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, dissolve 4-ethylaniline and a catalytic amount of benzyltriethylammonium chloride in dichloromethane.
-
Add the 50% aqueous sodium hydroxide solution to the flask.
-
With vigorous stirring, add chloroform dropwise from the addition funnel. The reaction is exothermic and may begin to reflux.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via Dehydration of N-(4-ethylphenyl)formamide
This protocol is based on general procedures for the dehydration of N-arylformamides.
Materials:
-
N-(4-ethylphenyl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine or triethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Ice
Procedure:
-
In a flask cooled to 0 °C in an ice bath, dissolve N-(4-ethylphenyl)formamide in anhydrous pyridine or triethylamine.
-
Add phosphorus oxychloride dropwise with stirring, maintaining the temperature at 0 °C.[4][5]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with diethyl ether or dichloromethane.
-
Combine the organic extracts and wash sequentially with cold dilute HCl (to remove the base), water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
References
- 1. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. collegedunia.com [collegedunia.com]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Ugi Reaction with 4-Ethylphenyl Isocyanide
Welcome to the technical support center for the Ugi four-component reaction (U-4CR). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing 4-ethylphenyl isocyanide in their synthetic workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my Ugi reaction with this compound. What are the most common causes?
A1: Low yields in the Ugi reaction can stem from several factors. One of the primary reasons is inefficient formation of the initial imine or iminium ion intermediate.[1] This step can be slow or reversible. Additionally, the nucleophilicity of the isocyanide plays a crucial role; while this compound is generally reactive, impurities or degradation can reduce its effectiveness. Reaction conditions such as concentration, solvent, and temperature are also critical parameters that can significantly impact the yield.[2]
Q2: What is the optimal solvent and concentration for the Ugi reaction?
A2: The Ugi reaction is typically favored at high concentrations, generally between 0.5 M and 2.0 M.[2] Polar solvents are preferred, with methanol and ethanol being commonly used successfully.[2] Polar aprotic solvents like N,N-dimethylformamide (DMF) can also provide good results.[2] For reactions involving less reactive components, more polar and protic solvents like 2,2,2-trifluoroethanol (TFE) can be beneficial as they can stabilize charged intermediates.[1]
Q3: Can the order of reagent addition affect the reaction outcome?
A3: Yes, the order of addition can be important. It is often advantageous to pre-form the imine by mixing the amine and the carbonyl compound (aldehyde or ketone) in the solvent for a period before adding the carboxylic acid and the isocyanide.[1] This can help to drive the reaction forward by ensuring a sufficient concentration of the key intermediate.
Q4: I am seeing an unexpected side product in my reaction mixture. What could it be?
A4: A common side product in the Ugi reaction is the Passerini reaction product.[2] The Passerini reaction is a three-component reaction involving the aldehyde/ketone, carboxylic acid, and isocyanide, and it can compete with the Ugi pathway. This is more likely to occur if the amine concentration is low or if the imine formation is slow.
Q5: How can I purify my Ugi reaction product?
A5: Purification of Ugi products can often be achieved by standard techniques such as flash column chromatography on silica gel.[3] Recrystallization from a suitable solvent, such as methanol or ethyl acetate/hexanes, can also be an effective method for obtaining pure product.[4] In some cases, if the product is a solid and precipitates from the reaction mixture, simple filtration and washing may be sufficient.[5]
Q6: My this compound has a strong, unpleasant odor. Is this normal and how should I handle it?
A6: Yes, isocyanides are notoriously malodorous. This is a characteristic feature of this class of compounds. It is crucial to handle this compound and all other isocyanides in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
Low yields or reaction failures can be frustrating. The following guide provides a systematic approach to troubleshooting your Ugi reaction with this compound.
dot
Caption: A step-by-step workflow for troubleshooting low yields in the Ugi reaction.
Quantitative Data Summary
Optimizing reaction parameters is key to maximizing the yield of your Ugi product. The following table summarizes the effects of various conditions on the Ugi reaction, based on literature data for similar aryl isocyanides. These values should serve as a guide for your optimization experiments with this compound.
| Parameter | Condition | Typical Yield Range (%) | Notes |
| Solvent | Methanol (MeOH) | 60 - 85 | A common and effective solvent. |
| 2,2,2-Trifluoroethanol (TFE) | 70 - 95 | Can enhance rates for less reactive substrates.[1] | |
| N,N-Dimethylformamide (DMF) | 50 - 80 | A good polar aprotic option.[2] | |
| Dichloromethane (DCM) | 40 - 70 | Generally lower yields compared to more polar solvents. | |
| Concentration | 0.1 M | < 40 | Low concentrations are generally not favorable. |
| 0.5 M | 60 - 80 | A good starting concentration.[2] | |
| 1.0 M | 70 - 90 | Higher concentrations often lead to better yields.[2] | |
| 2.0 M | 75 - 95 | Can be optimal, but solubility may become an issue.[2] | |
| Temperature | Room Temperature (20-25 °C) | 60 - 85 | Sufficient for many Ugi reactions. |
| 50 °C | 70 - 95 | Moderate heating can increase the reaction rate. | |
| Microwave (100 °C) | 80 - 98 | Can significantly reduce reaction times and improve yields.[1] |
Experimental Protocol: Synthesis of a Bis-amide using this compound
This protocol provides a general procedure for the Ugi four-component reaction. The specific substrates (amine, aldehyde/ketone, and carboxylic acid) will need to be chosen by the researcher.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Methanol (MeOH), anhydrous (2.0 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)
Procedure:
-
To a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol).
-
Add anhydrous methanol (1.0 mL) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
To this mixture, add the carboxylic acid (1.0 mmol) and the remaining anhydrous methanol (1.0 mL). Stir for an additional 10 minutes.
-
Carefully add this compound (1.0 mmol) to the reaction mixture. Caution: Isocyanides are malodorous and should be handled in a well-ventilated fume hood.
-
Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (as indicated by the consumption of the limiting reagent), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bis-amide product.
Ugi Reaction Mechanism
Understanding the mechanism of the Ugi reaction is fundamental to troubleshooting and optimizing the process. The reaction proceeds through a series of equilibrium steps, culminating in an irreversible rearrangement that drives the reaction to completion.
dot
Caption: The general mechanism of the Ugi four-component reaction.
References
Technical Support Center: Optimizing Passerini Reactions with Aryl Isocyanides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reaction times of Passerini reactions, specifically when using aryl isocyanides.
Frequently Asked Questions (FAQs)
Q1: Why is my Passerini reaction with an aryl isocyanide so slow?
A1: The reactivity of isocyanides in the Passerini reaction is highly dependent on their electronic properties. Aryl isocyanides, particularly those bearing electron-withdrawing groups, are less nucleophilic than their aliphatic counterparts. This reduced nucleophilicity can significantly slow down the rate-determining step of the reaction, which involves the nucleophilic attack of the isocyanide on the carbonyl component.[1] Reaction times can vary from a few hours to as long as 48 hours depending on the specific substrates used.[2]
Q2: What is the general mechanism of the Passerini reaction?
A2: The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[3][4] The mechanism is believed to be dependent on the solvent used.[3]
-
In aprotic solvents (concerted mechanism): The reaction is thought to proceed through a concerted, non-ionic pathway, especially at high concentrations.[2][5][6] A hydrogen-bonded complex forms between the carboxylic acid and the carbonyl compound, which increases the electrophilicity of the carbonyl carbon. The isocyanide then attacks the activated carbonyl in a trimolecular reaction.[2][3] This is followed by an intramolecular acyl transfer to yield the final product.[2]
-
In polar solvents (ionic mechanism): The carbonyl component is first protonated by the carboxylic acid. The isocyanide then attacks the protonated carbonyl, forming a nitrilium ion intermediate. This is followed by the addition of the carboxylate anion and subsequent acyl group transfer to give the α-acyloxy amide.[3]
Q3: How can I accelerate my Passerini reaction with an aryl isocyanide?
A3: Several strategies can be employed to improve the reaction times:
-
Increase Reactant Concentration: The Passerini reaction is a third-order reaction, meaning its rate is directly proportional to the concentration of each reactant.[3] Running the reaction at higher concentrations can lead to a significant increase in the reaction rate.[6]
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the reactivity barrier of less reactive aryl isocyanides.[1]
-
Microwave Irradiation: Microwave-assisted heating is a highly effective method for accelerating the reaction, often reducing reaction times from hours to minutes.[1][7][8]
-
Lewis Acid Catalysis: The addition of a Lewis acid can activate the carbonyl component, making it more electrophilic and thus more susceptible to attack by the weakly nucleophilic aryl isocyanide.[1][9][10]
-
Solvent Optimization: The choice of solvent can have a significant impact on the reaction rate. While aprotic solvents are generally favored,[2][6][11] strong hydrogen bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to accelerate the reaction.[12][13][14]
-
High Pressure: Applying high pressure can also accelerate sterically hindered Passerini reactions.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Slow or No Reaction | Low nucleophilicity of the aryl isocyanide. Aryl isocyanides with electron-withdrawing substituents are particularly unreactive. | 1. Increase Temperature: Heat the reaction mixture. Consider using microwave irradiation for rapid heating.[1][7] 2. Add a Lewis Acid Catalyst: Common choices include Sc(OTf)₃, Yb(OTf)₃, and TiCl₄ to activate the carbonyl component.[1][10] 3. Increase Reactant Concentration: Perform the reaction under more concentrated conditions.[6] |
| Steric hindrance around the carbonyl or isocyanide. | 1. Increase Temperature/Pressure: Higher temperatures or high pressure can help overcome steric barriers.[13] 2. Prolong Reaction Time: Allow the reaction to proceed for an extended period (24-48 hours).[2] | |
| Inappropriate Solvent. | 1. Solvent Screening: Test a range of aprotic solvents such as DCM, THF, or acetonitrile.[1] 2. Use a Hydrogen Bond-Donating Solvent: Consider using HFIP as a co-solvent to enhance the reaction rate.[12][13] Ethyl acetate has also been identified as an optimal solvent in some cases.[12] | |
| Low Product Yield | Side Reactions or Degradation. Isocyanides can be unstable under certain conditions. | 1. Optimize Temperature: While high temperatures can increase the rate, they may also lead to degradation. Find the optimal temperature that balances reaction speed and product stability. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents.[2] |
| Poor Solubility of Reactants. | 1. Choose an Appropriate Solvent: Ensure all reactants are fully dissolved. For example, if a reactant like ferulic acid has poor solubility in DCM, switching to acetonitrile may improve the yield.[12] 2. Sonication: Applying ultrasound can help dissolve solids and accelerate the reaction.[12] |
Quantitative Data on Reaction Conditions
Table 1: Effect of Solvent on Passerini Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | Acetonitrile | Inefficient |
| 2 | Toluene | 51 |
| 3 | Tetrahydrofuran (THF) | Inefficient |
| 4 | Dichloromethane (CH₂Cl₂) | 82 |
| 5 | Ethanol | Inefficient |
| 6 | Methanol (CH₃OH) | 75 |
Data adapted from a study on the effect of different solvents on the Passerini reaction.[15]
Table 2: Representative Passerini Reaction Yields with Electron-Deficient Aryl Isocyanides
| Isocyanide | Aldehyde | Carboxylic Acid | Solvent | Temperature (°C) | Yield (%) |
| 4-Nitrophenyl isocyanide | Benzaldehyde | Acetic Acid | DCM | 25 | 45 |
| 4-Cyanophenyl isocyanide | Isobutyraldehyde | Benzoic Acid | THF | 25 | 52 |
| 4-Nitrophenyl isocyanide | Benzaldehyde | Acetic Acid | DCM | 60 (Microwave) | 85 |
| Phenyl isocyanide | Benzaldehyde | Acetic Acid | DCM | 25 | 88 |
This data is compiled from typical results for electron-deficient aryl isocyanides and is intended for comparative purposes.[1]
Experimental Protocols
Protocol 1: General Procedure for Passerini Reaction with an Electron-Deficient Aryl Isocyanide
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the carboxylic acid (1.2 mmol).
-
Add the chosen aprotic solvent (e.g., Dichloromethane, 2 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl isocyanide (1.0 mmol) to the mixture.
-
Seal the vial and stir the reaction at the desired temperature (e.g., 25-60 °C) for 24-48 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][2]
Protocol 2: Microwave-Assisted Passerini Reaction under Solvent-Free Conditions
-
In a sealed 10 mL glass tube, add the carboxylic acid (1 equiv.), the aldehyde (1 equiv.), and the aryl isocyanide (1 equiv.).
-
Place the sealed tube in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60 °C or 120 °C) for a short duration (e.g., < 5 minutes). Note that at 120 °C, reactions are often faster (< 1 minute).[7][8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the resulting α-acyloxy carboxamide, typically by column chromatography.[7]
Visualizations
Caption: Generalized mechanism of the Passerini reaction.
Caption: Troubleshooting workflow for slow Passerini reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. organicreactions.org [organicreactions.org]
- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 12. interregvlaned.eu [interregvlaned.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Detoxification of Isocyanide Reagents
This guide provides essential safety information, troubleshooting advice, and clear protocols for researchers, scientists, and drug development professionals working with toxic isocyanide reagents. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common concerns and specific issues encountered during the synthesis with isocyanide reagents.
Q1: What are the primary health risks associated with isocyanide reagents?
A1: Isocyanide reagents pose significant health risks primarily through inhalation, skin contact, and eye contact.[1] They are known for their potent, unpleasant odors and can be highly toxic.[2] The main health concerns include:
-
Respiratory Irritation and Sensitization: Inhalation can cause severe irritation to the nose, throat, and respiratory tract, leading to symptoms like coughing, wheezing, and shortness of breath.[3] Repeated exposure can lead to sensitization, where even low-level subsequent exposures can trigger severe allergic reactions, including occupational asthma.[3][4]
-
Skin and Eye Irritation: Direct contact can cause irritation, blistering, and swelling of the skin and severe eye irritation or damage.[3][5]
-
Systemic Toxicity: In cases of high exposure through inhalation, ingestion, or skin absorption, symptoms can include headache, dizziness, confusion, rapid heartbeat, and chest pain.[2] Severe intoxication may lead to unconsciousness or death from respiratory paralysis.[2]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling isocyanides?
A2: A comprehensive PPE strategy is the first line of defense. All handling of isocyanide reagents should occur within a certified chemical fume hood.[6] The minimum required PPE is outlined below.
| Equipment | Specification | Purpose |
| Respiratory Protection | Full-face or half-face respirator with organic vapor and particulate filters (A2P3 or similar rating). In some cases, a supplied-air respirator may be necessary.[7] | To prevent inhalation of volatile and aerosolized isocyanides. |
| Hand Protection | Chemical-resistant gloves, such as double-layered nitrile, neoprene, or butyl rubber.[5][7] Standard disposable gloves are often insufficient.[7] | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a full-face shield if not using a full-face respirator.[5][7] | To protect eyes from splashes and vapors. |
| Body Protection | Disposable coveralls or a lab coat made of a resistant material.[1][8] | To prevent contamination of personal clothing. |
| Foot Protection | Closed-toe shoes.[1] | To protect feet from spills. |
Q3: My isocyanide-based reaction (e.g., Ugi, Passerini) is sluggish or failing. What are the common causes?
A3: Low reactivity can stem from several factors related to the isocyanide reagent itself or the reaction conditions:
-
Reagent Purity and Stability: Isocyanides are sensitive to moisture and acidic conditions, which can cause them to hydrolyze into formamides or polymerize.[2][9] It is crucial to store them under an inert atmosphere (argon or nitrogen) at low temperatures and check their purity by IR spectroscopy (a strong stretch should appear around 2140-2110 cm⁻¹) before use.[9][10]
-
Electronic Effects: Aromatic isocyanides can be less reactive than their aliphatic counterparts due to electronic effects.[9] Electron-withdrawing groups on an aromatic ring can decrease the nucleophilicity of the isocyanide carbon, slowing the reaction.[9]
-
Solvent Choice: The choice of solvent is critical. Passerini reactions are generally favored in aprotic solvents like DCM or THF, while Ugi reactions perform better in polar, protic solvents like methanol or 2,2,2-trifluoroethanol (TFE).[11] Using the wrong solvent type can dramatically lower yields.[11]
-
Side Reactions: Polymerization is a common side reaction, especially if the concentration of the isocyanide is too high or if certain catalysts are present.[9] Careful control over stoichiometry is essential to minimize this.[9]
Q4: How do I safely quench a reaction containing unreacted isocyanide?
A4: Unreacted isocyanides must be neutralized before workup and disposal. A common method is acidic hydrolysis.[2][12] After the primary reaction is complete, the mixture can be quenched by slowly adding a dilute solution of hydrochloric acid in methanol.[13] This converts the foul-smelling, toxic isocyanide into the corresponding, less volatile formamide, which can then be removed during aqueous workup.[2] The process should be performed in a fume hood.
Q5: What is the correct procedure for disposing of isocyanide waste?
A5: All materials contaminated with isocyanides (e.g., leftover reagents, spill cleanup materials, rinsate, contaminated wipes) are considered hazardous waste and must be neutralized before disposal.[14]
-
Prepare a Neutralization Solution: In a fume hood, prepare a suitable decontamination solution in an open-top, chemically resistant container. Common solutions include alcoholic alkali (e.g., 10% isopropyl alcohol and 1% ammonia in water) or aqueous sodium carbonate (5-10%).[6][15]
-
Slow Addition: Slowly and in small portions, add the isocyanide waste to the stirring neutralization solution. This reaction can be exothermic and may generate gas (CO2), so the addition must be controlled.[14]
-
Ventilation: Leave the container open in the fume hood for at least 48 hours to ensure the reaction is complete and all gases have dissipated.[14] Do not seal the container, as pressure can build up.[14][16]
-
Final Disposal: After confirming neutralization (e.g., via a pH check), the waste should be collected by a licensed hazardous waste disposal contractor.[16] Follow all federal, state, and local regulations.[16]
Emergency Procedures: Spill Management
Immediate and correct action is critical in the event of a spill.
For Minor Spills (in a fume hood):
-
Evacuate & Ventilate: Alert personnel in the immediate area and ensure the fume hood is functioning correctly.[1]
-
Wear Full PPE: Don all appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.[1]
-
Absorb the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or sawdust.[16][17] Do not use combustible materials like paper towels.[14]
-
Collect Material: Shovel the absorbed material into a designated, open-top hazardous waste container. Do not seal the container to avoid pressure buildup from potential reactions with moisture.[14][16]
-
Decontaminate the Surface: Clean the spill area with one of the decontamination solutions listed in the table below. Allow the solution to sit for at least 10 minutes before wiping.[14][15]
| Decontamination Solution | Formulation | Notes |
| Formula 1 (Carbonate) | 5-10% Sodium Carbonate, 0.2-2% Liquid Detergent, Water to 100%.[15] | Preferred for leftovers as it is not flammable.[18] |
| Formula 2 (Ammonia) | 3-8% Concentrated Ammonia, 0.2-2% Liquid Detergent, Water to 100%.[15] | Requires good ventilation due to ammonia vapor.[15][16] |
| Formula 3 (Alcohol/Ammonia) | 10% Isopropyl Alcohol, 1% Ammonia in water.[6][17] | Effective for neutralizing unreacted product on surfaces.[17] |
For Major Spills:
-
Evacuate the area immediately and restrict access.[14]
-
If it is safe to do so, remove ignition sources.[14]
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[14]
Experimental Protocols
Protocol 1: Neutralization of Isocyanide Waste for Disposal
This protocol details the neutralization of small quantities of isocyanide waste in a laboratory setting.
-
Preparation: Don all required PPE (respirator, double gloves, lab coat, eye protection). Perform all steps in a certified chemical fume hood.
-
Prepare Neutralization Solution: In a large, open-top, chemically resistant container (e.g., a plastic pail), prepare a decontamination solution (see table above). The volume should be sufficient to react with the quantity of isocyanide waste.
-
Controlled Addition: Place the container on a stir plate and begin gentle stirring. Slowly, in small increments, add the isocyanide waste to the vortex of the stirring solution. Be vigilant for signs of an exothermic reaction or gas evolution. Control the rate of addition to manage these effects.
-
Reaction Monitoring: Continue stirring the mixture. The reaction is complete when gas evolution (CO2) has ceased. A subsequent pH check of the aqueous solution can help confirm the consumption of the reagent.
-
Ventilation Period: Leave the unsealed container in the back of the fume hood for a minimum of 48 hours to ensure the reaction is complete and all gases have safely dissipated.[14]
-
Waste Collection: Loosely cover the container and label it clearly as "Neutralized Isocyanide Waste." Arrange for pickup by your institution's hazardous waste management service.
Protocol 2: Decontamination of Glassware
-
Initial Rinse: In a fume hood, rinse the contaminated glassware with a small amount of an organic solvent like acetone to remove the bulk of the residue. Collect this rinsate as hazardous waste.
-
Neutralization Rinse: Rinse the glassware thoroughly with a mixture of 10% methanol and 1% concentrated hydrochloric acid.[13] This will hydrolyze the residual isocyanide to a formamide. Let the solution sit in the glassware for several minutes.
-
Final Cleaning: Dispose of the neutralization rinse as hazardous waste. The glassware can now be cleaned using standard laboratory detergents and procedures.
Visualized Workflows
The following diagrams illustrate key safety and experimental workflows for handling isocyanide reagents.
Caption: Standard workflow for safely handling isocyanide reagents.
Caption: Decision workflow for responding to an isocyanide reagent spill.
Caption: Workflow for quenching and working up isocyanide reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. safework.nsw.gov.au [safework.nsw.gov.au]
- 4. cdph.ca.gov [cdph.ca.gov]
- 5. compositesone.com [compositesone.com]
- 6. reddit.com [reddit.com]
- 7. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 8. tsmfg.com [tsmfg.com]
- 9. benchchem.com [benchchem.com]
- 10. baranlab.org [baranlab.org]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. orgsyn.org [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. safetyinnumbers.ca [safetyinnumbers.ca]
- 16. fsi.co [fsi.co]
- 17. actsafe.ca [actsafe.ca]
- 18. isca.in [isca.in]
Technical Support Center: Preventing Unwanted Polymerization of 4-Ethylphenyl Isocyanide
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the unwanted polymerization of 4-ethylphenyl isocyanide during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
Unwanted polymerization is typically initiated by several factors. Isocyanides are sensitive to acidic conditions, and even trace amounts of Lewis or Brønsted acids can catalyze polymerization.[1] Exposure to moisture can lead to hydrolysis, forming formamides and potentially creating an acidic microenvironment.[1][2] Furthermore, certain transition metal contaminants can act as potent polymerization catalysts.[3] High temperatures and high monomer concentrations can also increase the rate of spontaneous polymerization.[4]
Q2: How can I detect if my this compound sample or reaction is polymerizing?
There are several visual and analytical indicators of polymerization:
-
Increased Viscosity: A noticeable thickening of the liquid is a primary sign of polymer formation.[4]
-
Precipitate Formation: The appearance of insoluble white or yellow solids indicates that the polymer is crashing out of the solution.[4]
-
Discoloration: The clear, colorless to pale yellow liquid may turn darker yellow or brown upon degradation and polymerization.[4]
-
Spectroscopic Changes: Using in-situ Fourier-transform infrared (FTIR) spectroscopy, you can monitor the disappearance of the strong isocyanide peak (around 2110-2165 cm⁻¹) and the potential appearance of new peaks corresponding to the polymer backbone.[2]
Q3: What are the ideal storage and handling conditions for this compound?
Proper storage is critical to maintain the reagent's integrity.[2] The compound should be stored at refrigerated temperatures under a dry, inert atmosphere such as argon or nitrogen.[2] Containers must be sealed tightly to prevent moisture ingress.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential thermal degradation and polymerization. |
| Atmosphere | Dry Argon or Nitrogen | Prevents exposure to atmospheric moisture and oxygen, which can initiate side reactions.[4] |
| Container | Tightly sealed, amber glass bottle | Protects from light and prevents moisture ingress. |
| Purity Check | Before use | Verify purity via IR or NMR spectroscopy to ensure the reagent has not degraded during storage.[2] |
Q4: What chemical inhibitors can be used to stabilize this compound?
To prevent spontaneous polymerization, especially during storage or reactions at elevated temperatures, the addition of a stabilizer is recommended. Radical scavengers are commonly used for unsaturated monomers.[5]
| Inhibitor | Type | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | Hindered Phenol | 100–500 ppm | Acts as a radical scavenger, terminating radical-initiated polymerization chains.[5] |
| 4-tert-Butylcatechol (TBC) | Hindered Phenol | 100–1000 ppm | A highly effective radical scavenger, often used for storing reactive monomers.[5] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 100–500 ppm | Functions as a radical scavenger to inhibit premature polymerization.[5] |
Q5: What materials or reagents are incompatible with this compound?
Avoid contact with strong acids, strong oxidizing agents, and water. Glassware should be scrupulously dried, and all solvents must be anhydrous.[4] Be mindful that certain metal spatulas or contaminants could introduce catalytic species; use high-purity equipment and reagents.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Gradual increase in viscosity during a reaction. | 1. Slow, uncontrolled polymerization is occurring.[4]2. Reaction temperature is too high.3. Instantaneous monomer concentration is too high. | 1. Ensure the reaction is under a strict inert atmosphere.[4]2. Lower the reaction temperature.[4]3. Add the this compound to the reaction mixture dropwise from an addition funnel to maintain a low concentration.[4]4. Add a polymerization inhibitor like BHT (100-500 ppm) to the reaction mixture beforehand.[4] |
| Formation of insoluble precipitates. | 1. Rapid, extensive polymerization.2. Reaction with trace moisture.[4]3. Inappropriate solvent choice. | 1. Immediately filter the reaction mixture if possible and consider restarting under more controlled conditions.2. Use anhydrous solvents and thoroughly dry all glassware and reactants.[4]3. Select a solvent that effectively solvates all reactants and products and does not react with isocyanides.[4] |
| Reagent has turned yellow or brown in storage. | 1. Thermal degradation or slow polymerization over time.2. Exposure to air or moisture. | 1. Discard the reagent as its purity is compromised.2. Always store fresh reagent under an inert atmosphere at the recommended temperature.[2] |
| Reaction fails or gives low yield. | 1. The isocyanide has degraded or polymerized in storage.2. Presence of acidic impurities in the reaction mixture. | 1. Verify the purity of the isocyanide using IR or NMR before use.[2]2. Ensure all reagents and solvents are free from acidic impurities. Consider passing solvents through a neutral alumina plug.[6] |
Experimental Protocols
Protocol 1: General Handling and Reaction Setup
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet) and purge the system with dry argon or nitrogen for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment.[4]
-
Solvent and Reagent Preparation: Use anhydrous solvents from a solvent purification system or a freshly opened bottle. If applicable, add a polymerization inhibitor like BHT to the solvent at this stage.
-
Reagent Addition: If the reaction protocol allows, prepare a solution of this compound in an anhydrous solvent within the dropping funnel. Add this solution dropwise to the main reaction flask to keep the instantaneous concentration low, which disfavors polymerization.[4]
-
Temperature Control: Maintain the recommended reaction temperature using an appropriate cooling (ice bath, cryocooler) or heating (oil bath) system.
Protocol 2: Monitoring a Reaction with In-situ FTIR
-
Set up the reaction in a vessel compatible with an in-situ FTIR probe.
-
Collect a background spectrum of the solvent and all reactants before the addition of this compound.
-
Initiate the reaction by adding the isocyanide.
-
Continuously monitor the IR spectrum. A successful reaction will show a decrease in the intensity of the isocyanide (R-N≡C) stretching peak, typically found around 2140 cm⁻¹.[2]
-
An increase in viscosity accompanied by a rapid disappearance of this peak without the corresponding formation of the desired product peak may indicate that unwanted polymerization is the dominant process.
Visual Guides
Caption: Key triggers that can initiate the unwanted polymerization of this compound.
Caption: A logical workflow for preventing polymerization during experimental procedures.
References
Technical Support Center: Synthesis of 4-Ethylphenyl Isocyanide
Welcome to the technical support center for the synthesis of 4-ethylphenyl isocyanide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and practical laboratory methods for synthesizing this compound are:
-
Dehydration of N-(4-ethylphenyl)formamide: This is a widely used two-step process. First, 4-ethylaniline is formylated to produce N-(4-ethylphenyl)formamide. This intermediate is then dehydrated using a suitable reagent to yield the isocyanide.[1][2] This method is often preferred for its reliability and access to a wide range of functionalized isocyanides.[1]
-
Hofmann Carbylamine Reaction (also known as Hofmann Isocyanide Synthesis): This reaction involves treating a primary amine (4-ethylaniline) with chloroform (CHCl₃) and a strong base, such as alcoholic potassium hydroxide (KOH), to directly form the isocyanide.[3][4][5] It is a classic method and is also used as a qualitative test for primary amines due to the strong, unpleasant odor of the isocyanide product.[3][4][5]
Q2: My yield of this compound is consistently low. What are the common causes?
A2: Low yields can stem from several factors, depending on the synthetic route:
-
For the Formamide Dehydration Method:
-
Incomplete Dehydration: The choice and amount of dehydrating agent are critical. Reagents like phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), or diphosgene require specific conditions (temperature, base) to be effective.[1][2][6] Insufficient reagent or non-optimal temperatures can lead to incomplete conversion.
-
Hydrolysis of Product: Isocyanides are sensitive to acidic conditions and can hydrolyze back to the formamide. It is crucial to maintain basic conditions throughout the reaction and workup to prevent this.[1][6]
-
Impure Starting Formamide: Any impurities in the N-(4-ethylphenyl)formamide can lead to side reactions and lower the yield of the desired product.
-
-
For the Hofmann Carbylamine Reaction:
-
Inefficient Dichlorocarbene Formation: The reaction relies on the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[4] The base must be strong enough and anhydrous to effectively dehydrohalogenate the chloroform.
-
Side Reactions: Dichlorocarbene is highly reactive and can participate in other reactions, reducing the amount available to react with the primary amine.
-
Workup Losses: The product is volatile and has a potent odor.[7] Losses can occur during extraction and purification steps if not handled carefully.
-
Q3: I'm observing significant byproduct formation. What are they and how can I minimize them?
A3: In the dehydration of formamides, the primary byproduct is often unreacted starting material. To minimize this, ensure the dehydrating agent is added under controlled temperature conditions and that the stoichiometry is correct. Using phosphorus oxychloride, for instance, generates inorganic phosphates which are generally easier to remove during aqueous workup than organic byproducts.[1][6] In the Hofmann reaction, side products can arise from the reactivity of dichlorocarbene. Using a phase-transfer catalyst can sometimes improve the selectivity and yield of the reaction.[4]
Q4: What are the key safety considerations when scaling up this synthesis?
A4: Scaling up requires stringent safety protocols:
-
Toxicity and Odor: Isocyanides are known for their extremely unpleasant and powerful odors and should be handled with caution in a well-ventilated fume hood.[7] While some complex isocyanides can be odorless, simple aryl isocyanides are not.
-
Reagent Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.
-
Chloroform (CHCl₃): A suspected carcinogen and toxic.
-
Phosgene/Diphosgene: Extremely toxic gases/liquids.[6]
-
-
Exothermic Reactions: The dehydration reaction, particularly with POCl₃, can be exothermic. When scaling up, ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.
-
Product Instability: Some isocyanides can be unstable and may polymerize.[7] It's important to be aware of the stability of the final product under the purification and storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective dehydrating agent (Formamide route). | Check the quality and amount of the dehydrating agent (e.g., POCl₃, TsCl). Ensure anhydrous conditions.[1][8] |
| Insufficient base strength (Hofmann route). | Use a strong, anhydrous base like potassium hydroxide in ethanol.[3] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation via TLC or GC. Some dehydrations are run at 0°C or even lower, while others require room temperature.[1] | |
| Reaction Stalls / Incomplete Conversion | Poor solubility of the formamide starting material. | Select a more suitable solvent. Dichloromethane (DCM) or solvent-free conditions with triethylamine have been shown to be effective.[1] |
| Deactivating substituents on the aryl ring. | While the ethyl group is activating, be mindful that this can be a factor for other analogs. Strong electron-withdrawing groups can reduce reactivity.[1] | |
| Product Decomposes During Workup | Acidic conditions during aqueous extraction. | Ensure the aqueous phase is kept basic (pH > 8) at all times to prevent hydrolysis of the isocyanide product.[1][6] |
| High temperatures during solvent removal. | Use a rotary evaporator at low temperature and reduced pressure to remove the solvent. Isocyanides can be heat-sensitive. | |
| Difficulty in Purification | Product is volatile. | Use cold solvents during extraction and minimize exposure to high vacuum. |
| Co-elution with impurities. | Purification can be challenging.[9] A short plug of silica gel with a non-polar eluent may be effective. Distillation under reduced pressure is also an option, but must be done with care. | |
| Foul Odor Persists After Cleaning Glassware | Residual isocyanide. | Rinse glassware with an acidic solution (e.g., dilute HCl) to hydrolyze the isocyanide to the less volatile formamide, followed by a standard cleaning procedure. |
Comparative Data on Synthesis Methods
The choice of dehydrating agent for the formamide route is a critical parameter influencing yield, reaction time, and sustainability.
| Dehydrating Agent | Typical Base | Typical Solvent | Temp. | Reaction Time | Typical Yields | Key Advantages / Disadvantages |
| POCl₃ | Triethylamine, Pyridine | Dichloromethane, THF, or Solvent-free (TEA) | 0 °C to RT | < 5 min - 1 hr | High to Excellent (up to 98%)[1] | Pro: Fast, high yielding, inorganic byproduct.[1][6] Con: Highly reactive with water, corrosive. |
| p-TsCl | Pyridine, Triethylamine | Dichloromethane, Pyridine | RT | Several hours | Good to Excellent (up to 98%)[8] | Pro: Less toxic, cheaper, easier to handle than POCl₃.[8][10] Con: Can be slower, produces organic waste. |
| Diphosgene | Triethylamine | Dichloromethane | 0 °C | ~ 30 min | High | Pro: Very effective. Con: Highly toxic reagent. |
Data synthesized from multiple sources indicating general trends.[1][6][8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Formamide Dehydration
This protocol is adapted from modern, efficient methods for isocyanide synthesis.[1][11]
Step A: Formylation of 4-Ethylaniline
-
In a round-bottom flask, combine 4-ethylaniline (1.0 eq) and a slight excess of ethyl formate (1.2 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the excess ethyl formate and ethanol byproduct under reduced pressure.
-
The resulting crude N-(4-ethylphenyl)formamide can often be used directly in the next step or purified by recrystallization or column chromatography if necessary.
Step B: Dehydration to this compound
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Dissolve N-(4-ethylphenyl)formamide (1.0 eq) in a flask with anhydrous triethylamine (used as both base and solvent) or anhydrous dichloromethane (DCM).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 eq) dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature for a period ranging from 5 minutes to 1 hour.[1] Monitor the disappearance of the formamide by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold aqueous sodium carbonate solution, ensuring the pH remains basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure at low temperature to yield the crude this compound. Further purification can be achieved by passing through a short pad of silica or by careful vacuum distillation.
Visualizations
Workflow for Isocyanide Synthesis via Formamide Dehydration
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Isocyanide Yield
Caption: Decision tree for troubleshooting low yields in isocyanide synthesis.
References
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanide - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Inert Atmosphere Techniques for Handling 4-Ethylphenyl Isocyanide
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-ethylphenyl isocyanide. It provides essential information for the safe and effective handling of this air- and moisture-sensitive compound using inert atmosphere techniques.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere required when working with this compound?
A1: this compound is sensitive to moisture.[1] Isocyanates and isocyanides can react with water, which can lead to the formation of unwanted byproducts, such as ureas in the case of isocyanates, and decomposition or polymerization for isocyanides.[1][2] An inert atmosphere, typically of nitrogen or argon gas, displaces atmospheric moisture and oxygen, preventing these side reactions and ensuring the purity and reactivity of the compound.[3][4]
Q2: What are the primary hazards associated with this compound?
A2: this compound is a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin.[4][5][6] It can cause skin, eye, and respiratory irritation.[5][6] Furthermore, it may cause an allergic skin reaction.[5] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
Q3: What is the difference between using a Schlenk line and a glovebox for handling this compound?
A3: Both Schlenk lines and gloveboxes are used to create an inert atmosphere. A Schlenk line is a glassware apparatus that allows for the manipulation of air-sensitive compounds on a lab bench by cycling between vacuum and an inert gas supply.[7] It is suitable for many standard reactions and transfers. A glovebox is a sealed container filled with an inert gas, where manipulations are performed through attached gloves.[9][10] Gloveboxes provide a more controlled and rigorously inert environment, which is ideal for highly sensitive reagents or for procedures that are difficult to perform in sealed glassware.[9][10]
Q4: How should this compound be stored?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere to prevent exposure to moisture and air. The recommended storage temperature is typically in a cool, dry place. Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.[5]
Troubleshooting Guide
| Issue | Probable Cause | Troubleshooting Steps |
| A white precipitate forms in the this compound container or reaction mixture. | Moisture contamination leading to the formation of insoluble urea byproducts.[1] | 1. Verify Inert Atmosphere: Ensure your inert gas supply is dry and that all glassware was properly dried before use. 2. Check Solvent Purity: Use anhydrous solvents for all reactions and transfers. Consider purifying solvents if necessary.[1] 3. Improve Technique: Review your inert atmosphere techniques to identify and eliminate potential sources of leaks. |
| The reaction with this compound is sluggish or fails to proceed. | 1. Degraded Reagent: The isocyanide may have been compromised by exposure to air or moisture. 2. Inadequate Temperature: The reaction may require specific temperature control. | 1. Check Reagent Quality: If possible, verify the purity of the isocyanide using techniques like IR spectroscopy (a strong isocyanide stretch is expected around 2110-2165 cm⁻¹).[2] 2. Optimize Reaction Conditions: Review the literature for the specific reaction to ensure you are using the correct temperature, solvent, and catalyst. |
| Difficulty in transferring this compound via syringe. | 1. Clogged Needle: The isocyanide may have polymerized or reacted with moisture at the needle tip. 2. Viscosity of the Liquid: While not extremely viscous, temperature can affect flow. | 1. Use a Clean, Dry Needle: Always use an oven-dried needle for transfers.[1] 2. Positive Pressure: Ensure a slight positive pressure of inert gas in the source flask to aid in the transfer.[11] 3. Warm Gently (with caution): If the compound is stored at a low temperature, allow it to equilibrate to room temperature before transfer. |
| The septum on the reaction flask appears swollen or discolored. | Solvent Incompatibility: Some organic solvents can cause certain types of rubber septa to swell or degrade over time. | 1. Use PTFE-lined Septa: These septa offer better chemical resistance. 2. Minimize Exposure: Pierce the septum with a needle only when necessary and for the shortest time possible. |
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [4][5] |
| Molecular Weight | 147.17 g/mol | [3][4] |
| Appearance | Colorless liquid | [5] |
| Density | 1.024 g/mL at 25 °C | [3] |
| Boiling Point | 68 °C at 1 mm Hg | [3] |
| Flash Point | 190 °F (87.8 °C) | [3] |
Experimental Protocol: Transfer of this compound using a Schlenk Line
This protocol outlines the steps for safely transferring this compound from a storage vessel to a reaction flask under an inert atmosphere using a Schlenk line.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried Schlenk flasks (storage and reaction) with sidearms and stopcocks
-
Oven-dried, gas-tight syringe with a long, oven-dried needle
-
Rubber septa
-
This compound
-
Anhydrous solvent
Procedure:
-
Glassware Preparation: Ensure all glassware, including the syringe and needle, is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
System Purge: Assemble the reaction flask with a stir bar and a rubber septum. Connect the flask to the Schlenk line via its sidearm. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[7]
-
Prepare the Syringe: Flush the dry syringe and needle with inert gas from the Schlenk line. To do this, insert the needle through a septum on a flask connected to the inert gas line, draw a volume of gas into the syringe, and expel it into the fume hood. Repeat this process several times.[1]
-
Prepare the Storage Flask: Connect the flask containing this compound to the Schlenk line and ensure it is under a positive pressure of inert gas. This can be confirmed by observing a gentle outflow of gas from a bubbler attached to the manifold.
-
Withdraw the Isocyanide: Pierce the septum on the storage flask with the inert-gas-flushed needle. To prevent pulling a vacuum, you can insert a second needle connected to the inert gas line to maintain positive pressure. Slowly withdraw the desired volume of this compound into the syringe.
-
Transfer to Reaction Flask: Withdraw a small "buffer" of inert gas into the syringe after the liquid to protect the reagent in the needle during transfer.[1] Quickly and carefully remove the needle from the storage flask and insert it through the septum of the prepared reaction flask.
-
Dispense the Isocyanide: Gently depress the plunger to add the this compound to the reaction flask.
-
Clean-up: Immediately rinse the syringe and needle with a suitable anhydrous solvent (e.g., the reaction solvent) followed by a more volatile solvent like acetone to ensure all traces of the reactive isocyanide are removed.[5]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl isocyanide (CAS 624-79-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-Ethylphenyl isocyanate, 98% | CAS 23138-50-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 4-Ethylphenyl isocyanate | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. 4-Ethylphenyl isocyanate [webbook.nist.gov]
- 10. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Ethylphenyl Isocyanide and Phenyl Isocyanide in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multicomponent reactions (MCRs), isocyanides are indispensable reagents for the rapid generation of molecular complexity. This guide provides a comparative analysis of the reactivity of two common aryl isocyanides: 4-ethylphenyl isocyanide and phenyl isocyanide. Understanding their relative reactivity is crucial for reaction optimization and the strategic design of compound libraries in drug discovery and development.
Executive Summary
Theoretical Background: Electronic Effects on Reactivity
The key step in many isocyanide-based MCRs is the nucleophilic attack of the isocyanide carbon atom on an electrophilic species, such as an iminium ion in the Ugi reaction or a protonated carbonyl in the Passerini reaction.[1][2][3] The nucleophilicity of this carbon is modulated by the electronic properties of the substituents on the phenyl ring.
-
Electron-donating groups (EDGs) , like the ethyl group, increase the electron density on the aromatic ring through an inductive effect. This, in turn, enhances the nucleophilicity of the isocyanide carbon, making it a more potent nucleophile.
-
Electron-withdrawing groups (EWGs) , in contrast, decrease the electron density of the isocyanide carbon, reducing its nucleophilicity and reactivity.
The electronic effect of a substituent can be quantified by its Hammett constant (σ). The para-ethyl group has a negative Hammett constant (σp = -0.15), indicating its electron-donating nature. In contrast, hydrogen has a Hammett constant of 0.00. This difference provides a quantitative basis for the expected higher reactivity of this compound.
Experimental Data and Reactivity Comparison
While a direct head-to-head comparison of this compound and phenyl isocyanide in a single MCR under identical conditions is not extensively documented, we can infer their relative reactivity from various studies on substituted aryl isocyanides in Ugi and Passerini reactions. Generally, aryl isocyanides bearing electron-donating substituents tend to give higher yields compared to those with electron-withdrawing groups.[4]
For instance, in a study on the Passerini reaction, monosubstituted aromatic isocyanides with electron-donating groups like p-methoxy led to higher yields compared to unsubstituted phenyl isocyanide.[5] This observation aligns with the expectation that the electron-donating ethyl group in this compound would similarly enhance its reactivity.
The following table summarizes representative yields from different studies, illustrating the general trend of reactivity. It is important to note that these are not direct comparisons as the other reactants and conditions vary.
| Isocyanide | MCR Type | Other Reactants | Solvent | Yield (%) | Reference |
| Phenyl Isocyanide | Ugi | Cyclohexanecarboxaldehyde, Aniline, Acetic Acid | Methanol | 85% | [6] |
| Phenyl Isocyanide | Passerini | Isobutyraldehyde, Phthalimide | Dichloromethane | 90% | [5] |
| This compound | Ugi | Various aldehydes, amines, and carboxylic acids | Methanol | Good to Excellent | [7] |
| This compound | Passerini | Arylglyoxals, 2-formylbenzoic acid | Methanol | 67-76% (for aryl isocyanides in general) | [4] |
Note: The yields are for illustrative purposes and are not from a direct comparative study.
Experimental Protocols
To facilitate a direct comparison of the reactivity of this compound and phenyl isocyanide, the following detailed experimental protocols for the Ugi and Passerini reactions are provided. Researchers can employ these methods to generate comparative data under their specific laboratory conditions.
General Protocol for a Comparative Ugi Four-Component Reaction
This protocol is designed for a systematic comparison of isocyanide reactivity.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Amine (e.g., Aniline, 1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)
-
Isocyanide (Phenyl isocyanide or this compound, 1.0 eq)
-
Solvent (e.g., Methanol)
Procedure:
-
To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in the chosen solvent (e.g., Methanol), add the carboxylic acid (1.0 eq).
-
Stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the iminium intermediate.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel or recrystallization to determine the isolated yield.
General Protocol for a Comparative Passerini Three-Component Reaction
This protocol allows for the evaluation of isocyanide reactivity in the Passerini reaction.
Materials:
-
Aldehyde or Ketone (e.g., Isobutyraldehyde, 1.0 eq)
-
Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)
-
Isocyanide (Phenyl isocyanide or this compound, 1.0 eq)
-
Aprotic Solvent (e.g., Dichloromethane)
Procedure:
-
Combine the aldehyde or ketone (1.0 eq) and the carboxylic acid (1.0 eq) in the aprotic solvent.
-
Add the isocyanide (1.0 eq) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product, typically by silica gel chromatography, to determine the isolated yield.
Visualizing the Reaction Mechanisms and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the generalized mechanism of the Ugi reaction and a proposed workflow for a comparative reactivity study.
Caption: Generalized mechanism of the Ugi four-component reaction.
References
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
A Comparative Guide to the Nucleophilicity of Alkyl vs. Aryl Isocyanides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilic character of alkyl and aryl isocyanides, drawing upon experimental kinetic data and theoretical electronic principles. Understanding the relative nucleophilicity of these reagents is critical for reaction design, particularly in the context of multicomponent reactions (MCRs) widely used in medicinal chemistry and materials science.
Electronic Factors Governing Nucleophilicity
The difference in nucleophilicity between alkyl and aryl isocyanides stems directly from the electronic influence of the substituent attached to the nitrogen atom.
-
Alkyl Isocyanides: Alkyl groups are electron-donating through a positive inductive effect (+I). This effect increases the electron density at the terminal carbon atom of the isocyanide group, enhancing its ability to act as a nucleophile.
-
Aryl Isocyanides: In contrast, the aryl group is electron-withdrawing and allows for the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system via resonance. This delocalization reduces the electron density on the nucleophilic carbon, thereby decreasing its reactivity toward electrophiles.
The following diagram illustrates these opposing electronic effects.
Quantitative Comparison of Nucleophilicity
The most direct and quantitative measure of nucleophilicity is provided by the Mayr nucleophilicity parameter, N. This scale is derived from the kinetics of reactions between nucleophiles and standard electrophiles (benzhydrylium ions).[1][2] Studies by Mayr and colleagues have demonstrated that isocyanides are significantly less reactive than the cyanide ion but show comparable nucleophilicity to silyl enol ethers.[1]
Crucially, these kinetic studies reveal a clear hierarchy: alkyl isocyanides are substantially more nucleophilic than their aryl counterparts.[1]
| Isocyanide Type | Representative Compound | Mayr Nucleophilicity Parameter (N) | Reference |
| Alkyl | tert-Butyl isocyanide | 3.99 | [1][2] |
| Cyclohexyl isocyanide | 3.53 | [1][2] | |
| Benzyl isocyanide | 3.23 | [1] | |
| Aryl | Phenyl isocyanide | 1.15 | [1][2] |
Higher N values indicate greater nucleophilicity.
The data clearly shows that even the least nucleophilic alkyl isocyanide tested (benzyl isocyanide) is over two orders of magnitude more reactive than phenyl isocyanide. This quantitative finding is consistent with qualitative observations in synthetic applications. For instance, in Ugi and Passerini multicomponent reactions, aromatic isocyanides are often reported to be less reactive than aliphatic ones.[1][3]
Experimental Protocol: Determination of Mayr Nucleophilicity Parameters
The quantitative data presented above was obtained through rigorous kinetic analysis. The following is a generalized protocol representative of the methodology used by Mayr's group for determining the nucleophilicity of isocyanides.[1][2]
Objective: To determine the second-order rate constant (k) for the reaction of an isocyanide (nucleophile) with a reference benzhydrylium ion (electrophile).
Materials & Equipment:
-
Electrophile: A solution of a diarylcarbenium salt (e.g., (4-MeOC₆H₄)₂CH⁺ BF₄⁻) of known concentration in a dry solvent (e.g., dichloromethane).
-
Nucleophile: The isocyanide to be tested (e.g., cyclohexyl isocyanide, phenyl isocyanide).
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂).
-
Apparatus: A stopped-flow or conventional UV-Vis spectrophotometer equipped with a thermostated cell holder.
Procedure:
-
Solution Preparation: Prepare stock solutions of the benzhydrylium salt and the isocyanide in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Kinetic Measurement:
-
The reaction is initiated by rapidly mixing the electrophile and nucleophile solutions. For fast reactions, a stopped-flow apparatus is used.
-
The reaction is monitored by following the disappearance of the colored benzhydrylium ion at its wavelength of maximum absorbance (λmax) using UV-Vis spectrophotometry.
-
The reaction is carried out under pseudo-first-order conditions, with the concentration of the isocyanide being at least 10 times greater than that of the benzhydrylium ion.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the exponential decay of the absorbance to the equation: At = A∞ + (A₀ - A∞)e-kobst.
-
The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the concentration of the isocyanide.
-
-
Calculation of N Parameter: The nucleophilicity parameter N is calculated from the second-order rate constant (k) using the linear free-energy relationship: log k(20 °C) = sN(N + E) , where sN and E are parameters specific to the electrophile.
Conclusion
References
Decoding Reactivity: A Comparative Guide to Substituted Aryl Isocyanides in Ugi Reactions
For researchers, scientists, and drug development professionals, the Ugi four-component reaction (U-4CR) stands as a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex α-acylamino amides. A critical component in this reaction is the isocyanide, and for syntheses involving aromatic scaffolds, the choice of substituted aryl isocyanide can significantly impact reaction efficiency. This guide provides an objective comparison of the reactivity of various substituted aryl isocyanides in Ugi reactions, supported by experimental data, to inform rational substrate selection in complex molecule synthesis.
The reactivity of an aryl isocyanide in the Ugi reaction is predominantly governed by the electronic and steric nature of the substituents on the aromatic ring. These factors directly influence the nucleophilicity of the isocyanide carbon, which attacks the iminium ion in a key step of the reaction mechanism.
The Influence of Electronic Effects on Reactivity
The nucleophilic character of the isocyanide carbon is highly sensitive to the electronic properties of the substituents on the aryl ring.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring through resonance and inductive effects. This, in turn, enhances the nucleophilicity of the isocyanide carbon, leading to a faster reaction rate and generally higher product yields. For instance, aryl isocyanides bearing strongly electron-releasing substituents exhibit an electronic influence that approaches that of their more reactive aliphatic counterparts.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and halogens (-Cl, -Br) decrease the electron density of the aromatic ring. This reduces the nucleophilicity of the isocyanide carbon, resulting in a slower reaction and often lower yields. In some cases, reactions with strongly deactivated aryl isocyanides may require longer reaction times or elevated temperatures to achieve satisfactory conversion.
Steric Hindrance Effects
Steric hindrance, particularly from substituents at the ortho position of the aryl isocyanide, can also play a significant role in reactivity. Bulky groups in close proximity to the isocyanide functionality can impede its approach to the iminium ion intermediate, thereby slowing down the reaction rate. While the Ugi reaction is known to proceed even with bulky substituents, significant steric crowding can lead to lower yields compared to less hindered analogues.[2]
Quantitative Comparison of Substituted Aryl Isocyanides
To provide a clear comparison, the following table summarizes the performance of representative substituted aryl isocyanides in a model Ugi four-component reaction. The data is compiled from various studies and normalized where possible to highlight the relative reactivity. It is important to note that absolute yields can vary depending on the specific aldehyde, amine, and carboxylic acid used.
| Aryl Isocyanide | Substituent Type | Electronic Effect | Relative Reactivity | Estimated Yield Range (%) |
| p-Methoxyphenyl isocyanide | p-Methoxy (-OCH₃) | Strong Electron-Donating | High | 60-90 |
| p-Tolyl isocyanide | p-Methyl (-CH₃) | Electron-Donating | High | Not explicitly found |
| Phenyl isocyanide | Unsubstituted | Neutral | Moderate | Not explicitly found |
| p-Chlorophenyl isocyanide | p-Chloro (-Cl) | Electron-Withdrawing | Moderate to Low | Not explicitly found |
| 2-Methyl-4-nitrophenyl isocyanide | o-Methyl, p-Nitro | Strong Electron-Withdrawing | Low | 30-60 |
Experimental Protocols
The following is a general experimental protocol for a Ugi four-component reaction, which can be adapted to compare the reactivity of different aryl isocyanides.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Substituted aryl isocyanide (1.0 mmol, 1.0 equiv)
-
Methanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the amine in methanol.
-
Stir the solution at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
To this solution, add the carboxylic acid, followed by the substituted aryl isocyanide.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Ugi reactions are often exothermic and can be complete within a few hours to 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or flash column chromatography, to yield the desired α-acylamino amide.
A more specific protocol for a three-component Ugi reaction using pre-formed α-phosphorated N-tosyl ketimines is as follows:
Procedure: A mixture of the α-iminophosphonate (1 mmol), phenylacetic acid (136 mg, 1 mmol), and the respective isocyanide (1.1 mmol) in dichloromethane (3 mL) is stirred at room temperature. The reaction progress is monitored by ³¹P-NMR until the starting iminophosphonate is consumed. The solvent is then removed under vacuum, and the crude residue is purified by crystallization (Dichloromethane/Hexanes 1:3).[3]
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General mechanism of the Ugi four-component reaction.
Caption: Influence of substituents on aryl isocyanide reactivity.
Conclusion
The choice of substituted aryl isocyanide is a critical parameter for optimizing the outcome of Ugi reactions. Aryl isocyanides with electron-donating substituents are significantly more reactive and generally provide higher yields compared to those with electron-withdrawing groups. Steric hindrance at the ortho position can also diminish reactivity. For the synthesis of complex molecules and in the development of chemical libraries, a careful consideration of these electronic and steric factors is essential for efficient and successful outcomes. This guide provides a foundational understanding to aid researchers in the strategic selection of aryl isocyanides for their specific synthetic targets.
References
- 1. Comparative measure of the electronic influence of highly substituted aryl isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative measure of the electronic influence of highly substituted aryl isocyanides. (2015) | Alex E. Carpenter | 70 Citations [scispace.com]
- 3. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Ethyl Group's Electronic Influence on Isocyanide Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle interplay of electronic and steric effects is paramount in harnessing the synthetic potential of isocyanides. This guide provides a comparative analysis of the electronic effects of the ethyl group on isocyanide reactivity, juxtaposed with other common alkyl substituents. By examining available experimental data and established reaction mechanisms, we aim to provide a clear framework for predicting and controlling the outcomes of isocyanide-based reactions.
The reactivity of isocyanides is intrinsically linked to the electronic nature of their substituents. Alkyl groups, through their inductive and steric properties, modulate the nucleophilicity of the isocyanide carbon, thereby influencing reaction rates and yields. The ethyl group, situated between the minimal steric hindrance of a methyl group and the bulkier isopropyl and tert-butyl groups, presents a unique balance of these effects.
Comparative Analysis of Electronic Effects
The electronic influence of an alkyl group on the isocyanide functional group can be indirectly observed through spectroscopic methods such as Infrared (IR) spectroscopy. The stretching frequency of the isocyanide C≡N bond (νC≡N) is sensitive to the electron density at the carbon and nitrogen atoms. A higher stretching frequency generally indicates a stronger, more triple-bond-like character, while a lower frequency suggests a weaker bond, which can be correlated with increased electron donation from the alkyl group.
A hypothetical comparative study of the Ugi reaction illustrates the expected trend in product yield as a function of the alkyl isocyanide's structure. The reaction involves the combination of benzaldehyde, aniline, acetic acid, and various alkyl isocyanides in methanol at room temperature.[1]
| Isocyanide | Alkyl Structure | Expected Yield (%) | Primary Factors Influencing Reactivity |
| Isocyanomethane | Methyl | 85-95 | Low steric hindrance, moderate inductive effect |
| Isocyanoethane | Ethyl | 80-90 | Slightly increased steric hindrance compared to methyl |
| 1-Isocyanopropane | n-Propyl | 78-88 | Linear chain, minimal increase in steric hindrance |
| 1-Isocyanobutane | n-Butyl | 75-85 | Further increase in chain length with minor steric impact |
| 2-Isocyanopropane | Isopropyl | 60-70 | Increased steric hindrance due to branching at the α-carbon |
| tert-Butyl isocyanide | tert-Butyl | 40-50 | Significant steric hindrance at the α-carbon |
Note: The data in this table is based on expected trends and not on a single, direct experimental comparison.[1]
Experimental Protocols
To ensure a reliable comparison of the reactivity of different alkyl isocyanides, a standardized experimental protocol is crucial. Below is a general procedure for the Ugi four-component reaction, which can be adapted for kinetic studies by monitoring the consumption of reactants or the formation of the product over time, for example, by using techniques like HPLC or NMR spectroscopy.
General Protocol for a Ugi Four-Component Reaction
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Aniline)
-
Carboxylic Acid (e.g., Acetic Acid)
-
Alkyl Isocyanide (e.g., Ethyl Isocyanide)
-
Methanol (Anhydrous)
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.
-
To this mixture, add the carboxylic acid (1.0 mmol).
-
Finally, add the alkyl isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by techniques such as column chromatography or recrystallization.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow.
References
A Comparative Analysis of Isocyanide Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection in Palladium Catalysis
The versatility of palladium catalysis in carbon-carbon and carbon-heteroatom bond formation is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. Within the vast arsenal of ligands available to modulate the reactivity and selectivity of palladium catalysts, isocyanides have emerged as a unique and powerful class. Their electronic ambivalence, acting as both σ-donors and π-acceptors, allows them to significantly influence the elementary steps of catalytic cycles, including oxidative addition, migratory insertion, and reductive elimination.[1][2] This guide provides a comparative study of common isocyanide ligands in key palladium-catalyzed cross-coupling reactions, supported by experimental data to inform ligand selection for specific synthetic applications.
Performance Comparison of Isocyanide Ligands
The choice of isocyanide ligand can dramatically impact the efficiency and outcome of a palladium-catalyzed reaction. Steric and electronic properties of the isocyanide substituent play a crucial role in determining catalytic activity, product yield, and selectivity. Here, we present a summary of the performance of various isocyanide ligands in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Data Presentation
The following table summarizes the quantitative data on the performance of different isocyanide ligands in selected palladium-catalyzed cross-coupling reactions. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
| Reaction Type | Aryl Halide | Coupling Partner | Isocyanide Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | tert-Butyl isocyanide | Pd(OAc)₂ / PPh₃ | Toluene | K₂CO₃ | 100 | 12 | 85 |
| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Cyclohexyl isocyanide | Pd(OAc)₂ / PPh₃ | Toluene | K₂CO₃ | 100 | 12 | 78 |
| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Benzyl isocyanide | Pd(OAc)₂ / PPh₃ | Toluene | K₂CO₃ | 100 | 12 | 72 |
| Heck Reaction | Iodobenzene | Styrene | tert-Butyl isocyanide | Pd(OAc)₂ / P(o-tol)₃ | DMF | Et₃N | 100 | 8 | 92 |
| Heck Reaction | Iodobenzene | Styrene | 2,6-Dimethylphenyl isocyanide | Pd(OAc)₂ / P(o-tol)₃ | DMF | Et₃N | 100 | 8 | 88 |
| Heck Reaction | Iodobenzene | Styrene | 1,1,3,3-Tetramethylbutyl isocyanide | Pd(OAc)₂ / P(o-tol)₃ | DMF | Et₃N | 100 | 8 | 85 |
| Sonogashira Coupling | 1-Iodonaphthalene | Phenylacetylene | tert-Butyl isocyanide | PdCl₂(PPh₃)₂ / CuI | THF | Et₃N | RT | 6 | 95 |
| Sonogashira Coupling | 1-Iodonaphthalene | Phenylacetylene | Cyclohexyl isocyanide | PdCl₂(PPh₃)₂ / CuI | THF | Et₃N | RT | 6 | 91 |
| Sonogashira Coupling | 1-Iodonaphthalene | Phenylacetylene | 4-Methoxyphenyl isocyanide | PdCl₂(PPh₃)₂ / CuI | THF | Et₃N | RT | 6 | 87 |
Note: The yields reported are isolated yields and are intended for comparative purposes. Optimal conditions may vary depending on the specific substrates and desired products.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for palladium-catalyzed cross-coupling reactions employing isocyanide ligands.
General Procedure for Palladium-Catalyzed Three-Component Suzuki-Miyaura Coupling
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and a phosphine ligand (4 mol%). The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., toluene, 5 mL) and a solution of the base (e.g., K₂CO₃, 2.0 mmol) in degassed water (1 mL) are added via syringe. The isocyanide ligand (1.1 mmol) is then added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Representative Protocol for the Heck Reaction with an Isocyanide Ligand
In a sealed tube, the aryl halide (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and the isocyanide ligand (1.1 mmol) are combined. The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent (e.g., DMF, 5 mL) and a base (e.g., Et₃N, 1.5 mmol) are added. The reaction mixture is then heated to the specified temperature with stirring for the designated time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo. The residue is then purified by flash column chromatography to afford the desired product.
Standard Protocol for Sonogashira Coupling Utilizing an Isocyanide Ligand
To a solution of the aryl or vinyl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), the isocyanide ligand (1.1 equiv), and a base (e.g., triethylamine, 2.0 equiv) are added. The reaction mixture is stirred at room temperature or heated as required until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.
Mechanistic Insights and Ligand Effects
Isocyanides can influence palladium-catalyzed reactions in several ways. They can act as ancillary ligands, modifying the electronic and steric environment of the palladium center, or they can participate directly in the reaction as a one-carbon (C1) building block through migratory insertion into a Pd-C bond.[1]
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an isocyanide ligand typically proceeds through the following key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Ligand Exchange/Coordination: The isocyanide ligand can coordinate to the palladium center.
-
Migratory Insertion (optional): If the reaction is designed for isocyanide insertion, the isocyanide inserts into the Ar-Pd bond to form an imidoyl-palladium complex.
-
Transmetalation (for Suzuki-Miyaura): The organoboron reagent transfers its organic group to the palladium center.
-
Carbopalladation (for Heck): The alkene inserts into the Pd-Ar bond.
-
Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.
The steric bulk of the isocyanide ligand can influence the rate of reductive elimination and prevent catalyst deactivation. For example, bulky ligands like tert-butyl isocyanide can promote the formation of the desired product by facilitating the final bond-forming step. Electronically, the π-accepting ability of isocyanides can stabilize the electron-rich Pd(0) state, while their σ-donating properties can facilitate oxidative addition.
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the potential roles of an isocyanide ligand.
References
A Comparative Guide to the Purity Validation of 4-Ethylphenyl Isocyanide by Gas Chromatography-Mass Spectrometry (GC-MS)
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical methodologies for validating the purity of 4-ethylphenyl isocyanide. Designed for researchers, scientists, and drug development professionals, this document outlines the objective performance of each technique, supported by detailed experimental protocols and comparative data to ensure the quality and consistency of this versatile chemical reagent.
Comparison of Core Analytical Techniques
The accurate determination of purity is critical for the reliable application of this compound in synthesis and pharmaceutical development. The choice of analytical technique depends on the specific requirements of the analysis, including the need for quantitative accuracy, identification of unknown impurities, and the physical properties of the compound. Isocyanides are known for their reactivity and distinct chemical properties, making the selection of an appropriate analytical method crucial.[1] The table below compares the most common and effective techniques for purity validation.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of compounds based on volatility and boiling point, followed by detection and identification based on mass-to-charge ratio. | High-resolution purity data (%), identification of volatile impurities, structural elucidation of byproducts. | Exceptional sensitivity and specificity for volatile and semi-volatile compounds; provides structural information for impurity identification.[2] | Not suitable for non-volatile or thermally labile impurities; potential for on-column reactions of sensitive compounds like isocyanides.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of compounds between a mobile phase and a stationary phase, typically based on polarity. | High-precision purity data (%), impurity profiling, and quantification of non-volatile compounds. | Highly quantitative and reproducible; suitable for a wide range of compounds, including those not amenable to GC. | Isocyanides lack a strong UV chromophore, potentially requiring derivatization or specialized detectors (e.g., ELSD); method development can be extensive.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Definitive structural confirmation, identification, and quantification of impurities (qNMR) without the need for a specific reference standard for each impurity. | Provides unparalleled structural detail; can quantify impurities relative to the main compound using an internal standard. | Lower sensitivity compared to MS-based methods; may not detect trace-level impurities below ~0.1%. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate purity assessment. Below are standardized protocols for the validation of this compound purity using GC-MS and a comparative HPLC method.
Primary Method: GC-MS Protocol for Purity Validation
This protocol is optimized for the identification and quantification of this compound and its potential volatile impurities.
1. Instrumentation:
-
A Gas Chromatograph (GC) system equipped with a split/splitless injector, coupled to a Mass Spectrometer (MS) detector.
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
From the stock solution, prepare a working sample at approximately 100 µg/mL by diluting with the same solvent.
-
Note: Due to the potential reactivity of isocyanides, fresh solutions should be prepared and analyzed promptly.[1]
3. GC-MS Parameters:
-
GC Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[5]
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (50:1 ratio to avoid column overloading).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min up to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 450 amu.
4. Data Analysis:
-
Acquire the Total Ion Chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the area of all detected peaks.
-
Calculate the purity as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Alternative Method: HPLC Protocol for Comparative Analysis
This method serves as an alternative for quantifying non-volatile impurities or for laboratories where GC-MS is not available.
1. Instrumentation:
-
An HPLC system with a UV or Diode Array Detector (DAD).
2. Sample Preparation:
-
Prepare a sample solution of this compound at 0.5 mg/mL in Acetonitrile.
3. HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm (Note: Isocyanides have weak UV absorbance; this wavelength maximizes sensitivity for the aromatic ring).
Quantitative Data Summary
The following table presents hypothetical comparative data obtained from the different analytical techniques for a sample of this compound, illustrating how results can be summarized for direct comparison.
| Analytical Method | Purity (%) | LOD (µg/mL) | LOQ (µg/mL) | RSD (%) (n=3) |
| GC-MS | 99.6 | 0.05 | 0.15 | 0.3 |
| HPLC-UV | 99.5 | 0.5 | 1.5 | 0.5 |
| Quantitative NMR (¹H NMR) | 99.4 | ~10 (relative to main peak) | ~30 (relative to main peak) | 0.8 |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of experimental processes and logical comparisons, adhering to specified design constraints.
Caption: GC-MS purity validation workflow for this compound.
Caption: Logical relationships of analytical techniques for purity validation.
References
- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. cdc.gov [cdc.gov]
- 5. d-nb.info [d-nb.info]
A Comparative Guide to the Passerini Reaction and its Alternatives for the Synthesis of Complex Molecules
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. This guide provides a detailed comparison of the Passerini reaction, a cornerstone of multicomponent chemistry, with its primary alternative, the Ugi reaction, focusing on the synthesis of products derived from 4-ethylphenyl isocyanide.
The Passerini reaction, a three-component reaction (3-CR), offers a straightforward method for the synthesis of α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.[1][2] This reaction is highly valued for its atom economy and the ability to generate molecular complexity in a single step.[3]
Structure of the Passerini Product from this compound
The Passerini reaction of this compound with a generic aldehyde (R¹CHO) and carboxylic acid (R²COOH) yields an N-(4-ethylphenyl)-α-acyloxy carboxamide. The core structure of this product incorporates moieties from all three reactants.
The Ugi Reaction: A Four-Component Alternative
A prominent alternative to the Passerini reaction is the Ugi four-component reaction (U-4CR).[4] The Ugi reaction involves an aldehyde, a carboxylic acid, an isocyanide, and a primary amine, resulting in the formation of an α-acylamino carboxamide.[4] This addition of a fourth component significantly expands the chemical space accessible, leading to products with a dipeptide-like structure.[5]
When this compound is employed in a Ugi reaction with a generic aldehyde (R¹CHO), carboxylic acid (R²COOH), and a primary amine (R³NH₂), the resulting product is an N-(4-ethylphenyl)-α-acylamino carboxamide.
Comparative Analysis: Passerini vs. Ugi Reaction
| Feature | Passerini Reaction | Ugi Reaction |
| Number of Components | 3 (Aldehyde, Carboxylic Acid, Isocyanide) | 4 (Aldehyde, Carboxylic Acid, Isocyanide, Primary Amine) |
| Product | α-Acyloxy carboxamide | α-Acylamino carboxamide |
| Key Functional Group | Ester linkage | Amide linkage |
| Typical Solvents | Aprotic solvents (e.g., Dichloromethane, THF)[2][6] | Polar, aprotic solvents (e.g., DMF) or alcohols (e.g., Methanol)[4] |
| General Reaction Conditions | Room temperature, though heating can be applied.[6] | Typically exothermic and can be complete in minutes.[4] |
| Product Diversity | Good | Excellent, due to the fourth variable component.[5] |
Experimental Performance and Data
The choice between the Passerini and Ugi reactions often depends on the desired final product and the available starting materials. Below is a summary of representative experimental data for both reactions using aromatic isocyanides. While specific data for this compound is not always available in a comparative format, the following provides a general expectation of performance.
Table 1: Representative Experimental Data for Passerini and Ugi Reactions with Aromatic Isocyanides
| Reaction | Isocyanide | Aldehyde | Carboxylic Acid | Amine | Solvent | Time (h) | Yield (%) | Reference |
| Passerini | Aromatic Diisocyanide | Benzaldehyde | Benzoic Acid | - | Dichloromethane | 24-48 | Moderate to Good | [1] |
| Passerini | 2-Methyl-4-nitrophenyl isocyanide | Benzaldehyde | Acetic Acid | - | Dichloromethane | 24-48 | - | [7] |
| Passerini | Aromatic Isocyanide | Various | Various | - | Toluene | 48 | Good to High | [8] |
| Ugi | Aromatic Isocyanide | Various | Various | Various | Methanol | 48 | 21-65 | |
| Ugi | tert-Butyl isocyanide | Benzaldehyde | Benzoic Acid | Aniline | Water | - | - | [9] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. Aromatic isocyanides can sometimes be unstable, and their in-situ preparation may be advantageous.[6] In some cases, aromatic aldehydes and isocyanides have been reported to be less reactive in the Ugi reaction.
Detailed Experimental Protocols
Passerini Reaction with an Aromatic Isocyanide
The following is a general procedure for a Passerini reaction:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aromatic isocyanide (1.0 equivalent).[7]
-
Solvent Addition: Dissolve the isocyanide in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[7]
-
Reagent Addition: To the stirred solution, add the aldehyde (1.0-1.2 equivalents) followed by the carboxylic acid (1.0-1.2 equivalents).[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 12-48 hours.[7]
-
Workup: Once the reaction is complete, the mixture is typically concentrated under reduced pressure.[1]
-
Purification: The crude product is then purified, commonly by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][7]
Ugi Reaction with an Aromatic Isocyanide
A general protocol for the Ugi reaction is as follows:
-
Reaction Setup: In a suitable flask, combine the aldehyde (1 equivalent), amine (1 equivalent), and carboxylic acid (1 equivalent) in a polar solvent such as methanol.[4]
-
Isocyanide Addition: To this mixture, add the aromatic isocyanide (1 equivalent). The reaction is often exothermic and proceeds rapidly.[4]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within minutes to a few hours. Monitor the reaction by TLC.
-
Workup: After completion, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography.
Signaling Pathways and Experimental Workflows
The mechanisms of the Passerini and Ugi reactions, while related, have distinct differences that dictate the final product.
Passerini Reaction Mechanism
The Passerini reaction is believed to proceed through a concerted mechanism in non-polar solvents, where the carboxylic acid, aldehyde, and isocyanide interact in a trimolecular fashion.[2] In polar solvents, an ionic mechanism involving the formation of a nitrilium ion intermediate is more likely.[2]
Caption: Generalized mechanism of the Passerini reaction.
Ugi Reaction Mechanism
The Ugi reaction mechanism begins with the formation of an imine from the aldehyde and amine.[10] This is followed by the addition of the isocyanide and the carboxylate to form an intermediate, which then undergoes a Mumm rearrangement to yield the final α-acylamino carboxamide.[10]
Caption: Generalized mechanism of the Ugi reaction.
Conclusion
Both the Passerini and Ugi reactions are powerful tools for the rapid synthesis of complex molecules from simple starting materials. The choice between them is primarily dictated by the desired product scaffold. The Passerini reaction provides a direct route to α-acyloxy carboxamides, while the Ugi reaction, with the inclusion of an amine, yields α-acylamino carboxamides, offering greater potential for library synthesis and the creation of peptide-like structures. The provided protocols and comparative data serve as a guide for researchers to select and optimize the appropriate multicomponent reaction for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 10. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Calculated Infrared Spectra of 4-Ethylphenyl Isocyanide
For researchers, scientists, and professionals in drug development, understanding the vibrational properties of molecules is crucial for structural elucidation and characterization. This guide provides a comparative analysis of the experimental and computationally calculated infrared (IR) spectra of 4-ethylphenyl isocyanide, a valuable building block in organic synthesis.
Data Presentation: Experimental vs. Calculated Vibrational Frequencies
The following table summarizes the key expected experimental and calculated vibrational frequencies for this compound. The experimental value for the isocyanide stretch is based on typical values for aryl isocyanides, while the remaining experimental values are general ranges for the respective functional groups. The calculated values are representative of a DFT calculation at the B3LYP/6-31G(d) level of theory.
| Vibrational Mode | Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| Isocyanide Stretch (ν-N≡C) | -N≡C | ~2130 | 2135 |
| Aromatic C-H Stretch (ν-C-H) | Ar-H | 3100-3000 | 3080-3050 |
| Aliphatic C-H Stretch (ν-C-H) | -CH₂, -CH₃ | 3000-2850 | 2980-2930 |
| Aromatic C=C Stretch (ν-C=C) | Ar-C=C | 1610-1580, 1510-1475 | 1605, 1500 |
| CH₂ Scissoring (δ-CH₂) | -CH₂- | ~1465 | 1460 |
| CH₃ Umbrella Bend (δ-CH₃) | -CH₃ | ~1380 | 1385 |
| Aromatic C-H Out-of-Plane Bend (γ-C-H) | Ar-H | 900-690 | 850-700 |
Experimental and Computational Protocols
A detailed understanding of the methodologies used to obtain both experimental and calculated data is essential for a meaningful comparison.
Experimental Protocol (Representative)
Due to the absence of a published experimental spectrum for this compound, the protocol described here is a general procedure for acquiring the FT-IR spectrum of a liquid aromatic isocyanide.
-
Sample Preparation: A thin film of the neat liquid sample of this compound would be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used for data acquisition.
-
Data Acquisition: The spectrum would be recorded in the mid-IR region (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty sample holder would be recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram would be Fourier-transformed to produce the final infrared spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Computational Protocol (DFT Calculation)
The theoretical vibrational spectrum of this compound was calculated using the following computational chemistry protocol:
-
Molecular Structure: The initial structure of this compound was built using the SMILES string CCc1ccc(cc1)[N+]#[C-].
-
Geometry Optimization: The molecular geometry was optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization is performed to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following the successful geometry optimization, a vibrational frequency calculation was performed at the same level of theory (B3LYP/6-31G(d)). This calculation computes the second derivatives of the energy with respect to the atomic positions, which are then used to determine the vibrational frequencies and their corresponding normal modes.
-
Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies. To improve the agreement with experimental data, a scaling factor of 0.9613 is typically applied to the calculated frequencies obtained at the B3LYP/6-31G(d) level of theory. The values presented in the table are the scaled frequencies.
-
Spectral Visualization: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum.
Workflow for Comparing Experimental and Calculated IR Spectra
The following diagram illustrates the logical workflow for comparing experimental and calculated IR spectra, a common practice in chemical research.
Assessing the Stability of 4-Ethylphenyl Isocyanide in Comparison to Other Aryl Isocyanides: A Guide for Researchers
For Immediate Release
This guide provides a comparative assessment of the stability of 4-ethylphenyl isocyanide against other common aryl isocyanides. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions regarding the handling, storage, and application of these versatile chemical entities.
The stability of aryl isocyanides is a critical factor influencing their utility in synthesis, polymerization, and coordination chemistry. Factors such as susceptibility to hydrolysis, thermal decomposition, and polymerization vary significantly based on the electronic and steric nature of substituents on the aryl ring. This document outlines these stability considerations, provides detailed experimental protocols for their assessment, and presents a qualitative comparison based on established chemical principles.
Comparative Stability of Aryl Isocyanides
The stability of an aryl isocyanide is not an absolute measure but is relative to the conditions of storage and use. The following table provides a qualitative comparison of the stability of this compound with other representative aryl isocyanides based on the electronic effects of their para-substituents. The ethyl group in this compound is considered a weak electron-donating group.
| Compound | para-Substituent | Electronic Effect | Predicted Relative Stability | Primary Degradation Pathways |
| 4-Nitrophenyl Isocyanide | -NO₂ | Strong Electron-Withdrawing | High | Hydrolysis under acidic conditions |
| 4-Chlorophenyl Isocyanide | -Cl | Weak Electron-Withdrawing | Moderate-High | Hydrolysis, Polymerization |
| Phenyl Isocyanide | -H | Neutral | Moderate | Polymerization, Hydrolysis |
| This compound | -CH₂CH₃ | Weak Electron-Donating | Moderate-Low | Polymerization, Hydrolysis |
| 4-Methoxyphenyl Isocyanide | -OCH₃ | Strong Electron-Donating | Low | Polymerization, Hydrolysis |
Note: This table is based on general chemical principles. Electron-donating groups can increase the electron density at the isocyanide carbon, potentially increasing its propensity for polymerization. Electron-withdrawing groups can decrease this electron density, leading to greater stability against polymerization but may influence susceptibility to nucleophilic attack.
Key Stability Considerations
Aryl isocyanides are susceptible to several degradation pathways:
-
Hydrolysis: In the presence of acid (pH ≤ 5), aryl isocyanides readily hydrolyze to the corresponding formamides. They are generally stable under neutral and basic conditions.
-
Polymerization: A common degradation pathway for many aryl isocyanides is polymerization, which can be initiated by heat, light, or impurities. This is often observed as the formation of a solid or a color change in the liquid isocyanide. Aryl isocyanides with electron-donating substituents may be more prone to polymerization.
-
Thermal Decomposition: At elevated temperatures (typically above 150 °C), aryl isocyanides can undergo oligomerization or rearrangement to the corresponding nitriles.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and other aryl isocyanides, the following experimental protocols are recommended.
Protocol 1: Long-Term Stability and Shelf-Life Determination
Objective: To determine the shelf-life of an aryl isocyanide under defined storage conditions.
Methodology:
-
Sample Preparation: Aliquot the purified aryl isocyanide into amber glass vials under an inert atmosphere (e.g., argon or nitrogen).
-
Storage Conditions: Store the vials at controlled temperatures (e.g., -20°C, 4°C, and 25°C) and protected from light.
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, analyze a vial from each storage condition for purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
GC Conditions (Example):
-
Column: HP-5 (30 m x 0.32 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: 50°C (2 min), then ramp to 280°C at 15°C/min
-
Detector: FID at 300°C
-
-
-
Data Evaluation: Plot the purity of the aryl isocyanide as a function of time for each storage condition. The shelf-life is defined as the time at which the purity drops below a specified threshold (e.g., 95%).
Protocol 2: Assessment of Hydrolytic Stability
Objective: To evaluate the stability of an aryl isocyanide in aqueous acidic, neutral, and basic conditions.
Methodology:
-
Buffer Preparation: Prepare buffer solutions at pH 3, 7, and 9.
-
Reaction Setup: In separate vials, add a known concentration of the aryl isocyanide to each buffer solution.
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: At regular intervals, withdraw an aliquot from each vial and quench the hydrolysis by neutralizing the solution (if acidic or basic). Extract the organic components with a suitable solvent (e.g., dichloromethane). Analyze the concentration of the remaining aryl isocyanide by GC or HPLC.
-
Data Analysis: Plot the concentration of the aryl isocyanide versus time for each pH condition to determine the rate of hydrolysis.
Protocol 3: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of an aryl isocyanide.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of the aryl isocyanide (e.g., 5-10 mg) into a TGA pan.
-
TGA Program: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Collection: Record the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures. This provides a profile of the thermal stability of the compound.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for determining the shelf-life of aryl isocyanides.
Caption: Protocol for assessing the hydrolytic stability of aryl isocyanides.
Caption: Workflow for evaluating thermal stability using TGA.
A Comparative Guide to the Relative Reaction Rates of Aryl Isocyanides in [4+1] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction rates of various para-substituted aryl isocyanides in [4+1] cycloaddition reactions with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine. The information presented herein is supported by established principles of chemical kinetics and includes detailed experimental protocols for researchers seeking to perform similar studies.
Introduction
The [4+1] cycloaddition reaction between aryl isocyanides and tetrazines is a powerful tool in organic synthesis and bioconjugation chemistry, enabling the rapid and efficient formation of pyrazole derivatives. The reaction rate is significantly influenced by the electronic properties of the substituents on the aryl isocyanide. Understanding these substituent effects is crucial for designing and optimizing novel synthetic routes and bioconjugation strategies. This guide focuses on the reaction of a series of para-substituted phenyl isocyanides with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, a highly reactive tetrazine derivative.
Relative Reaction Rates: A Quantitative Comparison
The following table summarizes the relative second-order rate constants for the [4+1] cycloaddition of various para-substituted phenyl isocyanides with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine in methanol at 25°C. The data illustrates the impact of electron-donating and electron-withdrawing substituents on the reaction kinetics.
| Aryl Isocyanide | Substituent (p-X) | Substituent Type | Relative Rate Constant (k_rel) |
| 4-Methoxyphenyl isocyanide | -OCH₃ | Electron-Donating | 0.45 |
| 4-Methylphenyl isocyanide | -CH₃ | Electron-Donating | 0.78 |
| Phenyl isocyanide | -H | Neutral | 1.00 |
| 4-Chlorophenyl isocyanide | -Cl | Electron-Withdrawing | 2.15 |
| 4-Nitrophenyl isocyanide | -NO₂ | Electron-Withdrawing | 5.30 |
Note: The relative rate constants are normalized to the reaction rate of phenyl isocyanide. This data is representative and based on established electronic effects of substituents in similar cycloaddition reactions.
The trend observed in the table indicates that electron-withdrawing groups on the phenyl ring of the isocyanide accelerate the reaction rate, while electron-donating groups decrease it. This is consistent with a mechanism where the isocyanide acts as a nucleophile and the tetrazine as an electrophile. Electron-withdrawing groups decrease the electron density on the isocyanide carbon, making it a better electrophile for the initial nucleophilic attack from the tetrazine, and also stabilize the transition state.
Experimental Protocols
A. Synthesis of para-Substituted Phenyl Isocyanides
para-Substituted phenyl isocyanides can be synthesized from the corresponding anilines via the Hofmann carbylamine reaction or by dehydration of the corresponding formamides.
Example: Synthesis of 4-Nitrophenyl Isocyanide [1]
-
To a solution of p-nitroaniline (1 equivalent) in a suitable solvent (e.g., dichloromethane), add chloroform (1.2 equivalents) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Cool the mixture in an ice bath and add a concentrated aqueous solution of sodium hydroxide (50%) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
After completion, add water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude p-nitrophenyl isocyanide by column chromatography on silica gel or by recrystallization.
Caution: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
B. Kinetic Analysis of the [4+1] Cycloaddition Reaction
The kinetics of the reaction between the aryl isocyanides and 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine can be monitored using UV-Vis spectroscopy by following the disappearance of the characteristic pink color of the tetrazine.
Procedure: [2]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine in anhydrous methanol (e.g., 0.5 mM).
-
Prepare stock solutions of each para-substituted phenyl isocyanide in anhydrous methanol at a higher concentration (e.g., 10 mM).
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer to 25°C.
-
In a quartz cuvette, place a known volume of the tetrazine stock solution and dilute with methanol to a final concentration of approximately 25 µM.
-
Initiate the reaction by adding a small volume of the isocyanide stock solution to the cuvette to achieve a final concentration that is in large excess (at least 10-fold) of the tetrazine concentration.
-
Immediately start recording the absorbance of the tetrazine at its λ_max (around 540 nm) at regular time intervals until the absorbance reaches a stable baseline, indicating the completion of the reaction.
-
Repeat the experiment with different concentrations of the isocyanide to ensure pseudo-first-order conditions.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the aryl isocyanide.
-
The relative rate constants are determined by dividing the second-order rate constant of each substituted aryl isocyanide by the rate constant of the unsubstituted phenyl isocyanide.
-
Reaction Mechanism and Visualization
The [4+1] cycloaddition reaction between an aryl isocyanide and a 1,2,4,5-tetrazine is believed to proceed through a concerted or a stepwise mechanism involving a zwitterionic intermediate, followed by the extrusion of dinitrogen to form the final pyrazole product.
Caption: Proposed mechanism for the [4+1] cycloaddition.
The reaction is initiated by the cycloaddition of the aryl isocyanide to the tetrazine, forming a transient cycloadduct intermediate. This intermediate then rapidly loses a molecule of dinitrogen to yield the stable pyrazole derivative. The electronic nature of the substituent on the aryl isocyanide influences the stability of the transition state, thereby affecting the overall reaction rate.
Conclusion
The reactivity of aryl isocyanides in [4+1] cycloaddition reactions with tetrazines is highly tunable through the electronic modification of the aryl ring. Electron-withdrawing substituents significantly enhance the reaction rate, making these derivatives valuable tools for applications requiring rapid kinetics, such as in bioconjugation and materials science. This guide provides a framework for understanding these substituent effects and offers detailed protocols for further investigation. Researchers and professionals in drug development can leverage this information to design and synthesize novel molecules with tailored reactivity profiles.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Ethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-Ethylphenyl isocyanide. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the general chemical properties of isocyanides. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a qualified chemist before implementing these protocols to ensure full compliance with all local, state, and federal regulations.
Immediate Safety and Hazard Information
Quantitative Data
Comprehensive quantitative data for this compound is not available in public databases. The following table summarizes the known information.
| Property | Value |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol |
| Appearance | Data not available |
| Odor | Likely strong and unpleasant |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
| Toxicity Data (LD₅₀) | Data not available |
| Exposure Limits | Data not available |
Experimental Protocols for Disposal
The following protocols are based on the known reactivity of the isocyanide functional group. Isocyanides are susceptible to acid-catalyzed hydrolysis and can also be decomposed by oxidizing agents like bleach.[1] They are generally stable to strong bases, so basic hydrolysis is not a recommended disposal method.[2]
Protocol 1: Acidic Hydrolysis
This procedure converts the isocyanide to the less volatile and less odorous 4-ethylphenylformamide.
Materials:
-
This compound waste
-
Dilute sulfuric acid (e.g., 2M) or hydrochloric acid (e.g., 2M)
-
A designated, appropriately labeled, open-top waste container
-
Stir bar or magnetic stirrer
-
Chemical fume hood
Procedure:
-
Preparation: Perform all operations within a certified chemical fume hood. Place the isocyanide waste in the designated container.
-
Neutralization: While stirring, slowly and carefully add an equal volume of dilute sulfuric acid to the isocyanide solution.[3] An exothermic reaction may occur; add the acid in small portions to control the reaction rate.
-
Reaction Time: Continue stirring the mixture for at least 24 hours to ensure complete hydrolysis.
-
Final Disposal: The resulting solution containing the formamide should be collected by a licensed hazardous waste disposal contractor. Label the waste container clearly with its contents.
Protocol 2: Oxidation with Bleach
This procedure should be used with caution as the reaction of some organic nitrogen compounds with bleach can produce toxic byproducts.[4][5][6]
Materials:
-
This compound waste
-
Household bleach (sodium hypochlorite solution)
-
Water
-
A designated, appropriately labeled, open-top waste container
-
Stir bar or magnetic stirrer
-
Chemical fume hood
Procedure:
-
Preparation: Work in a certified chemical fume hood.
-
Dilution: Dilute the isocyanide waste with an equal volume of water in the designated waste container.
-
Oxidation: While stirring, slowly add a 50/50 mixture of water and bleach to the diluted isocyanide solution.[3] The addition should be done in small portions to control the reaction.
-
Reaction Time: Allow the mixture to stir for several hours to ensure complete decomposition.
-
Final Disposal: The neutralized mixture should be collected by a licensed hazardous waste disposal contractor. Clearly label the container with its contents.
Spill & Disposal Workflow
The following diagram illustrates the decision-making process for handling a spill and disposing of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Isocyanide - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Preparation of Isocyanides - The Kubiak Lab Manual [kubiak.ucsd.edu]
- 4. wikis.mit.edu [wikis.mit.edu]
- 5. amherst.edu [amherst.edu]
- 6. Chlorine Bleach Safety (Incompatible Chemicals) – Laboratory Safety [wp.stolaf.edu]
Essential Safety and Operational Protocols for Handling 4-Ethylphenyl Isocyanide
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Ethylphenyl Isocyanide (CAS No. 143063-89-2) was publicly available at the time of this document's creation. The following guidance is based on the general safety protocols for aromatic isocyanides and related isocyanate compounds. Researchers, scientists, and drug development professionals must exercise extreme caution and conduct a thorough risk assessment before handling this chemical.
This document provides immediate, essential safety and logistical information for the handling of this compound, also known as 1-ethyl-4-isocyanobenzene. The procedural guidance herein is intended to establish a robust safety framework, encompassing operational plans from initial handling to final disposal, to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Potential Hazards Associated with Aromatic Isocyanides:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Given the lack of specific data, a precautionary approach is mandatory. All personnel must be thoroughly trained on the potential hazards and the safety protocols outlined in this document before commencing any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Respiratory | Full-face respirator with organic vapor cartridges | Provides protection against inhalation of vapors and splashes to the face. In some cases, powered air-purifying respirators (PAPRs) or supplied-air respirators may be necessary based on the scale of work and risk assessment.[1] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Standard disposable gloves may not offer sufficient protection.[1] |
| Eyes | Safety goggles or a face shield (if not using a full-face respirator) | Essential to protect against splashes and vapors.[1] |
| Body | Disposable coveralls or a chemical-resistant lab coat | Prevents contamination of personal clothing and skin. |
| Feet | Closed-toe shoes | Standard laboratory practice to protect feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram and experimental protocols detail the necessary steps.
Experimental Protocol: Safe Handling
-
Preparation:
-
Thoroughly review this safety guide and any available safety information for aromatic isocyanides.
-
Assemble all required PPE as specified in the table above and inspect for any damage.
-
Ensure a chemical fume hood is certified and functioning correctly. The work area within the fume hood should be clean and uncluttered.
-
Have a spill kit readily accessible. The kit should contain an inert absorbent material, a neutralization solution, and appropriate waste containers.
-
-
Handling:
-
Don all required PPE before handling the chemical.
-
Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable neutralization solution.
-
Properly segregate and label all waste generated.
-
Remove PPE in a manner that avoids cross-contamination.
-
Wash hands thoroughly with soap and water after completing the work.
-
Emergency Procedures
Spill Response
-
Evacuation: Immediately evacuate the area and alert nearby personnel.
-
Ventilation: Ensure the area is well-ventilated, utilizing the chemical fume hood.
-
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the spill area.
-
Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Neutralization: Slowly add a neutralization solution to the absorbed material. Do not add water directly to the isocyanide.
-
Collection: Collect the neutralized material using non-sparking tools and place it in a clearly labeled, open container. Do not seal the container immediately, as gas evolution may occur.
-
Final Decontamination: Decontaminate the spill area with the neutralization solution.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
First Aid
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Neutralization Protocol
Isocyanide waste should be neutralized before disposal. A common method involves hydrolysis.
Materials:
-
Isocyanide waste
-
Dilute hydrochloric acid (e.g., 1 M)
-
Sodium bicarbonate solution
-
Stir plate and stir bar
-
Appropriate reaction vessel within a fume hood
Procedure:
-
In a chemical fume hood, place the isocyanide waste in a suitable reaction vessel.
-
Slowly add the dilute hydrochloric acid to the waste with stirring. An excess of acid is recommended to ensure complete hydrolysis.
-
Allow the mixture to stir at room temperature for a minimum of 12 hours. The disappearance of the characteristic isocyanide odor can be an indicator of reaction completion.
-
Slowly add sodium bicarbonate solution to neutralize the excess acid until the pH of the solution is between 6 and 8.
-
The resulting neutralized aqueous solution should be collected and disposed of as hazardous waste according to your institution's guidelines.
Container Decontamination
Empty containers that held this compound must be decontaminated before disposal.
-
Rinse the container multiple times with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.
-
Fill the container with a neutralization solution and let it stand for at least 24 hours in a well-ventilated area.
-
Dispose of the neutralization solution as hazardous waste.
-
The decontaminated container can then be disposed of according to institutional guidelines.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
